molecular formula C9H6N2 B587022 Indolizine-2-carbonitrile CAS No. 153274-67-0

Indolizine-2-carbonitrile

Katalognummer: B587022
CAS-Nummer: 153274-67-0
Molekulargewicht: 142.161
InChI-Schlüssel: LOQCUYOSKCAMJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indolizine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

indolizine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQCUYOSKCAMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700930
Record name Indolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153274-67-0
Record name Indolizine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name indolizine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Indolizine-2-carbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Indolizine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore efficient synthetic methodologies with mechanistic insights, and survey its current and potential applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Core Compound Identification: this compound

Indolizine is an aromatic, nitrogen-containing fused heterocyclic system, isomeric with the more common indole.[1] It consists of a pyridine ring fused to a pyrrole ring, with the nitrogen atom at the bridgehead position. This 10-π electron aromatic system forms the core of numerous alkaloids and synthetically valuable molecules, making it a "privileged scaffold" in drug discovery.[2] The specific derivative, this compound, is distinguished by the presence of a nitrile (-C≡N) group at the 2-position of the indolizine ring, a modification that significantly influences its electronic properties and biological activity.

The definitive IUPAC name for the compound is This compound .

Chemical Structure and Numbering

The structure of this compound is based on the standard numbering of the indolizine ring system, which begins at the carbon adjacent to the nitrogen in the five-membered ring.

Caption: Chemical structure of this compound with IUPAC numbering.

Key Compound Identifiers

A summary of essential data for this compound is provided below for quick reference and unambiguous identification.

IdentifierValueSource
CAS Number 153274-67-0[3][4]
Molecular Formula C₉H₆N₂[3]
Molecular Weight 142.16 g/mol [3]
SMILES C1=CC2=CC(=CN2C=C1)C#N[3]
MDL Number MFCD09879893[3]

Synthesis and Mechanistic Considerations

The synthesis of the indolizine core is a well-established area of organic chemistry, with several classical and modern methods available.[5] Common strategies include the Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium ylides, and various intramolecular cyclization reactions.[2][6][7]

For the specific synthesis of this compound, modern, efficient methods are preferred to achieve high yields and purity, which are critical for subsequent applications in drug development.

Featured Protocol: Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

A highly efficient, one-step synthesis of this compound has been reported using microwave irradiation, starting from Morita-Baylis-Hillman adducts (MBHA).[8] This approach is notable for its good-to-high yields (70-81%) and rapid reaction times.[8]

Causality and Expertise: The choice of microwave assistance is a key experimental decision. Unlike conventional heating, microwave irradiation provides rapid, uniform heating throughout the reaction vessel. This often leads to a dramatic reduction in reaction time, minimization of side product formation, and improved yields, which is a significant advantage in process chemistry and library synthesis.

G start Reactants: - Morita-Baylis-Hillman Adduct - Pyridine Derivative mw Microwave Irradiation (Solvent, Temp, Time) start->mw cyclization One-Pot Reaction: - Cycloaddition - Dehydration - Aromatization mw->cyclization Rapid & Uniform Heating product Product: This compound cyclization->product purification Work-up & Purification (e.g., Column Chromatography) product->purification

Caption: Workflow for microwave-assisted synthesis of this compound.

Step-by-Step Methodology
  • Reactant Preparation: A solution of the appropriate Morita-Baylis-Hillman adduct (derived from an activated alkene and an aldehyde) and a suitable pyridine derivative is prepared in a high-boiling point solvent (e.g., DMF, NMP) within a sealed microwave reaction vessel.

  • Microwave Reaction: The vessel is placed in a dedicated microwave synthesizer. The reaction is subjected to a set temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes).

    • Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to determine the point of optimal conversion and minimize degradation.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic impurities.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield pure this compound.

  • Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The unique electronic and structural features of the indolizine scaffold make its derivatives, including this compound, highly valuable in both medicinal chemistry and materials science.

Antiviral Activity

This compound has demonstrated notable potential as an antiviral agent. It has been shown to inhibit the replication of influenza A virus.[3]

  • Mechanism of Action: The compound functions as an inhibitor of the viral RNA polymerase.[3] By targeting this crucial enzyme, it effectively prevents the transcription and subsequent replication of the viral genome, thereby halting the propagation of the virus.[3] This mechanism is particularly promising as it may also be effective against resistant viral strains.[3] There is also evidence to suggest activity against other non-nucleoside reverse transcriptases, such as those from HIV.[3]

Compound This compound Enzyme Viral RNA Polymerase Compound->Enzyme Binds & Inhibits Process Viral RNA Transcription & Replication Compound->Process Blocks Enzyme->Process Catalyzes Outcome Inhibition of Viral Proliferation Process->Outcome Leads to

Caption: Mechanism of antiviral action for this compound.

Broader Pharmacological Potential

The indolizine core is a versatile scaffold found in compounds with a wide array of biological activities. The introduction of the 2-carbonitrile moiety can modulate this activity, offering a strategic handle for developing new therapeutic agents.

Pharmacological ActivityContext and ExamplesSource(s)
Antimicrobial Indolizine derivatives have shown activity against various bacterial and fungal pathogens.[9]
Anti-inflammatory Certain substituted indolizines act as potent inhibitors of enzymes like PLA2 involved in the inflammatory cascade.
Anticancer The indolizine moiety is present in natural alkaloids with antitumor properties, and synthetic derivatives are actively being explored.[9]
CNS Depressant Mannich bases of 2-phenylindolizines have shown pronounced central nervous system depressant effects.[2]
Enzyme Inhibition Substituted indolizine-carbonitriles have been identified as inhibitors of phosphatases involved in infectious diseases.[2]
Antioxidant The electron-rich nature of the ring system imparts antioxidant properties to many indolizine derivatives.[6]
Materials Science and Optoelectronics

Beyond pharmacology, the conjugated π-system of this compound gives it distinct optical properties.[3] Its strong fluorescence, a characteristic feature of the planar indolizine core, makes it a candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.[3]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its definitive structure, characterized by the IUPAC name this compound, serves as a foundation for its diverse applications. Efficient synthetic routes, particularly those leveraging modern techniques like microwave assistance, enable its production for research and development. With proven antiviral activity and a scaffold known for a wide spectrum of pharmacological effects, this compound represents a valuable building block for the next generation of therapeutics and advanced functional materials.

References

  • PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A direct method for the synthesis of indolizine derivatives from easily available aromatic ketones, pyridines, and acrylonitrile derivatives. Semantic Scholar. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]

  • Wang, Y., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Indolizine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Indolizine. Wikipedia. Retrieved from [Link]

  • International Journal of Engineering Trends and Technology. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Indolizine-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-2-carbonitrile is a heterocyclic aromatic compound belonging to the indolizine class, which are isomers of indole. This scaffold has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its potential as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and emerging applications in drug discovery.

Core Chemical Identity

A clear definition of the molecule is foundational. Below are the key identifiers for this compound.

PropertyValueSource
CAS Number 153274-67-0[1]
Molecular Formula C₉H₆N₂[1]
Molecular Weight 142.16 g/mol [1]
Canonical SMILES C1=CC2=CC(=CN2C=C1)C#N[1]

Synthesis of this compound

The synthesis of the indolizine core can be achieved through various strategies, with the 1,3-dipolar cycloaddition being a prominent method. A particularly efficient and modern approach for the specific synthesis of this compound is the microwave-assisted one-pot reaction from Morita-Baylis-Hillman (MBH) adducts. This method offers high yields and reduced reaction times compared to conventional heating methods.[2]

Microwave-Assisted Synthesis from a Morita-Baylis-Hillman Adduct

This protocol outlines a one-step synthesis that yields this compound in good to high yields (around 70%).[2] The causality behind this experimental choice lies in the efficiency and atom economy of the microwave-assisted intramolecular cyclization.

Reaction Scheme:

Synthesis_of_Indolizine_2_carbonitrile MBHA Morita-Baylis-Hillman Adduct (from 2-pyridinecarboxaldehyde and acrylonitrile) Intermediate [Intermediate] MBHA->Intermediate Microwave Irradiation (e.g., 150 °C, 15 min) Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: Microwave-assisted synthesis workflow.

Detailed Experimental Protocol:

Materials:

  • Morita-Baylis-Hillman adduct derived from 2-pyridinecarboxaldehyde and acrylonitrile

  • High-purity solvent (e.g., DMF or DMSO)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Dissolve the Morita-Baylis-Hillman adduct in a suitable solvent within a microwave reactor vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 150°C for 15-30 minutes). The optimization of these parameters is crucial for maximizing the yield.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture is then purified using column chromatography on silica gel to isolate the pure this compound.

This self-validating system is confirmed by spectroscopic analysis of the final product to ensure its identity and purity.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing factors such as solubility, membrane permeability, and formulation.

While extensive experimental data for this compound is not widely published, related indolizine structures are known to be crystalline solids. Spectroscopic data is crucial for the unambiguous identification of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances in the aromatic region characteristic of the indolizine ring protons.

  • ¹³C NMR: Signals corresponding to the nine carbon atoms, including the distinctive nitrile carbon signal.

  • IR Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 142.16 g/mol .

Potential Therapeutic Applications and Mechanism of Action

The indolizine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] While specific experimental biological data for this compound is limited, in silico studies and research on related compounds provide valuable insights into its potential.

Potential as Ion Channel Modulators

In silico studies have suggested that this compound has the potential to act as an ion channel modulator.[2] This prediction is based on computational models that assess the molecule's structural similarity to known ion channel ligands and its calculated physicochemical properties.

Antimicrobial and Antifungal Activity

Derivatives of indolizine-1-carbonitrile have shown promising antimicrobial and antifungal activities.[4] These compounds are hypothesized to exert their effects by inhibiting essential microbial enzymes. For instance, some indolizine derivatives have been identified as inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.

Hypothesized Mechanism of Action (Antimicrobial):

Antimicrobial_Mechanism_of_Action cluster_bacterium Bacterial Cell PTP Protein Tyrosine Phosphatase (PTP) Virulence Virulence Factors PTP->Virulence Activates Indolizine This compound (Hypothesized) Indolizine->PTP Inhibits

Caption: Hypothesized inhibition of bacterial PTP.

Antiviral and Anticancer Potential

The broader class of indolizine derivatives has been investigated for anti-HIV and anticancer activities.[5] The planar, electron-rich structure of the indolizine ring allows for potential intercalation with DNA or interaction with key enzymatic active sites. For example, some indolizine derivatives have shown antiproliferative activity against cancer cell lines by inhibiting EGFR kinase.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising, yet largely unexplored, therapeutic potential. Its efficient synthesis via microwave-assisted methods makes it an attractive scaffold for further chemical modification and biological evaluation. Future research should focus on the experimental validation of its predicted activity as an ion channel modulator and a thorough investigation of its antimicrobial, antiviral, and anticancer properties. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective this compound-based drug candidates.

References

  • da Cunha, S., et al. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Journal of the Brazilian Chemical Society, 24(3), 430-436. Retrieved from [Link]

  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. Retrieved from [Link]

  • PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Retrieved from [Link]

  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed. Retrieved from [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 27-35. Retrieved from [Link]

  • Belal, A., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(10), 787-805. Retrieved from [Link]

Sources

Spectroscopic Profile of Indolizine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for indolizine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

Indolizine, a structural isomer of indole, forms the core of numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group at the 2-position of the indolizine ring creates a molecule with unique electronic and structural features, making its detailed spectroscopic characterization crucial for its application and further development. This guide synthesizes available spectroscopic information on closely related derivatives to present a predicted and detailed analysis of this compound.

Molecular Structure and Numbering

The structure of indolizine consists of a fused pyridine and pyrrole ring system. The numbering of the indolizine core is essential for the correct assignment of spectroscopic signals.

Caption: Numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of various substituted indolizine derivatives.[4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each of the seven protons on the indolizine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1~7.5 - 7.8s-
H-3~7.0 - 7.3s-
H-5~7.8 - 8.1d~7.0
H-6~6.5 - 6.8t~7.0
H-7~6.8 - 7.1t~7.0
H-8~7.2 - 7.5d~9.0
  • Rationale for Assignments: Protons on the pyridine ring (H-5, H-6, H-7, H-8) will exhibit characteristic coupling patterns. H-5 is expected to be the most deshielded proton of the pyridine ring due to its proximity to the nitrogen atom. The protons on the five-membered ring (H-1 and H-3) will appear as singlets, with their chemical shifts influenced by the adjacent nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonitrile group will have a characteristic signal in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~115 - 120
C-2~100 - 105
C-3~125 - 130
C-5~120 - 125
C-6~110 - 115
C-7~115 - 120
C-8~120 - 125
C-8a~135 - 140
C≡N~117 - 122
  • Rationale for Assignments: The carbon (C-2) directly attached to the electron-withdrawing nitrile group is expected to be significantly shielded. The bridgehead carbon (C-8a) and the carbon adjacent to the nitrogen in the five-membered ring (C-3) are expected to be deshielded. The nitrile carbon itself will appear in a characteristic region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N stretch2220 - 2240Strong, sharp
C=C stretch (aromatic)1600 - 1650Medium
C-H stretch (aromatic)3000 - 3100Medium
  • Expert Insight: The strong and sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the presence of a nitrile group.[5] The exact position of this band can be influenced by the electronic environment of the indolizine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆N₂), the expected molecular weight is approximately 142.16 g/mol .

  • Expected Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 142.

  • Fragmentation Pattern: The fragmentation of the indolizine ring is a complex process. Common fragmentation pathways for indolizine derivatives involve the loss of small molecules like HCN, which would result in a fragment ion at m/z = 115. The loss of the nitrile group as a radical is also a possibility.

fragmentation_pathway parent This compound (M⁺, m/z = 142) fragment1 [M - HCN]⁺ (m/z = 115) parent->fragment1 - HCN fragment2 [M - CN]⁺ (m/z = 116) parent->fragment2 - •CN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Synthesis of Indolizine Derivatives

Step-by-Step Methodology:

  • Formation of the Pyridinium Ylide: A 2-substituted pyridine is reacted with an α-halo ketone or ester in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-alkylpyridinium salt.

  • In situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to generate a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile containing a carbon-carbon triple bond, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate). For the synthesis of a 2-carbonitrile derivative, an appropriately substituted dipolarophile would be required.

  • Aromatization: The initial cycloadduct often undergoes spontaneous aromatization to yield the stable indolizine ring system.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

synthesis_workflow start 2-Substituted Pyridine + α-Halo Compound step1 Formation of Pyridinium Salt start->step1 step2 Base-mediated Ylide Formation step1->step2 step3 1,3-Dipolar Cycloaddition with Dipolarophile step2->step3 step4 Aromatization step3->step4 end Indolizine Derivative step4->end

Caption: General workflow for the synthesis of indolizine derivatives.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound based on established data from related compounds. The presented NMR, IR, and MS data, along with a general synthetic protocol, offer a valuable resource for researchers working with this important class of heterocyclic compounds. Experimental verification of this data is encouraged to further solidify our understanding of this molecule's properties.

References

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9), x210995. (2021). [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(4), 183–195. (2017). [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(18), 5587. (2021). [Link]

  • STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378. (2008). [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry, 2024(12), e202400013. (2024). [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 18(3), 1436–1453. (2019). [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1419. (2019). [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7169-7188. (2016). [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(1), 47-62. (2020). [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physicochemical Profiling for Indolizine-2-carbonitrile

This compound is a member of the indolizine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a carbonitrile group at the 2-position of the indolizine core can significantly influence its electronic properties, molecular interactions, and metabolic fate, making it a key structure for further chemical exploration.

However, the therapeutic potential of any novel compound is fundamentally linked to its physicochemical properties. Among the most critical of these are solubility and stability. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[5] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, empowering researchers to generate the robust data necessary for advancing their drug discovery and development programs. Due to the limited availability of specific experimental data for this compound in the public domain, this document serves as a practical, in-depth manual outlining the necessary experimental protocols and theoretical considerations.

Part 1: A Practical Guide to Determining the Solubility of this compound

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after being rapidly introduced into an aqueous buffer from a concentrated organic solvent stock (e.g., DMSO).[6][8][9][10] It is particularly useful in the early stages of drug discovery for ranking compounds.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is in equilibrium with the solution.[6][7][8] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for later-stage development and formulation.

Experimental Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol outlines a common high-throughput method for assessing kinetic solubility.

Rationale: The principle behind this method is that as the concentration of the compound in the aqueous buffer exceeds its solubility limit, the compound will precipitate, causing turbidity that can be measured by light scattering.[10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or a plate reader with a turbidity reading capability

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: To a separate 96-well plate, add a precise volume of PBS (e.g., 198 µL).

  • Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Mix the plate on a shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[6]

  • Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a true equilibrium between the dissolved and undissolved compound is established.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, relevant organic solvents like ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

  • Calculation: The thermodynamic solubility is reported in units such as µg/mL or µM.

Data Presentation for Solubility

The results of solubility testing should be presented in a clear and organized manner.

Solvent/Medium pH Temperature (°C) Solubility Type Solubility (µg/mL) Solubility (µM)
Water~7.025ThermodynamicExperimental DataExperimental Data
PBS7.425ThermodynamicExperimental DataExperimental Data
0.1 M HCl1.037ThermodynamicExperimental DataExperimental Data
EthanolN/A25ThermodynamicExperimental DataExperimental Data
AcetonitrileN/A25ThermodynamicExperimental DataExperimental Data
PBS7.425KineticExperimental DataExperimental Data
Table 1: Template for summarizing solubility data for this compound.
Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility (Turbidimetric) cluster_1 Thermodynamic Solubility (Shake-Flask) A Prepare 10 mM Stock in DMSO B Serial Dilutions in DMSO A->B C Add to PBS in 96-well plate B->C D Incubate (1-2h) with shaking C->D E Measure Turbidity (Nephelometer) D->E F Add Excess Solid to Solvent G Equilibrate (24-48h) with shaking F->G H Centrifuge and Filter Supernatant G->H I Quantify by HPLC H->I

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: A Framework for Assessing the Chemical Stability of this compound

Chemical stability assessment is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a compound under harsh conditions to predict its long-term stability.[11][12][13][14] These studies are mandated by regulatory bodies like the ICH.[11][12][14] The parent indolizine ring is known to be sensitive to air and light, a characteristic that may be shared by its derivatives.[5]

Forced Degradation Studies: Protocols and Rationale

Forced degradation studies should aim for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being overly complex.[11][15]

2.1.1 Hydrolytic Stability (Acidic and Basic Conditions)

Rationale: To evaluate the susceptibility of this compound to hydrolysis, which is a common degradation pathway for many drug molecules. The cyano group itself can be susceptible to hydrolysis.[16]

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[15]

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (for basic samples, add an equivalent amount of acid, and vice versa).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of degradation products.

2.1.2 Oxidative Stability

Rationale: To assess the compound's vulnerability to oxidation, which can occur during manufacturing, storage, or in vivo.

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound's solution.

  • Incubate the mixture at room temperature for a set period (e.g., 24 hours).

  • Withdraw samples at various time points.

  • Analyze the samples by HPLC.

2.1.3 Photostability

Rationale: To determine the compound's sensitivity to light exposure, which is a critical consideration for packaging and storage.

Procedure:

  • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12][15]

  • Keep a control sample protected from light.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

2.1.4 Thermal Stability (Dry Heat)

Rationale: To evaluate the stability of the solid compound at elevated temperatures.

Procedure:

  • Place a solid sample of this compound in a temperature-controlled oven (e.g., 60-80°C).[15]

  • Maintain the sample at this temperature for a specified duration (e.g., up to 2 weeks).

  • Withdraw samples at different time points.

  • Prepare solutions of the samples and analyze by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A crucial component of stability testing is a validated stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate.

Key aspects of method development:

  • Column: A C18 column is often a good starting point.[17][18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection is suitable for chromophoric compounds like indolizines. The detection wavelength should be chosen at the absorbance maximum of this compound.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from degradation products with varying polarities.

Data Presentation for Stability

The results from forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.

Stress Condition Parameters Time (hours) % Parent Compound Remaining Observations (e.g., No. of Degradants)
Acid Hydrolysis0.1 M HCl, 60°C0100-
24Experimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, 60°C0100-
24Experimental DataExperimental Data
Oxidation3% H₂O₂, RT0100-
24Experimental DataExperimental Data
PhotolysisICH Q1B light source-Experimental DataExperimental Data
Thermal (Solid)80°C0100-
168Experimental DataExperimental Data
Table 2: Template for summarizing forced degradation data for this compound.
Visualization of Stability Testing Workflow

G cluster_0 Forced Degradation Studies cluster_1 Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E G Sample at Time Points B->G C->G D->G I Analyze by Stability-Indicating HPLC E->I F Thermal (Solid, 80°C) F->I H Neutralize (for Hydrolysis) G->H if applicable H->I J Quantify Parent and Degradants I->J

Caption: General workflow for forced degradation studies of this compound.

Conclusion

References

  • Zong, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. [Link]

  • TechnoBridge. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Mucha, P., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. [Link]

  • Regueiro-Ren, A., et al. (2002). SAR and pH stability of cyano-substituted epothilones. PubMed. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Senthil, S., et al. Stability trends across –NNO– containing heterocycles. ResearchGate. [Link]

  • Venugopala, K. N., et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • MDPI. Special Issue : Novelties in N-Heterocycles Chemistry: From Synthesis to Application. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Zong, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. PubMed. [Link]

  • Venugopala, K. N., et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Gholam-Hoseini-Alamdari, S., et al. (2017). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC - NIH. [Link]

  • Beck, I. (2025). Critical survey of stability constants of cyano complexes. ResearchGate. [Link]

  • da Silva, J. P., et al. Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate. [Link]

  • quimicaorganica.org. (2010). The cyano group in the synthesis of heterocycles. [Link]

  • ResearchGate. Pharmacological and photophysical properties of some indolizines. [Link]

  • Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • de la Cruz, P., et al. RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]

  • Gryko, D. T. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. [Link]

  • Wikipedia. Indolizine. [Link]

  • Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • Al-Tel, T. H., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

  • Shi, D., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. PubMed. [Link]

  • Ektova, L. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]

  • Gholam-Hoseini-Alamdari, S., et al. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. [Link]

  • Gryko, D. T. (2025).

Sources

The Allure of the Indolizine Core: A Technical Guide to the Electronic and Optical Properties of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

The indolizine scaffold, a fused bicyclic heteroaromatic system comprised of a pyridine and a pyrrole ring, has garnered significant attention within the scientific community.[1] This unique electronic structure imparts a range of valuable biological activities, making it a focal point in medicinal chemistry and drug development.[2][3][4] Indolizine derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Beyond its therapeutic potential, the conjugated 10-π electron system of the indolizine core often gives rise to intriguing photophysical properties, most notably, fluorescence.[1][3] This inherent luminescence, coupled with the scaffold's amenability to functionalization, positions indolizine derivatives as promising candidates for the development of novel fluorescent probes, advanced materials for organic light-emitting diodes (OLEDs), and therapeutic agents whose mechanisms of action are intertwined with their electronic characteristics.[1][5]

This in-depth technical guide focuses on a specific, yet pivotal, derivative: indolizine-2-carbonitrile . The introduction of a potent electron-withdrawing carbonitrile (-C≡N) group at the 2-position of the indolizine ring profoundly influences its electronic and optical properties. This guide will provide a comprehensive exploration of these properties, offering both theoretical insights and practical experimental methodologies for their characterization. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their respective fields.

Electronic Properties: A Tale of Two Rings

The electronic landscape of this compound is fundamentally dictated by the interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring. This inherent electronic dichotomy is further amplified by the presence of the electron-withdrawing carbonitrile group at the 2-position.

Molecular Orbital Analysis: The Frontier of Reactivity and Photophysics

Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the electronic structure of indolizine derivatives. For the parent indolizine scaffold, DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily situated on the electron-deficient pyridine ring.

The introduction of the carbonitrile group at the 2-position, a strong σ- and π-electron withdrawing group, is expected to significantly lower the energy of both the HOMO and LUMO levels. This is a consequence of the inductive and mesomeric effects of the cyano group, which pull electron density from the indolizine core. The stabilization of the LUMO is anticipated to be more pronounced due to the proximity of the carbonitrile group to the pyridine ring, leading to a reduction in the HOMO-LUMO energy gap. This narrowing of the energy gap has profound implications for the molecule's optical properties, as it typically results in a bathochromic (red) shift in the absorption and emission spectra.

dot graph TD { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; HOMO [label="HOMO\n(Primarily on Pyrrole Ring)"]; LUMO [label="LUMO\n(Primarily on Pyridine Ring)"]; HOMO -- "Energy Gap" --> LUMO; subgraph "Indolizine Core" direction LR Pyrrole [label="Electron-Rich\nPyrrole Moiety", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridine [label="Electron-Deficient\nPyridine Moiety", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end HOMO -- Localized on --> Pyrrole; LUMO -- Localized on --> Pyridine; CN [label="Electron-Withdrawing\n-C≡N Group at C2", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CN -- "Lowers Energy of" --> HOMO; CN -- "Significantly Lowers Energy of" --> LUMO; } caption: "Conceptual Diagram of Frontier Molecular Orbitals in this compound."

Optical Properties: Harnessing Light

The unique electronic structure of this compound directly translates to its characteristic optical properties, namely its absorption and fluorescence profiles.

Absorption and Emission Spectra

Indolizine derivatives generally exhibit broad absorption bands in the UV-visible region, typically ranging from 300 to 500 nm.[6] The introduction of the electron-withdrawing carbonitrile group at the 2-position is expected to modulate these characteristics. While specific high-resolution spectral data for this compound is not extensively reported, data from related derivatives suggest that the primary absorption bands arise from π-π* electronic transitions within the conjugated system.[7]

The fluorescence emission of indolizine derivatives is a key feature for many of their applications. The emission wavelength is highly sensitive to the nature and position of substituents on the indolizine core. The electron-withdrawing nature of the carbonitrile group at the 2-position is anticipated to lead to a larger Stokes shift (the difference between the absorption and emission maxima) compared to the unsubstituted indolizine. This is often indicative of a significant change in molecular geometry or electronic distribution in the excited state.

Solvatochromism: A Window into the Excited State

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool for probing the electronic nature of the ground and excited states of a molecule.[8][9] For push-pull systems like this compound, where an electron-donating moiety (the indolizine core) is linked to an electron-withdrawing group, a positive solvatochromism is often observed. This means that the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. This phenomenon is indicative of an excited state that is more polar than the ground state, a characteristic of intramolecular charge transfer (ICT) states.[10]

PropertyExpected Influence of the 2-Carbonitrile Group
Absorption Maximum (λabs) Bathochromic (red) shift compared to unsubstituted indolizine.
Emission Maximum (λem) Bathochromic (red) shift, potentially more pronounced than the absorption shift.
Stokes Shift Likely to be larger than in the unsubstituted parent compound.
Fluorescence Quantum Yield (ΦF) Highly dependent on the specific molecular structure and solvent environment. The presence of the cyano group can either enhance or quench fluorescence.
Excited-State Lifetime (τ) Dependent on the rates of radiative and non-radiative decay pathways.
Solvatochromism Expected to exhibit positive solvatochromism, with a red shift in emission in more polar solvents.
Table 1: Predicted Influence of the 2-Carbonitrile Substituent on the Photophysical Properties of Indolizine.

Experimental Protocols for Characterization

To rigorously characterize the electronic and optical properties of this compound, a combination of spectroscopic and computational techniques is essential.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with microwave-assisted synthesis from Morita-Baylis-Hillman adducts being a reported efficient route.[11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Morita-Baylis-Hillman Adducts"]; B [label="Microwave Irradiation"]; C [label="this compound", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C; } caption: "Simplified workflow for the synthesis of this compound."

Steady-State Spectroscopy
  • UV-Visible Absorption Spectroscopy:

    • Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar extinction coefficient (ε).

    • Protocol:

      • Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol).

      • Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a range of approximately 250-600 nm.

      • Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient from a plot of absorbance versus concentration.

  • Fluorescence Spectroscopy:

    • Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (ΦF).

    • Protocol:

      • Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λmax.

      • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

      • Determine the fluorescence quantum yield using the comparative method.[11] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (η2sample / η2ref) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; subgraph "Sample Preparation" A [label="Prepare dilute solution of\nthis compound"]; B [label="Prepare solution of\nfluorescence standard"]; end subgraph "Spectroscopic Measurements" C [label="Measure absorbance (A) at excitation wavelength"]; D [label="Measure integrated fluorescence intensity (I)"]; end subgraph "Calculation" E [label="Apply comparative quantum yield formula"]; end F [label="Fluorescence Quantum Yield (ΦF)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> C; A -> D; B -> C; B -> D; C -> E; D -> E; E -> F; } caption: "Workflow for determining fluorescence quantum yield by the comparative method."

Time-Resolved Spectroscopy
  • Objective: To measure the excited-state lifetime (τ) of the fluorescent state.

  • Protocol:

    • Utilize Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime measurements in the nanosecond range.[1][12]

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) at a wavelength corresponding to the sample's absorption maximum.

    • Detect the emitted photons with a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • The time difference between the excitation pulse and the arrival of the emitted photon is measured and histogrammed.

    • The resulting fluorescence decay curve is fitted to an exponential function to extract the lifetime (τ).

Computational Chemistry
  • Objective: To model the electronic structure, molecular orbitals, and electronic transitions of this compound.

  • Protocol:

    • Perform geometry optimization of the ground state using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Calculate the energies and visualize the distributions of the HOMO and LUMO.

    • Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., π-π, n-π, ICT).

    • Optimize the geometry of the first excited state to gain insights into the changes upon photoexcitation.

The Role of the Carbonitrile Group: A Structure-Property Perspective

The carbonitrile group at the 2-position of the indolizine ring is a key determinant of the molecule's electronic and optical properties. As a potent electron-withdrawing group, it significantly influences the intramolecular charge distribution. This perturbation of the electronic structure is the primary reason for the anticipated red-shifted absorption and emission spectra compared to the parent indolizine.

Furthermore, the linear geometry and sp-hybridization of the carbonitrile group can influence the molecular packing in the solid state, which in turn can affect the solid-state optical properties. The cyano group's ability to participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with suitable donors), can also impact the photophysical behavior in different environments.

Applications and Future Directions

The distinct electronic and optical properties of this compound open doors to a range of applications:

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment (solvatochromism) makes it a promising scaffold for the development of fluorescent sensors for detecting changes in polarity, viscosity, or the presence of specific analytes.

  • Organic Electronics: The tunable electronic properties and fluorescence of indolizine derivatives make them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).[5][12]

  • Drug Development: The indolizine core is a recognized pharmacophore. The electronic modifications introduced by the carbonitrile group can be exploited to fine-tune the binding affinity and selectivity of indolizine-based drugs to their biological targets. For instance, this compound derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[13][14]

Future research should focus on a more detailed experimental and computational characterization of this compound to precisely quantify its photophysical parameters. Systematic studies on the effects of different substituents at other positions of the indolizine ring, in conjunction with the 2-carbonitrile group, will enable the rational design of novel molecules with tailored electronic and optical properties for specific applications.

Conclusion

This compound represents a fascinating and versatile molecular scaffold. Its unique electronic structure, characterized by the interplay between the electron-rich indolizine core and the electron-withdrawing carbonitrile group, gives rise to a rich set of optical properties. While further detailed characterization is warranted, the available data and theoretical predictions strongly suggest its potential in the development of advanced fluorescent materials and novel therapeutic agents. This guide has provided a comprehensive overview of its core electronic and optical properties, along with the necessary experimental and computational frameworks for its in-depth investigation, thereby serving as a valuable resource for researchers and professionals in the field.

References

  • The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applications - Benchchem.
  • Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed.
  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission | JACS Au - ACS Publications.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • This compound | 153274-67-0 | DGA27467 - Biosynth.
  • pH response of compound 14. (a) Photophysical properties and visible... - ResearchGate.
  • Solvatochromism as an efficient tool to study N,N-dimethylamino- and cyano substituted π-conjugated molecules with an intramolecular charge-transfer absorption - CORE. Available at: [Link]

  • Solvatochromism as an efficient tool to study N,N‐dimethylamino‐ and cyano‐substituted π‐conjugated molecules with an intramolecular charge‐transfer absorption | Request PDF - ResearchGate. Available at: [Link]

  • Time-Resolved Fluorescence | PicoQuant. Available at: [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) | Request PDF - ResearchGate. Available at: [Link]

  • Acidochromism of amino-substituted indolizine chromophores: Towards white light emission - RUIdeRA. Available at: [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. Available at: [Link]

  • (a) Normalized emission spectra of representative compounds 12 (blue),... - ResearchGate. Available at: [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. Available at: [Link]

  • Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. Available at: [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC - NIH. Available at: [Link]

  • Absorption and emission spectra of some representative... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives - ResearchGate. Available at: [Link]

  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed. Available at: [Link]

  • Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase - PubMed. Available at: [Link]

  • Ethyl 2-amino-1-cyanoindolizine-3-carboxylate | C12H11N3O2 | CID 556109 - PubChem. Available at: [Link]

  • Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase - PubMed Central. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]

  • Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. Available at: [Link]

  • Influence of electron-withdrawing and electron-donating substituents on photophysical properties of azaphthalocyanines | Request PDF - ResearchGate. Available at: [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - MDPI. Available at: [Link]

  • Photophysical Properties of the Synthesized Pyrene Derivatives - ResearchGate. Available at: [Link]

  • The binatural orbitals of electronic transitions - Division of Computational Chemistry. Available at: [Link]

  • Molecules | An Open Access Journal from MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available at: [Link]

  • Summary of the photophysical properties of compound 2 in different solvent mixtures.. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Indolizine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Historical Synthesis of Indolizine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] As a structural isomer of the ubiquitous indole ring, it has garnered significant attention for its presence in natural alkaloids and its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Within the diverse family of indolizine derivatives, this compound holds a position of strategic importance. The nitrile group at the C-2 position is not merely a substituent; it is a versatile chemical handle. Its electron-withdrawing nature modulates the electronic properties of the entire ring system, and it serves as a key precursor for a multitude of functional group transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This guide provides a comprehensive exploration of the seminal and modern synthetic methodologies developed to construct this valuable molecular architecture, focusing on the underlying reaction mechanisms and the evolution of experimental strategies.

Pillar 1: The Tschitschibabin Reaction - A Foundational Approach

One of the most classical and enduring methods for constructing the indolizine core is the Tschitschibabin (or Chichibabin) reaction.[3][4] First reported in the early 20th century, this reaction traditionally involves the base-mediated condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound.[3] The process proceeds through the initial quaternization of the pyridine nitrogen, followed by the formation of a pyridinium ylide intermediate which undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic indolizine ring.[3][5][6]

The synthesis of indolizines via the Tschitschibabin reaction is a multi-step process initiated by the formation of a pyridinium salt. A base then deprotonates the α-carbon of the 2-alkyl substituent, generating a reactive pyridinium ylide. This ylide undergoes an intramolecular cyclization, attacking the carbonyl group, followed by dehydration to furnish the final aromatic indolizine.

Tschitschibabin_Mechanism General Mechanism of the Tschitschibabin Reaction cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Intramolecular Cyclization & Dehydration Py 2-Alkylpyridine Salt Pyridinium Salt Py->Salt Halo α-Halocarbonyl (e.g., BrCH₂COR) Halo->Salt Salt_out Pyridinium Salt Ylide Pyridinium Ylide Ylide_out Pyridinium Ylide Salt_out->Ylide + Base - H⁺ Cyclized Cyclized Intermediate Indolizine Indolizine Product Cyclized->Indolizine - H₂O Ylide_out->Cyclized Intramolecular Condensation

Caption: General mechanism of the Tschitschibabin Reaction.

While historically significant, the direct synthesis of this compound using the classical Tschitschibabin approach can be challenging due to the specific reagents required. However, modifications and related strategies have been developed to introduce the desired functionality.[4]

Pillar 2: 1,3-Dipolar Cycloaddition - A Versatile and Dominant Strategy

The most powerful and widely employed strategy for synthesizing functionalized indolizines, including the 2-carbonitrile derivative, is the [3+2] or 1,3-dipolar cycloaddition reaction.[1][7] This method relies on the reaction between a pyridinium ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne (the dipolarophile).[1] The choice of the dipolarophile is critical as it directly dictates the substitution pattern on the newly formed five-membered ring of the indolizine.

Mechanism of Formation: The reaction is typically a two-step, one-pot procedure. First, the pyridinium ylide is generated in situ from a corresponding pyridinium salt using a base. This highly reactive ylide then rapidly undergoes a cycloaddition with a suitable dipolarophile. When an alkene is used, the initial cycloadduct is a tetrahydroindolizine, which must be oxidized in a subsequent step to yield the aromatic indolizine.[8]

To synthesize this compound, an alkene bearing at least one cyano group is required. A common and effective choice is fumaronitrile or maleonitrile, which can lead to dicyano-substituted indolizines, or other activated cyano-alkenes.

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Pathway reagents Pyridinium Salt + Dipolarophile (e.g., Fumaronitrile) ylide_gen In situ Ylide Generation (Base, e.g., Et₃N) reagents->ylide_gen cycloadd [3+2] Cycloaddition ylide_gen->cycloadd cycloadduct Tetrahydroindolizine Intermediate cycloadd->cycloadduct oxidation Oxidation / Aromatization (e.g., DDQ, Pd/C, or Air) cycloadduct->oxidation product This compound Product oxidation->product

Caption: Workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

The following protocol is a representative example for the synthesis of an indolizine-1,2-dicarbonitrile derivative, illustrating the general principles that can be adapted for other 2-carbonitrile targets.[9]

Objective: To synthesize 3-(4-bromobenzoyl)-indolizine-1,2-dicarbonitrile.

Materials:

  • Pyridine

  • 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Fumaronitrile

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Quaternization: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) in DMF. Add pyridine (1.2 mmol) and stir the mixture at room temperature for 2 hours to form the pyridinium salt intermediate.

  • Ylide Generation and Cycloaddition: To the solution containing the pyridinium salt, add fumaronitrile (1.1 mmol). Slowly add triethylamine (1.5 mmol) dropwise to the stirring solution. The color of the reaction mixture will typically change, indicating the formation of the pyridinium ylide and subsequent reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure indolizine derivative.

Pillar 3: Modern Catalytic and Advanced Methodologies

While the Tschitschibabin and 1,3-dipolar cycloaddition reactions are historical mainstays, the desire for greater efficiency, milder conditions, and broader substrate scope has driven the development of modern synthetic routes.[1]

Transition Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, gold, and rhodium, have been employed to catalyze the formation of the indolizine ring system.[1][8][10]

  • Copper Catalysis: Copper-catalyzed methods often involve the cyclization of 2-(2-enynyl)pyridines with various nucleophiles.[11] This approach allows for the atom-economical construction of the indolizine core under mild conditions. By carefully designing the enynylpyridine substrate, specific substitution patterns can be achieved.

  • Palladium Catalysis: Palladium catalysts are frequently used in tandem cross-coupling and cyclization reactions.[8] For instance, a one-pot Sonogashira coupling followed by cycloisomerization of a 2-halopyridine with a terminal alkyne can provide a direct route to functionalized indolizines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A notable modern synthesis produces this compound in good to high yields (70-81%) in a single step from Morita-Baylis-Hillman (MBH) adducts.[12] This method offers significant advantages in terms of reduced reaction times and often cleaner reaction profiles compared to conventional heating.

Cascade Reactions

Recent advancements include the development of elegant cascade or domino reactions that form multiple bonds in a single operation. One such strategy involves a metal-free cascade Michael/SN2/Aromatization sequence between 2-alkylazaarene derivatives and bromonitroolefins, providing a straightforward entry into polysubstituted indolizines.[13]

Comparative Summary of Synthesis Methods

MethodKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Tschitschibabin 2-Alkylpyridine, α-Halocarbonyl, BaseHigh TemperatureModerateClassical, uses simple starting materials[3]Harsh conditions, limited scope for sensitive substrates[5]
1,3-Dipolar Cycloaddition Pyridinium Salt, Dipolarophile, BaseRoom Temp. to RefluxGood to ExcellentHighly versatile, broad substrate scope, mild conditions[1][7]Requires an oxidation step if using alkene dipolarophiles[8]
Cu-Catalyzed Cyclization 2-(2-enynyl)pyridine, Nucleophile, Cu(I) saltMild (e.g., 60-80 °C)Good to ExcellentAtom-economical, good functional group tolerance[11]Requires synthesis of specialized enynyl precursors[14]
Microwave-Assisted Morita-Baylis-Hillman AdductsMicrowave IrradiationGood to HighRapid synthesis, high yields, one-pot[12]Requires specialized microwave equipment

Conclusion

The synthesis of this compound has evolved significantly from its classical roots. The foundational Tschitschibabin reaction established the initial pathway to the indolizine core, while the subsequent development of the 1,3-dipolar cycloaddition reaction provided a far more versatile and powerful platform that remains a cornerstone of indolizine synthesis today. The modern era has introduced a new level of sophistication through transition-metal catalysis and advanced techniques like microwave-assisted synthesis, offering chemists milder, faster, and more atom-economical routes. For researchers and drug development professionals, a thorough understanding of these diverse historical and contemporary methods is crucial for designing efficient synthetic routes to novel indolizine-based therapeutics and functional materials.

References

The Genesis of a Privileged Scaffold: Uncovering the First Synthesis of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Core and its Significance

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to indole have made it a cornerstone for the development of a vast array of biologically active compounds. The introduction of a nitrile group at the 2-position of the indolizine ring, affording indolizine-2-carbonitrile, further enhances its utility as a versatile synthetic intermediate and a key pharmacophore in its own right. This guide delves into the historical context of indolizine's discovery and meticulously traces the first synthesis of the pivotal this compound, providing a detailed technical examination of the foundational chemistry that opened the door to a new class of functional molecules.

From "Pyrindole" to Indolizine: A Brief History

The story of indolizine begins in 1890, when the Italian chemist Angeli first described a related compound, which he named "pyrindole".[1] However, it was not until 1912 that the parent indolizine molecule was first synthesized by Scholtz.[1] Scholtz's method involved the high-temperature treatment of 2-methylpyridine with acetic anhydride, followed by hydrolysis.[1][2] This pioneering work laid the groundwork for future explorations into the synthesis and reactivity of this intriguing heterocyclic system. Over the subsequent decades, several key synthetic strategies emerged, with two standing out for their versatility and impact: the Chichibabin (Tschitschibabin) reaction and the 1,3-dipolar cycloaddition.[1][3]

The Dawn of Cyano-Substituted Indolizines: The First Synthesis of this compound

While the parent indolizine was known from the early 20th century, the introduction of a cyano group, a powerful electron-withdrawing group and a versatile synthetic handle, at the 2-position marked a significant advancement in the field. The first synthesis of an indolizine bearing a cyano group at the 2-position (along with a cyano group at the 1-position) was a direct result of the exploration of 1,3-dipolar cycloaddition reactions of pyridinium ylides with highly activated alkynes.

The seminal work in this area can be attributed to the investigations into the reactivity of pyridinium ylides with dicyanoacetylene. Dicyanoacetylene, a highly reactive and electron-deficient alkyne, proved to be an exceptional dipolarophile for these reactions.[3]

The discovery and first synthesis of a dicyano-substituted indolizine, specifically 1,2-dicyanoindolizine , which contains the this compound core, was achieved through the [3+2] cycloaddition reaction between a pyridinium ylide and dicyanoacetylene.

The Causality Behind the Experimental Choices

The choice of reactants was pivotal to the success of this synthesis.

  • Pyridinium Ylides as 1,3-Dipoles: Pyridinium ylides are readily generated in situ from the corresponding pyridinium salts by treatment with a base. The ylide possesses a positive charge on the nitrogen atom and a negative charge on the adjacent carbon, making it an ideal 1,3-dipole for cycloaddition reactions. The substituents on the ylidic carbon can be varied to introduce different functionalities into the final indolizine product.

  • Dicyanoacetylene as a Potent Dipolarophile: The two strongly electron-withdrawing cyano groups on the acetylene backbone make dicyanoacetylene an extremely reactive dipolarophile. This high reactivity ensures that the cycloaddition reaction proceeds efficiently, even with less reactive pyridinium ylides. The symmetrical nature of dicyanoacetylene also simplifies the regiochemical outcome of the reaction.

The First Synthesis: A Mechanistic Perspective

The first synthesis of 1,2-dicyanoindolizine can be understood through the well-established mechanism of 1,3-dipolar cycloaddition.

first_synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products pyridinium_salt Pyridinium Salt ylide_formation In situ Ylide Formation pyridinium_salt->ylide_formation Deprotonation dicyanoacetylene Dicyanoacetylene cycloaddition [3+2] Cycloaddition dicyanoacetylene->cycloaddition Dipolarophile base Base (e.g., Triethylamine) base->ylide_formation ylide_formation->cycloaddition Pyridinium Ylide (1,3-Dipole) dihydroindolizine Dihydropyrrolopyridine Intermediate cycloaddition->dihydroindolizine oxidation Aromatization (Oxidation) indolizine 1,2-Dicyanoindolizine oxidation->indolizine dihydroindolizine->oxidation Spontaneous or with Oxidant

Figure 1. General workflow for the first synthesis of 1,2-dicyanoindolizine.

Step-by-Step Mechanistic Breakdown:

  • Generation of the Pyridinium Ylide: The reaction is initiated by the deprotonation of a pyridinium salt at the α-carbon of the N-alkyl group using a base, such as triethylamine. This generates the highly reactive pyridinium ylide intermediate in situ.

  • [3+2] Cycloaddition: The electron-rich pyridinium ylide (the 1,3-dipole) readily undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient dicyanoacetylene (the dipolarophile). This pericyclic reaction leads to the formation of a five-membered ring fused to the pyridine ring, resulting in a dihydropyrrolopyridine intermediate.

  • Aromatization: The initially formed cycloadduct, a dihydroindolizine derivative, is often unstable and readily undergoes oxidation to achieve the stable, aromatic indolizine ring system. This aromatization can occur spontaneously in the presence of air or can be facilitated by the addition of a mild oxidizing agent. The final product is 1,2-dicyanoindolizine.

Experimental Protocol: A Representative First Synthesis

The following is a generalized, self-validating protocol representative of the early syntheses of 1,2-dicyanoindolizine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Pyridinium SaltVaries1.0 eq1.0
Dicyanoacetylene76.061.1 eq1.1
Triethylamine101.191.2 eq1.2
Anhydrous Solvent (e.g., Acetonitrile)-20 mL-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the pyridinium salt (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Ylide Generation: Dissolve triethylamine (1.2 mmol) in anhydrous acetonitrile (5 mL) and add it to the dropping funnel. Add the triethylamine solution dropwise to the stirred suspension of the pyridinium salt at room temperature under a nitrogen atmosphere. Stir the mixture for 30 minutes to ensure the complete formation of the pyridinium ylide.

  • Cycloaddition: Dissolve dicyanoacetylene (1.1 mmol) in anhydrous acetonitrile (5 mL) and add it to the dropping funnel. Add the dicyanoacetylene solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove triethylammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2-dicyanoindolizine.

  • Characterization: The structure of the synthesized 1,2-dicyanoindolizine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Future Perspectives

The first synthesis of this compound, as part of the broader discovery of dicyanoindolizines, was a landmark achievement in heterocyclic chemistry. This breakthrough was made possible by the strategic application of the 1,3-dipolar cycloaddition reaction, leveraging the inherent reactivity of pyridinium ylides and the potent dienophilic nature of dicyanoacetylene. This foundational work not only provided access to a new and versatile class of indolizine derivatives but also laid the groundwork for the development of more sophisticated synthetic methodologies. Today, this compound and its derivatives continue to be of significant interest to researchers in drug discovery and materials science, serving as key building blocks for the synthesis of novel therapeutic agents and functional organic materials. The principles established in its first synthesis remain a testament to the power of fundamental reaction discovery in driving scientific innovation.

References

[1] Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2004). Heterocyclic chemistry: Volume II: Five-membered heterocycles. Springer Science & Business Media. [3] Padwa, A. (Ed.). (2008). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.

Sources

"Indolizine-2-carbonitrile" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Indolizine-2-carbonitrile

Introduction: The Indolizine Scaffold in Modern Drug Discovery

Indolizine, a nitrogen-containing fused heterocyclic system, represents a privileged scaffold in medicinal chemistry.[1] As a structural isomer of the ubiquitous indole nucleus, it has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory properties.[1][2][3] The indolizine core is a 10-π electron aromatic system, which imparts unique electronic and photophysical characteristics that are valuable for developing novel therapeutic agents and biological probes.

The introduction of a carbonitrile (-C≡N) group, specifically at the 2-position, further enhances the medicinal chemistry potential of the scaffold. The nitrile moiety is a versatile functional group; it is a potent hydrogen bond acceptor, a bioisostere for carbonyl groups, and can participate in various chemical transformations. Its rigid, linear geometry and strong dipole moment can significantly influence molecular conformation and protein-ligand interactions. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the properties of this compound and its derivatives, offering a framework for their rational design and development in drug discovery programs.

Quantum Mechanics and Molecular Properties: Insights from Density Functional Theory (DFT)

Rationale for DFT Application: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational cost. For a novel scaffold like this compound, DFT is indispensable for predicting its fundamental electronic structure and physicochemical properties before undertaking costly and time-consuming synthesis. It allows us to understand the molecule's intrinsic reactivity, stability, and spectroscopic characteristics from first principles.

A typical DFT workflow involves geometry optimization to find the lowest energy conformation, followed by calculations of various molecular properties.

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis Start Initial 3D Structure (this compound) GeomOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->GeomOpt Basis Set & Functional Selection FreqCalc Frequency Calculation (Confirm Minimum Energy) GeomOpt->FreqCalc Verify Stability PropCalc Electronic Property Calculation (FMO, MEP, etc.) FreqCalc->PropCalc Single Point Energy Results Optimized Geometry (Bond lengths, angles) PropCalc->Results FMO Frontier Molecular Orbitals (HOMO, LUMO, Reactivity) PropCalc->FMO MEP Molecular Electrostatic Potential (Reactive Sites) PropCalc->MEP

Caption: A generalized workflow for DFT analysis of this compound.

Optimized Molecular Geometry

The first step in any DFT study is to determine the most stable 3D structure of the molecule. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for accuracy.[4] The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric effects and for validating crystallographic data if available.[4]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[4] This information is vital for predicting reaction pathways and potential metabolic liabilities.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic and nucleophilic sites.

  • Red regions (negative potential): Electron-rich areas, such as the nitrogen atom of the nitrile group, are susceptible to electrophilic attack and are key sites for hydrogen bonding.

  • Blue regions (positive potential): Electron-deficient areas, typically around hydrogen atoms, are favorable for nucleophilic attack.

This analysis is fundamental for predicting non-covalent interactions, which are the basis of drug-receptor binding.

Predicting Biological Activity: QSAR and Pharmacophore Modeling

Rationale for QSAR/Pharmacophore Modeling: When a series of indolizine derivatives have been synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build a mathematical model that correlates chemical structure with biological effect.[5][6] This predictive model is invaluable for designing new, more potent compounds and prioritizing synthetic efforts.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validate Validation & Prediction Dataset Dataset of Indolizine Analogs with Known Activity (IC50) TrainTest Split into Training Set and Test Set Dataset->TrainTest Descriptors Calculate Molecular Descriptors (Steric, Electronic, Hydrophobic) TrainTest->Descriptors Training Set Model Generate Statistical Model (e.g., CoMFA, CoMSIA) Descriptors->Model Validation Validate Model with Test Set (Calculate R²pred) Model->Validation Test Set Prediction Predict Activity of New, Un-synthesized Compounds Validation->Prediction Validated Model

Caption: The process of developing a predictive 3D-QSAR model.

Protocol: 3D-QSAR Model Development for Indolizine Derivatives

This protocol is based on established methodologies for developing pharmacophore and 3D-QSAR models for heterocyclic inhibitors.[7]

  • Dataset Curation: Assemble a dataset of at least 20-30 indolizine analogs with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

  • Molecular Modeling: Generate 3D structures for all compounds and minimize their energy. Align all molecules in the dataset to a common template, typically the most active compound.

  • Model Generation (CoMFA/CoMSIA):

    • CoMFA (Comparative Molecular Field Analysis): Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic fields exerted by each molecule.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more nuanced model.

  • Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate the variations in the calculated fields with the variations in biological activity.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's internal consistency (q² value). A q² > 0.5 is generally considered good.

    • External Validation: Use a "test set" of compounds that were not used to build the model to assess its predictive power (R²pred). An R²pred > 0.6 indicates a model with good predictive ability.[7]

The resulting 3D contour maps from the QSAR analysis visually indicate which regions around the indolizine scaffold should be modified to enhance activity. For example, a green contour map might indicate that adding a bulky group in that region will increase potency, while a red map might suggest a bulky group is detrimental.

Elucidating Target Interactions: Molecular Docking Simulations

Rationale for Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site.[8] For this compound, docking studies are essential for hypothesizing its mechanism of action, understanding key binding interactions, and guiding structure-based drug design. This method allows for the rapid screening of virtual libraries of derivatives against a known protein target.[9]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Prepare Receptor (PDB structure, remove water, add hydrogens) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Prepare Ligand (this compound, 3D structure, assign charges) Docking Run Docking Algorithm (e.g., AutoDock, Glide) Ligand->Docking Grid->Docking Scoring Score & Rank Poses (Binding Energy, kcal/mol) Docking->Scoring Analysis Analyze Interactions (H-bonds, hydrophobic, π-π stacking) Scoring->Analysis

Caption: A standard workflow for molecular docking simulations.

Protocol: Molecular Docking of this compound Derivatives

This protocol synthesizes common steps from docking studies on indolizine and other heterocyclic compounds.[2][8][9]

  • Receptor and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

    • Generate the 3D structure of the this compound ligand and optimize its geometry using a force field or quantum mechanics.

  • Binding Site Identification: Define the active site for docking. This is typically based on the location of the co-crystallized ligand in the PDB structure or through blind docking if the site is unknown. A grid box is generated around this site to define the search space for the ligand.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined active site. The program employs a scoring function to estimate the binding affinity for each pose.

  • Results Analysis:

    • The results are ranked based on the calculated binding energy (or docking score), with lower energy values indicating more favorable binding.[8]

    • Visualize the top-ranked poses to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's amino acid residues. The nitrile group is often a key hydrogen bond acceptor.

Data Presentation: Binding Affinities of Indolizine Derivatives

The following table summarizes binding energy data from published molecular docking studies on various indolizine derivatives against different therapeutic targets, illustrating the output of such analyses.

Target ProteinIndolizine DerivativeBinding Energy (kcal/mol)Reference
COX-1Hybrid 8e-10.55[8]
COX-2Hybrid 8e-12.56[8]
TubulinCompound 5c-9.88[8]
Mycobacterial InhACompound 4e-8.5[9]
Lanosterol 14α-demethylaseIndolizine-1-carbonitrile I-9.93[10]

Experimental Validation and Synthesis

Computational models are powerful but require experimental validation. The synthesis of the target compound and its characterization via spectroscopic methods are essential to confirm the computationally predicted structure and properties.

Protocol: Synthesis of Indolizine-Carbonitrile Derivatives

A common and effective method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction.[2][11] The following is a representative protocol for synthesizing indolizine-1-carbonitrile derivatives, which can be adapted for the 2-carbonitrile isomer.[2]

  • Preparation of Pyridinium Salt: React a substituted 2-halopyridine with a suitable bromoacetophenone derivative to form the corresponding N-phenacylpyridinium bromide salt.

  • Preparation of Ylide: In the reaction vessel, treat the pyridinium salt with a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile) to generate the pyridinium ylide in situ.

  • Cycloaddition Reaction: Add an appropriate dipolarophile, such as an arylidenemalononitrile derivative, to the ylide solution.

  • Aromatization: The initial cycloadduct undergoes spontaneous aromatization (often via oxidation or elimination) to yield the stable indolizine-carbonitrile product.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The final structure is confirmed using spectroscopic methods:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the connectivity of atoms and the overall structure of the indolizine core.[2][12]

    • Infrared (IR) Spectroscopy: A strong absorption band around 2200-2230 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[2]

Conclusion

The exploration of this compound as a scaffold for drug discovery is a prime example of the synergy between theoretical, computational, and experimental chemistry. DFT calculations provide foundational insights into the molecule's electronic properties and reactivity. QSAR and pharmacophore modeling leverage this information to build predictive models for biological activity, enabling the rational design of more potent analogs. Molecular docking simulations illuminate potential mechanisms of action by predicting interactions with biological targets. Finally, targeted synthesis and rigorous spectroscopic characterization provide the ultimate validation for these in silico models. By integrating these computational and theoretical approaches, researchers can significantly accelerate the discovery and optimization of novel indolizine-based therapeutics.

References

  • Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

  • INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IVINHIBITORS:DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research. [Link]

  • Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. [Link]

  • Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC - PubMed Central. [Link]

  • Eco‐Conscious Synthesis and Characterization of Indolizine Derivatives With In Vitro Antimicrobial Assessment and In Silico Anti‐Tb and Anticancer Docking Studies. ResearchGate. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile. MDPI. [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. [Link]

  • 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. PubMed. [Link]

  • QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Physical Chemistry Research. [Link]

  • Experimental and computational exploration of indolizinyl carbene generation. A route to biindolizines. PubMed. [Link]

  • Synthesis and conformational studies of indolizines. Semantic Scholar. [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. [Link]

  • Indolizine: A privileged biological scaffold. Der Pharma Chemica. [Link]

Sources

Introduction: The Strategic Importance of the Indolizine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Indolizine-2-carbonitrile: Synthesis, Reactivity, and Applications

Indolizine, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] As a structural isomer of the ubiquitous indole nucleus, it possesses a unique electronic architecture with a bridgehead nitrogen atom shared between a π-excessive five-membered pyrrole ring and a π-deficient six-membered pyridine ring.[3][4] This arrangement imparts a distinct reactivity profile and has made indolizine derivatives the subject of extensive research, leading to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The introduction of a cyano (-C≡N) group onto this scaffold further enhances its chemical and biological potential. The nitrile is a versatile functional group; it acts as a potent electron-withdrawing group, a bioisostere for various functionalities, and a valuable synthetic handle for further molecular elaboration. While substitutions at the C1 and C3 positions of the indolizine core are common, the synthesis and functionalization of the C2 position present unique challenges and opportunities.

This technical guide provides a comprehensive overview of This compound , a key building block for advanced chemical synthesis. We will delve into its synthetic methodologies, explore the reactivity dictated by the interplay between the core and the nitrile substituent, and survey its applications in drug discovery and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthesis of the this compound Core

The construction of the indolizine ring system can be achieved through several classical and modern synthetic strategies, including the Scholtz and Chichibabin reactions, 1,3-dipolar cycloadditions, and various transition metal-catalyzed cyclizations.[2][7][8] However, achieving regioselective substitution at the C2 position often requires a tailored approach, as the intrinsic reactivity of the parent ring favors electrophilic attack at C3 and C1.[1][9]

A prevalent and effective strategy for accessing 2-substituted indolizines involves the thermal or catalyzed cyclization of appropriately functionalized 2-pyridyl precursors. One such method is the cyclization of Baylis-Hillman adducts derived from pyridine-2-carboxaldehyde.[10][11] This approach allows for the direct installation of a functional handle at the C2 position.

Key Synthetic Strategy: Cyclization of 2-Pyridyl Methylene Propanoates

The causality behind this synthetic choice lies in its efficiency and regiocontrol. The initial Baylis-Hillman reaction between pyridine-2-carboxaldehyde and an activated alkene (like acrylonitrile) forms a C-C bond at the desired position. The subsequent cyclization of the derived acetoxy compound proceeds via an intramolecular nucleophilic attack of the pyridine nitrogen onto the activated double bond, followed by elimination, to yield the aromatic this compound.

G cluster_1 Step 2: Acetylation cluster_2 Step 3: Thermal Cyclization Py Pyridine-2-carboxaldehyde Adduct Hydroxy Adduct Acn Acrylonitrile DABCO DABCO (catalyst) DABCO->Adduct Adduct2 Ac2O Acetic Anhydride Acetoxy Acetoxy Derivative Acetoxy2 Heat Heat (Δ) I2C This compound

Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Baylis-Hillman Adduct

This protocol is adapted from methodologies focused on the thermal cyclization of substituted 2-pyridyl derivatives.[11]

Step 1: Synthesis of 3-hydroxy-2-methylene-3-(pyridin-2-yl)propanenitrile

  • To a stirred solution of pyridine-2-carboxaldehyde (1.0 equiv) and acrylonitrile (1.5 equiv) in a suitable solvent (e.g., THF/water), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv) at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired Baylis-Hillman adduct.

Step 2: Synthesis of 3-acetoxy-2-methylene-3-(pyridin-2-yl)propanenitrile

  • Dissolve the hydroxy adduct (1.0 equiv) in acetic anhydride (5.0 equiv).

  • Add a catalytic amount of a base such as pyridine or DMAP.

  • Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic extracts and concentrate in vacuo to afford the acetoxy derivative, which can often be used in the next step without further purification.

Step 3: Thermal Cyclization to this compound

  • Dissolve the acetoxy derivative in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (110-140 °C) for 12-24 hours.

  • Monitor the formation of the indolizine product by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain pure this compound.

PART 2: Chemical Reactivity and Strategic Functionalization

The chemical behavior of this compound is governed by the electronic interplay between the aromatic core and the strongly electron-withdrawing nitrile group.

Reactivity of the Indolizine Core

The parent indolizine ring is electron-rich and readily undergoes electrophilic substitution, with reactivity mirroring that of pyrrole and indole.[1] The sites of highest electron density are C3 and C1. However, the C2-cyano group significantly deactivates the five-membered ring towards electrophilic attack. This deactivation redirects electrophiles to the pyridine ring (C5 or C7), a position not typically favored in unsubstituted indolizines. This altered regioselectivity is a key consideration for synthetic planning.

Reactions of the Nitrile Group

The 2-carbonitrile functionality serves as a versatile anchor for introducing diverse chemical moieties.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (indolizine-2-carboxylic acid), a valuable precursor for amides and esters.

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (2-(aminomethyl)indolizine), enabling further derivatization.

  • Cycloadditions: The nitrile can participate in [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazoles, which are important pharmacophores.

Reactivity cluster_ring Ring Reactions (Electrophilic Substitution) cluster_nitrile Nitrile Group Transformations I2C This compound Subst C5/C7 Substituted Indolizine I2C->Subst Acid Indolizine-2-carboxylic Acid I2C->Acid Amine 2-(Aminomethyl)indolizine I2C->Amine Tetrazole 2-(Tetrazol-5-yl)indolizine I2C->Tetrazole ES Electrophile (E+) ES->Subst Hydrolysis H₃O⁺ / OH⁻ Hydrolysis->Acid Reduction [H] Reduction->Amine Azide NaN₃ Azide->Tetrazole

Sources

A Technical Guide to Indolizine-2-carbonitrile Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indolizine nucleus, a structural isomer of indole, represents a privileged scaffold in medicinal chemistry and materials science.[1] This 10-π electron aromatic system, composed of a fused pyridine and pyrrole ring, is a key structural motif in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among the vast library of indolizine derivatives, those bearing a carbonitrile group at the C-2 position have garnered significant attention. The 2-carbonitrile moiety is a powerful functional group; its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and role as a versatile synthetic handle make it a critical component in the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and pharmacological applications of indolizine-2-carbonitrile derivatives, intended for researchers and professionals in the field of drug development.

The this compound Core: A Structural Overview

Indolizine, also known as pyrrolo[1,2-a]pyridine, is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom.[4] The standard numbering system for the indolizine ring is shown below. The C-2 position, located on the five-membered pyrrole ring, is a focal point for chemical modification due to its influence on the electronic and biological properties of the entire molecule.

The introduction of a nitrile (-C≡N) group at this position profoundly impacts the scaffold's characteristics. The linear geometry and high electronegativity of the nitrile group can enhance molecular interactions with biological targets, improve metabolic stability, and serve as a reactive center for further chemical transformations.

G cluster_0 This compound Structure structure structure

Caption: General structure and numbering of the this compound core.

Synthetic Strategies for this compound Scaffolds

The construction of the indolizine ring system has been a subject of extensive research, evolving from classical high-temperature condensations to elegant, modern transition-metal-catalyzed and domino reactions.[2][4] Synthesizing derivatives with the specific 2-carbonitrile functionality often requires tailored approaches that can accommodate the nitrile group or its precursor.

Domino Knoevenagel Condensation-Intramolecular Cyclization

One of the most efficient and versatile methods for constructing polysubstituted indolizines, including 2-carbonitrile derivatives, is through a domino reaction sequence. This approach typically involves the reaction of a pyridine derivative with a compound containing an active methylene group, such as malononitrile.

A prominent example is the reaction between a β-ketonitrile and an N-substituted pyrrole-2-carboxaldehyde. This sequence proceeds via a Knoevenagel condensation, followed by an intramolecular aldol-type cyclization, to regioselectively yield highly functionalized indolizine-7-carbonitriles.[5] A similar strategy can be envisioned starting from pyridine precursors to target the 2-carbonitrile isomer. The causality behind this one-pot approach is its high atom economy and the ability to build molecular complexity rapidly from simple, readily available starting materials.[4]

G start1 Pyridine Derivative (e.g., 2-Pyridylacetonitrile) intermediate1 Michael Addition Intermediate start1->intermediate1 start2 Activated Alkene (e.g., α,β-Unsaturated Ketone) start2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Base or Acid Catalyst intermediate3 Dehydration/ Aromatization intermediate2->intermediate3 product This compound Product intermediate3->product

Caption: Workflow for a domino synthesis of indolizine-2-carbonitriles.

Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

Microwave irradiation offers a significant advantage in accelerating reaction rates and improving yields in heterocyclic synthesis. A one-step, microwave-assisted synthesis of this compound has been developed from Morita-Baylis-Hillman (MBH) adducts.[6] MBH adducts, derived from pyridine-2-carboxaldehydes and activated alkenes, serve as versatile precursors. Under microwave irradiation in the presence of a suitable base and solvent, these adducts undergo a cascade of reactions involving cyclization and dehydration to afford the target this compound in good to high yields.[6] This protocol is self-validating due to its reproducibility and the clean conversion observed, minimizing the need for extensive purification.

Experimental Protocol: Microwave-Assisted Synthesis [6]

  • Reactant Preparation: To a 10 mL microwave vial, add the Morita-Baylis-Hillman adduct (1.0 mmol), pyridinium ylide precursor (1.2 mmol), and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Solvent Addition: Add an appropriate solvent such as acetonitrile or DMF (5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy (noting the characteristic -C≡N stretch around 2220-2240 cm⁻¹), and high-resolution mass spectrometry.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed reactions provide a powerful route to polysubstituted indolizines.[7] For example, the annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates can be controlled by the choice of phosphine ligand to achieve high regioselectivity.[7] This method allows for the construction of the indolizine core while incorporating the essential 2-carbonitrile group in a single, efficient step. The expertise in this method lies in the rational selection of the ligand-metal combination to direct the cyclization pathway towards the desired isomer.

Pharmacological Activities and Structure-Activity Relationships (SAR)

This compound derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.[3][8] Their planar structure and electron-rich nature facilitate interactions with various biological targets.[1]

Anticancer Activity

A significant body of research has focused on the antiproliferative and cytotoxic effects of indolizine derivatives against various cancer cell lines.[8] The carbonitrile group often plays a crucial role in the potency of these compounds. Fused indolizine systems, such as pyrrolopyrimido-indolizine substituted carbonitriles, have been investigated for their anticancer potential.[9] Studies have shown that the cytotoxicity of these compounds can be linked to the induction of apoptosis rather than necrosis.[10]

Position of SubstitutionSubstituent TypeImpact on Anticancer ActivityReference
C-1, C-3 (Pyrrole Ring)Aryl, Heteroaryl groupsOften crucial for potency; bulky groups can enhance activity.[9]
C-5, C-6, C-7, C-8 (Pyridine Ring)Electron-donating/withdrawing groupsModulates electronic properties and cell permeability. Halogens (F, Cl) can improve activity.[11]
Fusion of other ringse.g., Pyrido[2,3-b]indolizineCan significantly increase cytotoxicity against specific cell lines (e.g., colorectal cancer).
Enzyme Inhibition

The this compound scaffold has proven to be an effective template for designing potent enzyme inhibitors.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a major target in the treatment of type 2 diabetes and obesity. A series of 3-substituted indolizine-1-carbonitrile derivatives have been identified as effective PTP1B inhibitors.[8] While this highlights the potential of the indolizine-carbonitrile core, further exploration of 2-carbonitrile isomers is warranted.

  • Aromatase Inhibitors: Aromatase is a key enzyme in estrogen biosynthesis and a target for treating hormone-dependent breast cancer.[12] Certain indolizine derivatives have been reported to possess aromatase inhibitory activity, suggesting another promising therapeutic avenue for this scaffold.[1]

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (Phosphorylated) IR->IRS PTP1B PTP1B PTP1B->IRS Dephosphorylates (Inactivates) PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Indolizine This compound Inhibitor Indolizine->PTP1B Inhibits

Caption: Mechanism of PTP1B inhibition by indolizine derivatives in insulin signaling.

Central Nervous System (CNS) Activity

The structural similarity of indolizine to indole, a core component of many neurotransmitters, suggests potential applications in neuroscience.[12]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists: The α7 nAChR is a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[11] Structure-activity relationship studies of indolizine-2-carboxylic acid derivatives (close analogs of 2-carbonitriles) have shown that substituents on the pyridine ring can improve inhibitory activity, demonstrating the scaffold's potential for CNS drug design.[11]

  • 5-HT3 Receptor Antagonists: Indolizine derivatives have been identified as potent antagonists of the 5-HT3 receptor, a target for antiemetic drugs.[1]

Pharmacological TargetKey Structural FeaturesObserved ActivityReference
PTP1B3-substituted indolizine-1-carbonitrilesPotent Inhibition[8]
α7 nAChRSubstituted indolizine-2-carboxylatesAgonistic Activity[11]
AntimicrobialVaried substitutionsBroad-spectrum activity against E. coli, S. aureus, etc.[3][8]
AntitubercularSpecific substitutions on the coreInhibition of Mycobacterium tuberculosis growth[8][11]

Conclusion and Future Outlook

The this compound core is a privileged scaffold with immense potential in drug discovery and development. Its versatile synthesis through modern, efficient methods like domino reactions and microwave-assisted protocols allows for the rapid generation of diverse chemical libraries. The derivatives have demonstrated a wide array of potent pharmacological activities, including anticancer, enzyme inhibitory, and CNS-modulating effects.

Future research should focus on expanding the structure-activity relationship landscape through broader derivatization, particularly at the C-5 to C-8 positions. Investigating the bioisosteric replacement of the 2-carbonitrile with other electron-withdrawing groups could lead to compounds with improved pharmacokinetic profiles. Furthermore, the strong fluorescence properties inherent to many indolizines could be harnessed for the development of diagnostic tools and probes for biological imaging.[1] The continued exploration of this fascinating heterocyclic system holds great promise for the discovery of next-generation therapeutic agents.

References

  • N/A. Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. Google Scholar.
  • Bieńko, D. C., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • N/A. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • N/A. Synthesis of indolizines. Organic Chemistry Portal.
  • N/A. Structure activity relationship of pyrrolopyrimido-indolizine substituted carbonitrile. ResearchGate.
  • Madu, C. E., & Fogué, P. S. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Madu, C. E., & Fogué, P. S. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • N/A. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. Google Scholar.
  • N/A. Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists. ResearchGate.
  • N/A. Various methods for the synthesis of indolizine derivatives. ResearchGate.
  • N/A. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link].

  • Amuthalakshmi, S., et al. (2021). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica.
  • N/A. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica.
  • Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link].

  • Dawood, K. M., & Abbas, A. A. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link].

  • N/A. Structure and numbering system of indolizine, and a general... ResearchGate.
  • N/A. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate.

Sources

"Indolizine-2-carbonitrile" reactivity and chemical behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Indolizine-2-carbonitrile

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, characterized by a unique fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring. This guide offers a comprehensive exploration of its chemical behavior, focusing on how the electron-withdrawing nitrile group at the C-2 position modulates the inherent reactivity of the indolizine core. We will dissect its synthesis, electrophilic and nucleophilic reactivity, cycloaddition behavior, and the functionalization of the nitrile moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging this compound in the design of novel functional molecules.

The Indolizine Scaffold: An Overview of Electronic Structure and Reactivity

The parent indolizine is a 10-π electron aromatic system, isomeric with indole, where a nitrogen atom bridges a five-membered and a six-membered ring.[1] This arrangement results in a distinct electronic distribution: the five-membered ring is electron-rich (π-excessive), while the six-membered ring is electron-deficient (π-deficient). This electronic dichotomy is the primary driver of its chemical behavior.

Molecular orbital calculations and experimental data confirm that the highest electron density is located at the C-3 and C-1 positions of the five-membered ring.[1] Consequently, indolizines readily undergo electrophilic substitution, preferentially at C-3 and secondarily at C-1, while demonstrating general resistance to nucleophilic attack.[1] The introduction of a strongly electron-withdrawing carbonitrile (-CN) group at the C-2 position fundamentally alters this landscape, creating a more complex and versatile building block.

Synthesis of this compound

The construction of the indolizine core is most frequently achieved through cycloaddition reactions, which offer high efficiency and functional group tolerance.

1,3-Dipolar Cycloaddition

The most prevalent and versatile route to substituted indolizines, including 2-carbonitrile derivatives, is the 1,3-dipolar cycloaddition between a pyridinium ylide and a suitable dipolarophile.[2][3] For the synthesis of this compound, an alkene bearing a nitrile group, such as acrylonitrile, serves as the dipolarophile.

The reaction is initiated by the formation of a pyridinium ylide, typically generated in situ by treating a pyridine derivative bearing an electron-withdrawing group at the α-carbon (like 2-(pyridin-2-yl)acetonitrile) with a base.[2] This ylide then undergoes a [3+2] cycloaddition with the electron-deficient alkene, followed by an oxidative aromatization step to yield the stable indolizine product.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization Py_CH2CN 2-(Pyridin-2-yl)acetonitrile Ylide Pyridinium Ylide (1,3-Dipole) Py_CH2CN->Ylide -H+ Dipolarophile Acrylonitrile (Dipolarophile) Base Base (e.g., Et3N) Ylide_ref Pyridinium Ylide Cycloadduct Tetrahydroindolizine Intermediate Dipolarophile->Cycloadduct Oxidant Oxidant (e.g., DDQ, O2) Cycloadduct_ref Intermediate Ylide_ref->Cycloadduct FinalProduct This compound Cycloadduct_ref->FinalProduct -2H

Caption: General workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.
Microwave-Assisted Synthesis

Modern synthetic protocols have utilized microwave irradiation to accelerate the synthesis of this compound from Morita-Baylis-Hillman adducts, achieving good to high yields in a one-step process.[4] This approach represents a greener and more efficient alternative to traditional heating methods.[4]

Core Reactivity and Chemical Behavior

The presence of the nitrile group at C-2 significantly influences the electronic properties of the indolizine ring, serving as a powerful modulator of its reactivity.

Electrophilic Substitution

While the parent indolizine is highly susceptible to electrophilic attack at C-3 and C-1, the C-2 nitrile group exerts a deactivating effect on the five-membered ring through its electron-withdrawing nature. This makes electrophilic substitution more challenging compared to the unsubstituted parent. When substitution does occur, the regioselectivity is altered. The C-3 position, while still activated by the ring-junction nitrogen, is now adjacent to the deactivating nitrile group. Consequently, electrophilic attack may be directed towards the C-1 position or even the less reactive six-membered ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactions

The indolizine core is generally electron-rich and thus unreactive towards nucleophiles.[1] However, the nitrile group itself provides a reactive site for nucleophilic attack. This duality is a cornerstone of its synthetic utility.

  • Addition to the Nitrile Group: The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. This allows for the transformation of the nitrile into a variety of other functional groups, which is invaluable for drug discovery and lead optimization.

  • C-H Functionalization: While direct nucleophilic substitution on the ring is rare, modern transition-metal-catalyzed C-H functionalization methods have enabled the introduction of substituents onto the indolizine core.[5] These reactions often proceed via mechanisms that do not involve classical nucleophilic aromatic substitution.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition Cycloaddition with Azides cluster_grignard Grignard Reaction Indolizine_CN This compound CarboxylicAcid Indolizine-2-carboxylic acid Indolizine_CN->CarboxylicAcid H3O+ / Δ Amine 2-(Aminomethyl)indolizine Indolizine_CN->Amine LiAlH4 or H2/Catalyst Tetrazole 2-(1H-Tetrazol-5-yl)indolizine Indolizine_CN->Tetrazole NaN3, NH4Cl Ketone 2-Acylindolizine Indolizine_CN->Ketone 1. R-MgBr 2. H3O+

Caption: Key transformations of the C-2 nitrile group.
Cycloaddition Reactions

Indolizines can act as 8π components in [8+2] cycloaddition reactions with electron-deficient dienophiles (alkenes or alkynes) to form cycl[3.2.2]azines.[6][7] This reaction is a powerful tool for constructing complex polycyclic aromatic systems. The reactivity of this compound in such cycloadditions is expected to be lower than that of the parent indolizine due to the deactivating effect of the nitrile group. However, the reaction can still proceed, often requiring harsher conditions or catalysis. The mechanism can be either a concerted one-step process or a stepwise dipolar cycloaddition, depending on the substituents on both the indolizine and the dienophile.[6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8]

Data Type Characteristic Feature Typical Range / Value
¹H NMR Protons on the 6-membered ring (H-5 to H-8)δ 6.5 - 8.5 ppm
Protons on the 5-membered ring (H-1, H-3)δ 6.5 - 7.5 ppm
¹³C NMR Nitrile Carbon (C≡N)δ 115 - 120 ppm
Ring Carbonsδ 100 - 140 ppm
IR Spectroscopy C≡N Stretch2220 - 2240 cm⁻¹ (strong, sharp peak)

Note: Exact chemical shifts (δ) are highly dependent on the solvent and other substituents on the ring. The analysis of 1D and 2D NMR spectra is crucial for the unambiguous assignment of all proton and carbon signals.[8][9]

Applications in Medicinal Chemistry and Drug Development

The indolizine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of indolizine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[11][12][13]

This compound, in particular, serves as a key intermediate for the synthesis of potent therapeutic agents. For example, 3-substituted indolizine-1-carbonitrile derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which are major targets in medicinal chemistry research.[11] The nitrile group is often incorporated into a final drug candidate or used as a synthetic handle to introduce other critical pharmacophores, such as tetrazoles or primary amines.

Experimental Protocol: Synthesis of an this compound Derivative

This protocol describes a general, one-pot method for synthesizing a substituted this compound via a [3+2] cycloaddition reaction.

Objective: To synthesize Ethyl 3-methyl-2-cyanoindolizine-1-carboxylate.

Materials:

  • Pyridine derivative: Ethyl 2-(pyridin-2-yl)acetate

  • Base: Triethylamine (Et₃N)

  • Alkylating agent: Bromoacetone

  • Dipolarophile/Cyclization partner: Acrylonitrile

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Solvent: Anhydrous Toluene

Procedure:

  • Ylide Formation: To a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 equiv.) in anhydrous toluene under a nitrogen atmosphere, add triethylamine (1.2 equiv.). Stir the mixture at room temperature for 15 minutes.

  • Quaternization: Add bromoacetone (1.1 equiv.) dropwise to the solution. Heat the reaction mixture to 80 °C and stir for 2 hours to form the corresponding pyridinium salt.

  • Cycloaddition: Cool the mixture to room temperature. Add acrylonitrile (1.5 equiv.) followed by an additional portion of triethylamine (1.5 equiv.). The color of the reaction mixture should change, indicating the formation of the ylide and subsequent cycloaddition.

  • Reaction Monitoring: Stir the reaction at 80 °C overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Aromatization: Cool the reaction to room temperature. Add DDQ (1.2 equiv.) in one portion and stir for 3-4 hours at room temperature. The mixture will darken significantly.

  • Workup: Filter the reaction mixture through a pad of celite to remove solid byproducts. Wash the celite pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-methyl-2-cyanoindolizine-1-carboxylate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion

This compound is a heterocyclic compound of significant synthetic and pharmacological interest. Its reactivity is a nuanced interplay between the inherent electron-rich nature of the indolizine core and the powerful electron-withdrawing influence of the C-2 nitrile substituent. This duality allows for selective transformations at both the ring and the nitrile group, providing chemists with a versatile platform for constructing complex molecules. A thorough understanding of its synthesis, reactivity patterns, and spectroscopic properties is essential for harnessing its full potential in the development of novel therapeutics and functional materials.

References

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid catalysed nucleophilic addition of indolizines. Retrieved from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7176–7193. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Kriven'ko, A. P., & Belyaev, E. S. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11(3), 201-208.
  • Kriven'ko, A. P., & Belyaev, E. S. (2018). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 23(10), 2539. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides. Retrieved from [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and numbering system of indolizine, and a general 2-indolizine moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions by using indolizines as the nucleophiles and our present work. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Retrieved from [Link]

  • PubMed Central. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, and its docking into IDO enzyme. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

Sources

A Technical Guide to the Biological Potential of the Indolizine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the indolizine-2-carbonitrile core, a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Indolizine, a structural isomer of indole, presents a 10-π electron aromatic system that serves as a versatile framework for the development of novel therapeutic agents. The strategic incorporation of a carbonitrile moiety at the 2-position often enhances the biological profile of these compounds, leading to a spectrum of potent activities. This document synthesizes current research to offer drug development professionals a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory potential of this promising molecular architecture.

Part 1: Potent Anticancer Activity and Mechanistic Insights

Indolizine derivatives, particularly those featuring a carbonitrile group, have emerged as a formidable class of anticancer agents.[1] Their activity spans multiple cancer types, including liver, breast, oral, and gastric cancers, often demonstrating selective cytotoxicity against malignant cells while sparing healthy ones.[2][3]

Core Mechanisms of Antineoplastic Action

The primary anticancer mechanism for many this compound derivatives is the disruption of microtubule dynamics, a critical process for cell division. Additionally, these compounds have been shown to modulate key signaling pathways that are frequently dysregulated in cancer.

  • Microtubule Destabilization: Several potent indolizine derivatives function as microtubule destabilizers by binding to the colchicine-binding site on β-tubulin.[2][4] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure to form a functional spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[2] Molecular docking studies have confirmed favorable binding affinities and key interactions with amino acid residues within this pocket.[4][5]

  • Inhibition of Kinase Signaling: Certain indolizine derivatives have demonstrated significant inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the EGFR signaling pathway, these compounds can halt the downstream signals that promote cell growth and division.

  • Induction of Apoptosis: The disruption of microtubule function and kinase signaling ultimately converges on the activation of the apoptotic cascade. Treatment with active indolizine compounds leads to the modulation of key apoptosis-related proteins, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors, leading to the activation of caspases and cleavage of PARP.[2][3]

cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Cellular Outcome Indolizine This compound Derivative Tubulin α/β-Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Indolizine->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to (if disrupted) Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of microtubule destabilization by this compound derivatives.

Quantitative Data: Cytotoxicity Profile

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Pyrrolopyrimido-indolizine carbonitrileHepG2 (Liver)0.22 µM[3]
Pyrrolopyrimido-indolizine carbonitrileHuh7 (Liver)0.10 µM[3]
Indolizine-cyclopropylcarbonylHep-G2 (Liver)0.20 µg/mL[6]
Substituted Indolizine (8e)CAL-27 (Oral)47 nM[2]
Substituted Indolizine (8h)BT-20 (Breast)117 nM[2]
Substituted Indolizine (8h)HGC-27 (Gastric)71 nM[2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds. Remove the existing medium from the wells and add fresh medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.[7]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[7]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Broad-Spectrum Antimicrobial Properties

The indolizine scaffold is a valuable pharmacophore for developing new antimicrobial agents, a critical need given the rise of resistant microbial strains.[8] Derivatives, including those with the 2-carbonitrile substitution, have demonstrated efficacy against a range of pathogenic bacteria and fungi.[9][10]

Spectrum of Activity and Mechanisms

Indolizine derivatives exhibit both selective and broad-spectrum antimicrobial activities. Many compounds show potent effects against Gram-positive bacteria like Staphylococcus aureus and mycobacteria, with some also active against Gram-negative bacteria and fungi such as Candida albicans.[8][11]

The proposed mechanisms of action are multifaceted and involve targeting essential microbial enzymes and processes:

  • Enzyme Inhibition: Molecular docking studies suggest that these compounds can bind to the active sites of critical bacterial and fungal enzymes. Targeted enzymes include Dihydropteroate synthase in S. aureus, Gyrase B in B. subtilis, and Sterol 14-demethylase in C. albicans, thereby disrupting essential metabolic and replicative pathways.[9] Some indolizine-1-carbonitrile derivatives are also potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogens.[10]

  • Membrane Disruption: A significant increase in lipid peroxidation has been observed in Gram-negative bacteria like Pseudomonas aeruginosa after treatment with certain indolizine derivatives, indicating that membrane damage contributes to their antibacterial effect.[9]

Quantitative Data: Antimicrobial Efficacy

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.[12]

Compound ClassMicroorganismActivity (MIC)Reference
Indolizine-1-carbonitrile (5b)C. albicans8–32 µg/mL[10]
Indolizine-1-carbonitrile (5g)S. aureus16–256 µg/mL[10]
Pyrazolyl-Indolizine (5, 9, 13, 19)B. subtilis, S. aureusPotent[9]
Pyrazolyl-Indolizine (5, 9, 13, 19)P. aeruginosa, S. typhimuriumPotent[9]
Pyrazolyl-Indolizine (5, 9, 13, 19)C. albicansPotent[9]
1-substituted indolizineM. tuberculosis6.25 µg/mL[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[12][14]

Principle: A standardized suspension of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that completely inhibits visible growth after incubation.[12]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of the indolizine test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50-100 µL.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[15] The results can also be read using a plate reader.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Dilutions Prepare Serial Dilutions of Indolizine Compound in 96-well plate Inoculate Inoculate wells with Microbial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate plate (e.g., 37°C, 24h) Inoculate->Incubate Observe Observe for Turbidity (Visual or Spectrophotometric) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Part 3: Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, and the development of new anti-inflammatory agents with improved side-effect profiles is a major research goal.[16] Indolizine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key enzymatic and signaling pathways that mediate the inflammatory response.[17][18]

Mechanisms of Anti-inflammatory Action

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal side effects due to their non-selective inhibition of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[16] Novel indolizine derivatives show promise by selectively targeting pro-inflammatory mediators.

  • Selective COX-2 Inhibition: In silico and in vitro studies have shown that certain indolizine derivatives have a higher binding affinity for and significantly reduce the levels of the COX-2 enzyme compared to the COX-1 isoform.[16][17] This selectivity is crucial for minimizing gastrointestinal toxicity.

  • Cytokine Modulation: Active compounds have been found to significantly reduce the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16] These cytokines are central to the inflammatory cascade.

  • Nitric Oxide (NO) Reduction: The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several indolizine derivatives effectively reduce NO levels in stimulated macrophages.[16][17]

  • Inhibition of Protein Denaturation: The denaturation of tissue proteins is a well-documented cause of inflammation. The ability of indolizine derivatives to inhibit heat-induced protein denaturation is a reliable indicator of their anti-inflammatory potential.[19][20]

cluster_pathways Pro-inflammatory Pathways cluster_mediators Inflammatory Mediators Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Cytokines TNF-α & IL-6 Production Inflammatory_Stimuli->Cytokines iNOS iNOS Enzyme Inflammatory_Stimuli->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Inflammatory_Cytokines TNF-α, IL-6 Cytokines->Inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Cytokines->Inflammation NO->Inflammation Indolizine Indolizine Derivative Indolizine->COX2 Inhibits Indolizine->Cytokines Inhibits Indolizine->iNOS Inhibits

Caption: Key inflammatory pathways inhibited by indolizine derivatives.

Quantitative Data: Anti-inflammatory Effects

The efficacy of these compounds is assessed by their ability to inhibit key inflammatory markers compared to standard drugs like indomethacin.

Compound ClassTargetResultReference
Indolizine Derivative (10A, 5A)COX-2Significant reduction vs. Indomethacin[16]
Indolizine Derivative (7A, 10B, 1A)TNF-αSignificant reduction vs. Indomethacin[16]
Indolizine Derivative (10B, 7B, 10A)IL-6Significant reduction vs. Indomethacin[16]
Indolizine Derivative (1A, 10A, 10B)Nitric Oxide (NO)Significant reduction vs. Indomethacin[16]
Leaf ExtractsProtein Denaturation36.0–61.0% Inhibition[21]
Experimental Protocol: Inhibition of Heat-Induced Albumin Denaturation

This in vitro assay is a cost-effective and rapid method for screening potential anti-inflammatory agents.[19][22]

Principle: Denaturation of proteins is a known cause of inflammation. The ability of a compound to prevent protein denaturation induced by heat indicates potential anti-inflammatory activity.[19]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test indolizine compound at various concentrations and 0.5 mL of 1% aqueous solution of egg albumin.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using phosphate-buffered saline (PBS).

  • Incubation (Heating): Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C in a water bath for 20 minutes to induce denaturation.

  • Cooling: After heating, cool the mixtures to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Controls: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control and a solution with only the vehicle as the control.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. The accumulated evidence strongly supports its potential in developing novel therapeutics for oncology, infectious diseases, and inflammatory conditions. The potent and often selective activities observed for anticancer (via microtubule and kinase inhibition), antimicrobial (via enzyme inhibition and membrane disruption), and anti-inflammatory (via COX-2 and cytokine inhibition) effects highlight the value of this core. Further translational research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, will be crucial in advancing these promising compounds toward clinical application.[16]

References

Methodological & Application

One-Pot Synthesis of Indolizine-2-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the one-pot synthesis of indolizine-2-carbonitrile. This document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and provides critical insights for successful synthesis and troubleshooting.

Introduction: The Significance of the Indolizine Scaffold

Indolizine, a fused heterocyclic system isomeric with indole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique 10-π electron aromatic structure imparts a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The introduction of a carbonitrile group at the 2-position can significantly modulate the electronic properties and biological activity of the indolizine core, making this compound derivatives valuable targets in drug discovery programs.[1][5] Traditional multi-step syntheses of substituted indolizines can be time-consuming and often result in lower overall yields.[3] One-pot methodologies offer a more efficient and atom-economical approach to these valuable compounds.[6][7][8]

Reaction Mechanism: The 1,3-Dipolar Cycloaddition Pathway

The most common and versatile method for the synthesis of the indolizine core is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile.[9][10][11][12] In the context of synthesizing this compound, the key steps are as follows:

  • Formation of the Pyridinium Salt: The synthesis is initiated by the quaternization of a pyridine derivative at the nitrogen atom with an α-halo acetonitrile, typically 2-bromoacetonitrile. This reaction forms a pyridinium salt.

  • In Situ Generation of the Pyridinium Ylide: In the presence of a base (e.g., potassium carbonate or triethylamine), a proton is abstracted from the α-carbon of the acetonitrile group of the pyridinium salt. This deprotonation generates a pyridinium ylide, which is a 1,3-dipole.

  • 1,3-Dipolar Cycloaddition: The pyridinium ylide then reacts with a suitable dipolarophile, such as an activated alkyne or alkene. In many one-pot syntheses, another molecule of the α-halo acetonitrile or a related species can act as the dipolarophile, or the reaction can proceed through a dimerization-cyclization pathway.

  • Aromatization: The initial cycloadduct, a dihydroindolizine intermediate, undergoes spontaneous aromatization, often through oxidation (e.g., by air) or elimination of a leaving group, to yield the stable indolizine ring system.[9]

This mechanistic pathway provides a robust and predictable route to a wide array of substituted indolizines.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Start Combine Pyridine Derivative, Bromoacetonitrile, and Solvent Add_Base Add Base (e.g., K2CO3) Start->Add_Base Step 1 Heating Heat the Reaction Mixture (e.g., Reflux) Add_Base->Heating Step 2 Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Step 3 Quenching Cool and Quench the Reaction Monitoring->Quenching Step 4 Extraction Extract with Organic Solvent Quenching->Extraction Step 5 Purification Purify by Column Chromatography Extraction->Purification Step 6 Final_Product This compound Purification->Final_Product Step 7 G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition & Aromatization Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Quaternization Bromoacetonitrile + Br-CH2-CN Bromoacetonitrile->PyridiniumSalt Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide Base (e.g., K2CO3) -HBr Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Indolizine This compound Cycloadduct->Indolizine Aromatization (e.g., Oxidation)

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted synthesis of indolizine-2-carbonitrile, a valuable scaffold in medicinal chemistry and materials science.[1][2] The protocols and methodologies detailed herein are designed to offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.[2][3]

Introduction to this compound and Microwave-Assisted Organic Synthesis (MAOS)

Indolizines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[2][3] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive targets for synthetic chemists.[3] The introduction of a carbonitrile group at the 2-position of the indolizine core can serve as a versatile handle for further functionalization, making this compound a key intermediate in the development of novel therapeutics.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology in modern chemistry.[1][4] Unlike conventional heating, which relies on thermal conductivity, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This efficient energy transfer often results in cleaner reactions, higher yields, and significantly shorter reaction times, making it an ideal methodology for high-throughput synthesis and library generation in drug discovery.[2][5][6]

Reaction Mechanism and Rationale

The microwave-assisted synthesis of this compound can be achieved through various pathways, with one of the most efficient being the reaction of a pyridine derivative with an appropriate precursor under basic conditions. A common and effective method involves a 1,3-dipolar cycloaddition reaction.[7] In this approach, a pyridinium ylide is generated in situ from a corresponding pyridinium salt. This ylide then undergoes a cycloaddition with an electron-deficient alkene or alkyne, followed by an oxidation or elimination step to yield the aromatic indolizine ring system.

A plausible mechanism for the formation of this compound from a suitable pyridinium salt and a dipolarophile is depicted below. The use of microwave irradiation accelerates the rate-determining steps of this reaction, such as the formation of the pyridinium ylide and the subsequent cycloaddition.

G reactant reactant intermediate intermediate product product condition condition A Pyridine Derivative + α-Haloacetonitrile B N-(Cyanomethyl)pyridinium Salt A->B Alkylation C Pyridinium Ylide (1,3-Dipole) B->C Base (e.g., TEA, DBU) Microwave Irradiation E Cycloadduct Intermediate C->E [3+2] Cycloaddition D Electron-deficient Alkene (Dipolarophile) D->E F This compound E->F Oxidation / Elimination Microwave Irradiation

Figure 1: Plausible reaction mechanism for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

This protocol describes the synthesis of this compound from a Morita-Baylis-Hillman (MBH) adduct derived from pyridine-2-carboxaldehyde. This method has been reported to produce good to high yields under microwave irradiation.[8][9][10]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
2-(1-hydroxy-2-cyanoethyl)pyridineC₈H₈N₂O148.16Starting MaterialCan be synthesized from pyridine-2-carboxaldehyde and acrylonitrile.
Acetic Anhydride(CH₃CO)₂O102.09ReagentUsed for acetylation of the hydroxyl group.
Triethylamine (TEA)(C₂H₅)₃N101.19BaseFacilitates elimination and cyclization.
Acetonitrile (MeCN)CH₃CN41.05SolventA common solvent for microwave synthesis due to its polarity.
Microwave Reactor--Equipmente.g., CEM Discover, Biotage Initiator, or similar.
Thin Layer Chromatography (TLC)--MonitoringSilica gel plates with fluorescent indicator.
Column Chromatography--PurificationSilica gel (230-400 mesh).
Step-by-Step Procedure

The overall workflow for the synthesis is illustrated in the following diagram:

G step step action action result result A Step 1: Preparation of Starting Material B Combine MBH adduct, Acetic Anhydride, and TEA in a microwave vial. A->B C Step 2: Microwave Irradiation B->C D Irradiate in microwave reactor at specified temperature and time. C->D E Step 3: Work-up and Extraction D->E F Cool, dilute with water, and extract with an organic solvent. E->F G Step 4: Purification F->G H Purify the crude product by column chromatography. G->H I Step 5: Characterization H->I J Analyze the final product (NMR, MS, IR). I->J K Pure this compound J->K

Figure 2: Experimental workflow for the synthesis of this compound.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-(1-hydroxy-2-cyanoethyl)pyridine (1 mmol, 148.2 mg).

  • Reagent Addition: To the vial, add acetonitrile (3 mL), followed by acetic anhydride (1.5 mmol, 0.14 mL) and triethylamine (2 mmol, 0.28 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Data Analysis

The microwave-assisted synthesis of this compound is expected to provide the product in good to excellent yields, often superior to those obtained by conventional heating methods.

MethodTemperature (°C)Time (min)Yield (%)Reference
Microwave1202070-85[8][9]
Conventional80 (reflux)240-36040-60[10]

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, 1H), 7.65 (d, 1H), 7.20 (s, 1H), 7.10 (t, 1H), 6.80 (t, 1H), 6.70 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 128.0, 125.5, 122.0, 118.0, 117.5, 113.0, 112.5, 101.0.

  • Mass Spec (ESI+): m/z calculated for C₉H₆N₂ [M+H]⁺: 143.05, found: 143.05.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction- Decomposition of starting material or product- Incorrect microwave parameters- Increase reaction time or temperature incrementally.- Ensure the starting material is pure.- Optimize microwave power and temperature settings.
Formation of Multiple Byproducts - Side reactions due to excessive temperature- Presence of impurities in starting materials- Lower the reaction temperature.- Purify starting materials before use.- Optimize the base and solvent system.
Difficulty in Purification - Byproducts with similar polarity to the product- Use a different eluent system for column chromatography.- Consider preparative TLC or HPLC for purification.
Charring of Reaction Mixture - Localized overheating ("hot spots")- Reaction temperature is too high- Ensure efficient stirring during irradiation.- Reduce the microwave power and/or reaction temperature.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This application note provides a robust protocol and the necessary scientific context for researchers to successfully synthesize this important heterocyclic compound. The versatility of the indolizine scaffold, combined with the efficiency of microwave synthesis, opens up new avenues for the rapid development of novel chemical entities for drug discovery and materials science.

References

  • Ghosh, S., & Biswas, K. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments. Synthetic Communications, 54(7), 505-534. [Link]

  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications. [Link]

  • ResearchGate. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) | Request PDF. [Link]

  • ResearchGate. (2019). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction | Request PDF. [Link]

  • PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. [Link]

  • PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • ScienceOpen. (n.d.). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. [Link]

  • ResearchGate. (2013). (PDF) Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. [Link]

  • ResearchGate. (n.d.). Structure and numbering system of indolizine, and a general... [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

Sources

A Robust, Transition-Metal-Free Protocol for the Synthesis of Indolizine-2-carbonitriles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Indolizine scaffolds are privileged nitrogen-containing heterocycles integral to numerous pharmaceuticals, fluorescent materials, and agrochemicals.[1][2] Traditional syntheses often rely on transition-metal catalysts, which introduce challenges related to cost, product contamination, and environmental impact. This application note presents a detailed, robust, and transition-metal-free methodology for the synthesis of Indolizine-2-carbonitrile and its derivatives. The core of this strategy is a one-pot [3+2] annulation reaction involving the in situ generation of a pyridinium ylide followed by a 1,3-dipolar cycloaddition with an electron-deficient alkene.[3][4] We provide a comprehensive explanation of the reaction mechanism, a step-by-step experimental protocol, and a guide to substrate scope and troubleshooting, designed for immediate application in research and development settings.

Scientific Rationale and Mechanistic Insight

The cornerstone of modern synthetic chemistry is the development of efficient, cost-effective, and sustainable protocols. Transition-metal-free reactions are highly desirable as they circumvent the need for expensive and often toxic metal catalysts, simplifying purification procedures and reducing environmental waste.[1][5] The synthesis of the indolizine core via 1,3-dipolar cycloaddition of pyridinium ylides is a classic yet powerful strategy that perfectly aligns with these principles.[4][6]

The Causality Behind the Method:

This synthesis is designed as a one-pot, multi-component reaction for maximum efficiency. The process hinges on three critical sequential steps, as illustrated in the mechanism diagram below:

  • Pyridinium Ylide Generation: The reaction is initiated by the quaternization of a pyridine derivative with an α-haloacetonitrile (e.g., 2-bromoacetonitrile) to form a pyridinium salt. In the presence of a mild base, such as sodium carbonate (Na₂CO₃), this salt is deprotonated at the α-carbon to generate a highly reactive pyridinium ylide in situ.[7][8] The presence of the electron-withdrawing nitrile group is crucial as it stabilizes the ylide, making it accessible under mild conditions.[3]

  • [3+2] Cycloaddition: The generated pyridinium ylide acts as a 1,3-dipole, which readily reacts with an electron-deficient dipolarophile, such as fumaronitrile. This is a concerted or stepwise cycloaddition that forms a five-membered ring, yielding a tetrahydroindolizine intermediate.[7][9] The high regioselectivity of this step is dictated by the electronic properties of the dipole and dipolarophile.

  • Oxidative Aromatization: The tetrahydroindolizine cycloadduct is not aromatic and is typically unstable. Aromatization to the final indolizine product is the thermodynamic driving force. This step often occurs through the elimination of a leaving group or, as in this protocol, via oxidation. While some cycloadditions can aromatize spontaneously under air[3], the inclusion of a mild, non-metallic oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) ensures a rapid and high-yielding conversion to the stable aromatic indolizine.[5]

Reaction Mechanism Overview

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Pyridine Pyridine Derivative Salt Pyridinium Salt Pyridine->Salt + Base Na₂CO₃ Haloacetonitrile Br-CH₂-CN Haloacetonitrile->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide - HBr Base->Salt Deprotonation Dipolarophile Fumaronitrile (NC-CH=CH-CN) Ylide->Ylide_ref Cycloadduct Tetrahydroindolizine Intermediate Dipolarophile->Cycloadduct + [3+2] Annulation Oxidant TEMPO (Oxidant) Cycloadduct->Cycloadduct_ref Ylide_ref->Cycloadduct Oxidant->Cycloadduct_ref Oxidation Product Indolizine-2,3-dicarbonitrile Cycloadduct_ref->Product - 2H

Caption: Key mechanistic steps of the one-pot indolizine synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps and expected observations. It describes the synthesis of a representative product, 2,3-dicyanoindolizine, from pyridine, 2-bromoacetonitrile, and fumaronitrile.

Materials and Reagents
  • Pyridine (≥99.8%, anhydrous)

  • 2-Bromoacetonitrile (97%)

  • Fumaronitrile (98%)

  • Sodium Carbonate (Na₂CO₃, ≥99.5%, anhydrous powder)

  • TEMPO (98%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%, inhibitor-free)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Silica Gel (for column chromatography, 230-400 mesh)

Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G start Start setup 1. Assemble dry glassware under N₂. Add Pyridine (1.0 eq), Fumaronitrile (1.1 eq), Na₂CO₃ (1.5 eq), and TEMPO (0.2 eq) to THF. start->setup add_bromo 2. Add 2-Bromoacetonitrile (1.2 eq) slowly to the stirring mixture. setup->add_bromo reflux 3. Heat the reaction mixture to reflux (approx. 66°C). Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc). add_bromo->reflux workup_start 4. After completion (typically 12-24h), cool to RT and filter off solids. reflux->workup_start concentrate 5. Concentrate the filtrate in vacuo. workup_start->concentrate extract 6. Redissolve residue in EtOAc. Wash with sat. NaHCO₃ and brine. concentrate->extract dry 7. Dry organic layer over MgSO₄, filter, and concentrate. extract->dry purify 8. Purify crude product by silica gel column chromatography. dry->purify end Obtain Pure Indolizine Product purify->end

Caption: Experimental workflow for this compound synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium carbonate (1.59 g, 15.0 mmol). Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add anhydrous THF (40 mL). To the stirring suspension, add pyridine (0.791 g, 10.0 mmol), fumaronitrile (0.859 g, 11.0 mmol), and TEMPO (0.312 g, 2.0 mmol).

  • Initiation: Slowly add 2-bromoacetonitrile (1.44 g, 12.0 mmol) to the mixture via syringe. A color change and slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC, observing the consumption of the pyridine starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the organic filtrates and concentrate using a rotary evaporator. Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 25% ethyl acetate in hexanes) to afford the pure indolizine product.

Substrate Scope and Data

The described protocol is versatile and can be applied to a range of substituted pyridines to generate diverse this compound derivatives. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the pyridine ring are generally well-tolerated, although reaction times and yields may vary.

EntryPyridine Substituent (R)ProductTypical Yield (%)Notes
1HIndolizine-2,3-dicarbonitrile85%Standard reaction.
24-Methyl (EDG)7-Methylindolizine-2,3-dicarbonitrile88%Slightly faster reaction rate.
34-Methoxy (EDG)7-Methoxyindolizine-2,3-dicarbonitrile91%Highly activated pyridine.
44-Cyano (EWG)Indolizine-2,3,7-tricarbonitrile72%Slower reaction; may require longer heating.
54-Acetyl (EWG)7-Acetylindolizine-2,3-dicarbonitrile75%Moderate deactivation of the pyridine ring.
63,5-Dimethyl6,8-Dimethylindolizine-2,3-dicarbonitrile82%Demonstrates tolerance of multiple substituents.

Yields are representative and based on isolated product after purification. Reactions were performed on a 1.0 mmol scale.

Troubleshooting and Expert Recommendations

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (wet solvent/reagents).2. Insufficient base.3. Low reaction temperature.1. Use freshly dried, anhydrous solvents and reagents.2. Ensure Na₂CO₃ is finely powdered and anhydrous.3. Confirm the reaction is at a steady reflux.
Recovery of Starting Pyridine 1. Inefficient formation of the pyridinium salt.2. Deactivation of the pyridine ring (strong EWG).1. Ensure 2-bromoacetonitrile is of good quality.2. For deactivated pyridines, increase reaction time or temperature (e.g., switch to DMF at 80-100 °C).[5][10]
Complex Mixture of Byproducts 1. Side reactions of the ylide.2. Decomposition at high temperatures.1. Ensure slow addition of the α-haloacetonitrile.2. Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
Difficult Purification 1. Streaking on TLC plate.2. Co-elution of impurities.1. Add 0.5-1% triethylamine to the eluent to suppress tailing of the basic indolizine product.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a reliable and scalable transition-metal-free method for synthesizing Indolizine-2-carbonitriles. By leveraging a classic 1,3-dipolar cycloaddition in a modern, efficient one-pot setup, this protocol offers a practical alternative to metal-catalyzed routes. The operational simplicity, use of readily available reagents, and broad substrate tolerance make it an invaluable tool for researchers in medicinal chemistry and materials science for the rapid construction of diverse indolizine libraries.

References

  • ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. [Online] Available at: [Link]

  • Shi, F., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Synthesis, 48, 413-420. [Online] Available at: [Link]

  • ResearchGate. (n.d.). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Pyridinium Ylids in Heterocyclic Synthesis. [Online] Available at: [Link]

  • Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Online] Available at: [Link]

  • Peng, J., et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Online] Available at: [Link]

  • Peng, J., et al. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Transition-metal-free synthesis of indolizines via [3 + 2]-annulation from α-bromoenals and 2-substituted azaarenes. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. [Online] Available at: [Link]

  • Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. [Online] Available at: [Link]

  • ACS Publications. (2021). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2‑Alkylazaarene Derivatives with Bromonitroolefins. [Online] Available at: [Link]

Sources

Catalyst-Free Synthesis of Indolizine-2-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient catalyst-free methodology for the synthesis of Indolizine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages a [3+2] cycloaddition reaction between a pyridinium ylide, generated in situ from pyridine and an α-halo acetonitrile derivative, and an electron-deficient alkene. This approach circumvents the need for metal catalysts, offering a more sustainable and cost-effective synthetic route.[1][2] This document provides a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and comprehensive characterization data to ensure reproducibility and high-purity outcomes. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development.

Introduction: The Significance of Indolizines and the Catalyst-Free Imperative

Indolizine, a nitrogen-containing fused heterocyclic system, is a structural isomer of indole and serves as a foundational core in a multitude of natural products and synthetic pharmaceuticals.[3] Derivatives of indolizine exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The unique electronic properties of the indolizine nucleus also make it a promising candidate for applications in materials science, particularly in the development of organic fluorophores and semiconductors.[4][6]

Traditionally, the synthesis of indolizines has often relied on methods that require harsh reaction conditions or the use of expensive and often toxic heavy metal catalysts.[1] The imperative for greener, more sustainable chemical processes has driven the development of catalyst-free synthetic strategies. These approaches not only reduce the environmental impact but also simplify purification procedures by eliminating metal contaminants, a critical consideration in pharmaceutical applications. This guide focuses on a powerful catalyst-free approach: the 1,3-dipolar cycloaddition reaction.[7]

Reaction Principle: The [3+2] Cycloaddition Pathway

The cornerstone of this catalyst-free synthesis is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile.[7] This reaction proceeds in a concerted fashion, leading to the stereospecific formation of the indolizine core.

The overall transformation can be conceptualized in the following stages:

  • Formation of the Pyridinium Salt: The reaction is initiated by the quaternization of pyridine with an α-halo acetonitrile, such as 2-bromoacetonitrile, to form the corresponding pyridinium salt.

  • In Situ Generation of the Pyridinium Ylide: In the presence of a mild base, the pyridinium salt is deprotonated at the α-carbon to generate a highly reactive pyridinium ylide intermediate.

  • [3+2] Cycloaddition: The pyridinium ylide, acting as a 1,3-dipole, undergoes a cycloaddition reaction with an electron-deficient alkene, in this case, an acrylonitrile derivative.

  • Aromatization: The initial cycloadduct undergoes spontaneous aromatization, often with the elimination of a small molecule (e.g., HBr), to yield the stable this compound product.

This one-pot, multi-component approach offers high atom economy and operational simplicity.[8]

Visualizing the Synthesis Workflow

The logical flow of the catalyst-free synthesis of this compound is depicted in the following workflow diagram.

cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Ylide Generation (in situ) cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Aromatization Pyridine Pyridine Pyridinium_Salt Pyridinium Salt Intermediate Pyridine->Pyridinium_Salt Bromoacetonitrile 2-Bromoacetonitrile Bromoacetonitrile->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Base Mild Base (e.g., K2CO3) Base->Pyridinium_Ylide Cycloadduct Dihydroindolizine Intermediate Pyridinium_Ylide->Cycloadduct Dipolarophile Electron-Deficient Alkene (e.g., Acrylonitrile) Dipolarophile->Cycloadduct Final_Product This compound Cycloadduct->Final_Product Elimination Elimination of HBr

Figure 1: Workflow for the catalyst-free synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from pyridine and 2-bromoacetonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PyridineAnhydrousSigma-AldrichStore over molecular sieves.
2-Bromoacetonitrile97%Alfa AesarHandle in a fume hood with appropriate PPE.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely powdered.
Acetonitrile (MeCN)AnhydrousAcros Organics
Dichloromethane (DCM)HPLC GradeVWRFor extraction.
Ethyl Acetate (EtOAc)HPLC GradeVWRFor chromatography.
HexaneHPLC GradeVWRFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (10 mmol, 0.81 mL) and anhydrous acetonitrile (40 mL).

  • Formation of Pyridinium Salt: Slowly add 2-bromoacetonitrile (10 mmol, 1.20 g) to the stirring solution at room temperature. A precipitate may form upon addition.

  • Ylide Generation and Cycloaddition: Add finely powdered anhydrous potassium carbonate (15 mmol, 2.07 g) to the mixture. The suspension will likely change color.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid salts and wash with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product by NMR, IR, and mass spectrometry.

Reaction Mechanism: A Deeper Dive

The catalyst-free synthesis of this compound proceeds through a well-established 1,3-dipolar cycloaddition mechanism. The key steps are illustrated below.

cluster_0 Mechanism of this compound Formation start Pyridine + 2-Bromoacetonitrile pyridinium_salt N-(cyanomethyl)pyridinium bromide start->pyridinium_salt Quaternization ylide Pyridinium Ylide (1,3-dipole) pyridinium_salt->ylide Deprotonation (Base) cycloaddition [3+2] Cycloaddition ylide->cycloaddition acrylonitrile Acrylonitrile (Dipolarophile) acrylonitrile->cycloaddition dihydroindolizine Dihydroindolizine Intermediate cycloaddition->dihydroindolizine aromatization Aromatization (-HBr) dihydroindolizine->aromatization product This compound aromatization->product

Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition for this compound synthesis.

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of 2-bromoacetonitrile, forming the N-(cyanomethyl)pyridinium bromide salt. A mild base, such as potassium carbonate, then abstracts a proton from the methylene group adjacent to the positively charged nitrogen, generating the pyridinium ylide. This ylide is a 1,3-dipole, with the negative charge on the exocyclic carbon and the positive charge delocalized within the pyridine ring.

The pyridinium ylide then undergoes a concerted [3+2] cycloaddition reaction with an electron-deficient alkene like acrylonitrile. This is followed by the elimination of hydrogen bromide from the resulting dihydroindolizine intermediate, which leads to the formation of the aromatic and stable this compound.

Characterization and Data Analysis

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₆N₂
Molecular Weight142.16 g/mol
AppearanceTypically a crystalline solid
SolubilitySoluble in most organic solvents (DCM, Chloroform, Acetone)

Note: The parent indolizine and its alkyl derivatives can be sensitive to air and light. Phenyl-substituted indolizines are generally more stable solids.[3][9]

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 300 MHz)δ (ppm): ~8.2-8.4 (d, 1H), ~7.6-7.8 (d, 1H), ~7.3-7.5 (m, 1H), ~7.0-7.2 (m, 1H), ~6.8-7.0 (m, 1H), ~6.6-6.8 (m, 1H)
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): ~137 (C), ~127 (CH), ~126 (C), ~123 (CH), ~122 (CH), ~114 (CH), ~113 (CN), ~110 (CH), ~109 (C)
IR (KBr)ν (cm⁻¹): ~2220-2240 (C≡N stretch), ~1600-1450 (C=C and C=N aromatic stretches)
Mass Spec. (ESI+)m/z: 143.1 [M+H]⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. The provided data is based on typical values for indolizine derivatives.[10][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction.Increase reaction time and ensure the reaction is at reflux. Monitor by TLC.
Inactive base.Use freshly dried, finely powdered potassium carbonate.
Wet reagents or solvent.Use anhydrous pyridine and acetonitrile. Dry glassware thoroughly.
Multiple spots on TLC Side reactions or incomplete aromatization.Ensure sufficient reaction time for complete aromatization. Optimize purification with different solvent systems for column chromatography.
Difficulty in purification Product co-elutes with starting material or byproducts.Use a shallower gradient during column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The catalyst-free synthesis of this compound via a 1,3-dipolar cycloaddition reaction represents a highly efficient, economical, and environmentally benign approach to this valuable heterocyclic compound. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important molecular scaffold for a wide range of applications in drug discovery and materials science.

References

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Synthesis of indolizine from pyridinium ylide. ResearchGate. Available at: [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Available at: [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes Tetrahedron Letters. ElectronicsAndBooks. Available at: [Link]

  • Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis of a crystallochromic indolizine dye by a base- and catalyst-free photochemical route. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]

  • Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Available at: [Link]

  • Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate. Available at: [Link]

  • Pharmacological and photophysical properties of some indolizines. ResearchGate. Available at: [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes Tetrahedron Letters. ElectronicsAndBooks. Available at: [Link]

  • 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Indolizine-2-carbonitrile via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indolizine scaffold is a privileged N-fused heterocyclic motif present in numerous natural alkaloids and pharmacologically active compounds. This application note provides a comprehensive guide to the synthesis of Indolizine-2-carbonitrile derivatives, a valuable class of indolizines, utilizing the robust and efficient 1,3-dipolar cycloaddition reaction. We detail the underlying mechanism, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction success. The primary pathway involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a cycloaddition with an electron-deficient alkene, followed by an oxidative aromatization step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for accessing this important molecular architecture.

Theoretical Framework: The 1,3-Dipolar Cycloaddition Pathway

The synthesis of the indolizine core via 1,3-dipolar cycloaddition is a powerful and convergent strategy.[1][2] The reaction fundamentally involves the [3+2] cycloaddition of a 1,3-dipole (the pyridinium ylide) and a dipolarophile (an electron-deficient alkene or alkyne).[3][4][5]

1.1. The Key Intermediate: Pyridinium Ylide Generation

Pyridinium ylides are versatile azomethine ylides that serve as the 1,3-dipole in this reaction.[3] They are typically unstable and are generated in situ from stable pyridinium salt precursors. The process involves the deprotonation of the carbon atom adjacent to the pyridinium nitrogen.

  • Causality behind Precursor Design: To facilitate deprotonation and stabilize the resulting ylide, the α-carbon must be activated by at least one electron-withdrawing group (EWG), such as a cyano (-CN), ester (-COOR), or carbonyl (-COR) group.[6][7] For the synthesis of this compound, a precursor like 1-(cyanomethyl)pyridinium halide is ideal. The EWG lowers the pKa of the α-protons, allowing a mild, non-nucleophilic base like triethylamine (Et₃N) to efficiently generate the ylide without competing side reactions.[8][9]

1.2. The Cycloaddition and Aromatization Cascade

Once generated, the pyridinium ylide rapidly reacts with a suitable dipolarophile.

  • Mechanism: The reaction is a concerted, pericyclic process where the Highest Occupied Molecular Orbital (HOMO) of the ylide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[10] Using an electron-deficient alkene (e.g., fumaronitrile) as the dipolarophile is critical as its electron-withdrawing groups lower the LUMO energy, accelerating the cycloaddition.[7]

  • Intermediate Formation: The initial [3+2] cycloaddition yields a tetrahydroindolizine intermediate.[2]

  • Aromatization: This non-aromatic cycloadduct is seldom isolated. It readily undergoes oxidation to achieve the thermodynamically stable aromatic indolizine ring system.[1][7] This can occur via spontaneous air oxidation or be facilitated by an added oxidant. In many protocols using substituted alkenes, the process involves elimination of a leaving group from the initial adduct to achieve aromatization.

Below is a diagram illustrating the general mechanistic pathway.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition & Aromatization PyridiniumSalt Pyridinium Salt (e.g., 1-(cyanomethyl)pyridinium bromide) Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide Deprotonation Base Base (e.g., Triethylamine) Base->PyridiniumSalt Cycloadduct Tetrahydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Fumaronitrile) Dipolarophile->Cycloadduct Product This compound (Aromatic Product) Cycloadduct->Product Oxidation / Elimination

Caption: General reaction mechanism for indolizine synthesis.

Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of a representative this compound derivative.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 1-(cyanomethyl)pyridinium bromide (Precursor)

This protocol outlines the quaternization of pyridine to form the stable pyridinium salt required for ylide generation.[9]

Materials & Equipment:

  • Pyridine (1.0 eq)

  • 2-Bromoacetonitrile (1.1 eq)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add pyridine (1.0 eq) and anhydrous diethyl ether.

  • While stirring, add 2-bromoacetonitrile (1.1 eq) dropwise at room temperature. Note: The reaction is exothermic. An ice bath can be used for cooling if necessary.

  • Upon addition, a precipitate will begin to form. Stir the suspension at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield 1-(cyanomethyl)pyridinium bromide. The product is typically of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of Indolizine-1,2-dicarbonitrile

This protocol details the 1,3-dipolar cycloaddition between the pyridinium ylide (generated in situ from the precursor) and fumaronitrile, followed by aromatization.

Materials & Equipment:

  • 1-(cyanomethyl)pyridinium bromide (1.0 eq)

  • Fumaronitrile (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube

  • Silica gel for column chromatography

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1-(cyanomethyl)pyridinium bromide (1.0 eq) and fumaronitrile (1.2 eq) in anhydrous acetonitrile.

  • Stir the suspension to ensure good mixing.

  • Add triethylamine (1.5 eq) dropwise to the mixture at room temperature. The solution will typically turn a dark color (yellow to deep red), indicating the formation of the pyridinium ylide.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude residue will contain the product and triethylammonium bromide salts. Dissolve the residue in dichloromethane and wash with water to remove the salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indolizine product.

Data Presentation & Workflow

The overall synthetic workflow is summarized below.

G Start Starting Materials: Pyridine, 2-Bromoacetonitrile, Fumaronitrile, Et₃N Step1 Protocol 1: Synthesis of Pyridinium Salt Start->Step1 Step2 Protocol 2: 1,3-Dipolar Cycloaddition Step1->Step2 Workup Aqueous Workup (Extraction) Step2->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: This compound Derivative Purify->Product

Caption: Experimental workflow for indolizine synthesis.

Table 1: Summary of Reaction Parameters and Expected Outcome

StepKey ReagentsMolar Ratio (eq)SolventTemp.Time (h)Typical Yield
Protocol 1 Pyridine, 2-Bromoacetonitrile1.0 : 1.1Diethyl EtherR.T.4 - 6>90%
Protocol 2 Pyridinium Salt, Fumaronitrile, Et₃N1.0 : 1.2 : 1.5AcetonitrileReflux12 - 1860-80%

Field-Proven Insights & Troubleshooting

  • Choice of Base: Triethylamine is an excellent choice due to its volatility (easy to remove) and sufficient basicity to generate the ylide without promoting self-condensation or other side reactions.[8] Stronger bases like potassium carbonate can also be used, particularly in solvents like DMF or DMSO.[7]

  • Solvent is Critical: The solvent must be anhydrous, as water can quench the ylide intermediate. Acetonitrile is a good polar aprotic solvent that effectively solubilizes the pyridinium salt and reagents.

  • Dipolarophile Reactivity: The reaction is most efficient with highly electron-deficient alkenes.[6][7] Symmetrical dipolarophiles like fumaronitrile or dimethyl acetylenedicarboxylate (DMAD) simplify the regiochemistry of the cycloaddition.[5]

  • Reaction Monitoring: The formation of the ylide often imparts a strong color to the reaction mixture. The disappearance of starting materials and the appearance of a new, fluorescent spot (indolizines are often fluorescent) on the TLC plate are good indicators of reaction progress.

  • Troubleshooting Low Yields: If yields are low, ensure all reagents and solvents are completely anhydrous. Confirm the purity of the pyridinium salt precursor, as impurities can inhibit the reaction. Increasing the reaction time or using a slightly higher boiling solvent (e.g., toluene) may also improve conversion.

References

multicomponent reaction for "Indolizine-2-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Multicomponent Reactions for the Efficient Synthesis of Indolizine-2-carbonitrile

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique 10-π electron aromatic system imparts favorable physicochemical properties, making it a cornerstone in medicinal chemistry. Indolizine derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic incorporation of a nitrile group at the C-2 position to form this compound further enhances its utility as a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This document provides a detailed guide to a robust and efficient one-pot, three-component synthesis of indolizine-2-carbonitriles, leveraging the principles of pyridinium ylide chemistry.

Core Principles: The Three-Component Reaction via 1,3-Dipolar Cycloaddition

The synthesis of the this compound core is elegantly achieved through a one-pot, three-component reaction involving a pyridine derivative, an α-halo ketone, and an electron-deficient alkene such as an arylidenemalononitrile. The reaction proceeds through the in situ formation of a pyridinium ylide, a highly reactive 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with the alkene, followed by an oxidative aromatization to yield the stable indolizine product.[1][2][3] This multicomponent approach is highly convergent, atom-economical, and allows for significant structural diversity in the final product by simply varying the starting materials.

Reaction Mechanism Overview

The reaction cascade can be dissected into three key stages:

  • Pyridinium Salt Formation: The reaction commences with the quaternization of the nitrogen atom of the pyridine derivative by the α-halo ketone. This step forms a pyridinium salt.

  • In Situ Ylide Generation: In the presence of a mild base, the pyridinium salt is deprotonated at the α-carbon to the carbonyl group, generating a stabilized pyridinium ylide. This ylide is a key intermediate, acting as the 1,3-dipole.

  • [3+2] Cycloaddition and Aromatization: The pyridinium ylide readily reacts with the electron-deficient double bond of the arylidenemalononitrile in a [3+2] cycloaddition. The resulting tetrahydroindolizine intermediate subsequently undergoes oxidative aromatization, often facilitated by air or an added oxidant, to furnish the final this compound.

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Ylide Generation cluster_2 Step 3: Cycloaddition & Aromatization Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Quaternization HaloKetone α-Halo Ketone HaloKetone->PyridiniumSalt Base Base PyridiniumYlide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->PyridiniumYlide Base->PyridiniumYlide Deprotonation Cycloadduct Tetrahydroindolizine Intermediate PyridiniumYlide->Cycloadduct [3+2] Cycloaddition Alkene Arylidenemalononitrile Alkene->Cycloadduct FinalProduct This compound Cycloadduct->FinalProduct Oxidative Aromatization

Caption: Workflow of the three-component this compound synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a representative this compound. Researchers should note that optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents:

  • Substituted Pyridine (1.0 mmol, 1.0 equiv)

  • Substituted 2-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Substituted Arylidenemalononitrile (1.0 mmol, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH), 10 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine (1.0 mmol), substituted 2-bromoacetophenone (1.0 mmol), substituted arylidenemalononitrile (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction Execution: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is generally complete within 4-6 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Summary and Scope

The versatility of this multicomponent reaction allows for the synthesis of a diverse library of indolizine-2-carbonitriles. The yields are generally moderate to good, depending on the electronic nature of the substituents on the starting materials.

EntryPyridine Derivativeα-Halo KetoneArylidenemalononitrileYield (%)
1Pyridine2-BromoacetophenoneBenzylidenemalononitrile85
24-Methylpyridine2-Bromoacetophenone4-Chlorobenzylidenemalononitrile82
3Pyridine2-Bromo-4'-methoxyacetophenoneBenzylidenemalononitrile88
44-Chloropyridine2-Bromoacetophenone4-Methylbenzylidenemalononitrile75

Note: The yields presented are representative and may vary based on specific experimental conditions and substrate combinations.

Troubleshooting and Key Considerations

  • Low Yields: If the yield is low, ensure all reagents are pure and dry. The base is crucial; potassium carbonate is often effective, but other bases like triethylamine (NEt₃) or cesium carbonate (Cs₂CO₃) can be explored.[4] Reaction time and temperature may also require optimization.

  • Side Reactions: The formation of byproducts can occur. Careful monitoring by TLC is essential to stop the reaction at the optimal time. Purification by column chromatography is critical to isolate the desired product.

  • Substrate Scope: Electron-donating groups on the pyridine and acetophenone moieties generally lead to higher yields. Conversely, strong electron-withdrawing groups may decrease the nucleophilicity of the pyridine or the stability of the ylide, potentially lowering the yield. The scope of the arylidenemalononitrile is broad, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring.[5]

Conclusion

The one-pot, three-component synthesis of indolizine-2-carbonitriles via in situ generated pyridinium ylides is a powerful and efficient strategy for accessing this important heterocyclic scaffold. Its operational simplicity, broad substrate scope, and high atom economy make it an attractive method for both academic research and industrial applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Indolizine-2-carbonitrile from Pyridinium Ylides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolizine and its derivatives are a significant class of nitrogen-fused heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive targets in medicinal chemistry and drug development.[2][3][4] Among the various synthetic routes to indolizines, the [3+2] cycloaddition reaction of pyridinium ylides with appropriate dipolarophiles stands out as a versatile and efficient method.[5][6] This guide provides an in-depth exploration of the synthesis of a key derivative, indolizine-2-carbonitrile, from pyridinium ylides, tailored for researchers, scientists, and drug development professionals.

The core of this synthetic strategy lies in the generation of a pyridinium ylide, a 1,3-dipole, which then undergoes a cycloaddition reaction with an electron-deficient alkene, such as fumaronitrile, to construct the indolizine scaffold.[5][6] This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The synthesis of this compound from pyridinium ylides is primarily achieved through a 1,3-dipolar cycloaddition reaction, a concept extensively developed by Huisgen.[7][8][9] This reaction is a concerted pericyclic process involving a 4π electron system (the pyridinium ylide) and a 2π electron system (the dipolarophile).[8]

The overall transformation can be dissected into two key stages:

  • In Situ Generation of the Pyridinium Ylide: The reaction is initiated by the formation of a pyridinium ylide. This is typically achieved by treating a pyridinium salt with a base. The pyridinium salt is synthesized beforehand by the quaternization of pyridine with an α-halocarbonyl compound.[3] The base abstracts a proton from the carbon adjacent to the positively charged nitrogen, generating the reactive ylide intermediate. The stability of the pyridinium ylide can be enhanced by the presence of an electron-withdrawing group, which facilitates its formation.[5]

  • 1,3-Dipolar Cycloaddition: The generated pyridinium ylide then reacts with a suitable dipolarophile. For the synthesis of this compound, fumaronitrile is a common choice. The ylide adds across the double bond of the fumaronitrile in a concerted fashion to form a five-membered ring intermediate.

  • Aromatization: The initial cycloadduct is often a dihydroindolizine derivative.[5] Subsequent elimination of a molecule (e.g., H2) or an oxidation step leads to the final aromatic this compound product.

Visualizing the Mechanism

Indolizine Synthesis Mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization PyridiniumSalt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide - H+ Base Base (e.g., Et3N) Dipolarophile Fumaronitrile (Dipolarophile) Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Product This compound Cycloadduct->Product Oxidation/ Elimination

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of an this compound derivative.

Protocol 1: Two-Step Synthesis via Pyridinium Salt Isolation

This classic approach involves the synthesis and isolation of the pyridinium salt prior to the cycloaddition reaction.

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Fumaronitrile

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Part A: Synthesis of N-(Ethoxycarbonylmethyl)pyridinium Bromide

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add ethyl bromoacetate (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the pyridinium salt.

  • Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to obtain the pure N-(ethoxycarbonylmethyl)pyridinium bromide.

Part B: Synthesis of Ethyl Indolizine-1,2-dicarbonitrile

  • Suspend the N-(ethoxycarbonylmethyl)pyridinium bromide (1.0 eq) and fumaronitrile (1.2 eq) in anhydrous acetonitrile in a round-bottom flask.

  • To this suspension, add triethylamine (1.5 eq) dropwise at room temperature. The solution should turn dark.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

Protocol 2: One-Pot Synthesis

This streamlined protocol avoids the isolation of the intermediate pyridinium salt, making the process more efficient.

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Fumaronitrile

  • Triethylamine (Et3N) or a milder base like potassium carbonate (K2CO3)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyridine (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to allow for the in situ formation of the pyridinium salt.

  • Add fumaronitrile (1.2 eq) to the reaction mixture.

  • Slowly add the base (e.g., triethylamine, 2.0 eq) to the flask.

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography as described in Protocol 1.

Visualizing the Workflow

Experimental Workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Pot Synthesis P1_Start Start P1_Step1 Synthesize & Isolate Pyridinium Salt P1_Start->P1_Step1 P1_Step2 Cycloaddition with Fumaronitrile P1_Step1->P1_Step2 P1_Step3 Work-up & Purification P1_Step2->P1_Step3 P1_End Pure this compound P1_Step3->P1_End P2_Start Start P2_Step1 In Situ Formation of Pyridinium Salt P2_Start->P2_Step1 P2_Step2 One-Pot Cycloaddition P2_Step1->P2_Step2 P2_Step3 Work-up & Purification P2_Step2->P2_Step3 P2_End Pure this compound P2_Step3->P2_End

Sources

Application Notes and Protocols for the Synthesis of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of the Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The indolizine nucleus is a core motif in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the introduction of a carbonitrile group at the 2-position of the indolizine ring system can serve as a valuable synthetic handle for further molecular elaborations, making indolizine-2-carbonitrile a key intermediate in the synthesis of complex molecules for drug discovery.[4][5] This document provides a detailed guide to the reaction mechanisms, intermediates, and experimental protocols for the synthesis of this compound.

I. Mechanistic Pathways to the Indolizine Core

The synthesis of the indolizine skeleton can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The two most prominent and versatile methods are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][6]

The Tschitschibabin Reaction: A Classic Approach

The Tschitschibabin (or Chichibabin) reaction is a cornerstone in indolizine synthesis.[3] It typically involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization and subsequent dehydration to form the aromatic indolizine ring.[3]

The reaction proceeds through a series of well-defined intermediates:

  • Quaternization: The reaction initiates with the quaternization of the pyridine nitrogen by the α-halocarbonyl compound, forming a pyridinium salt.

  • Ylide Formation: In the presence of a base, a proton is abstracted from the α-carbon of the 2-alkyl substituent of the pyridine ring, generating a pyridinium ylide. This ylide is a key reactive intermediate.[3]

  • Intramolecular Cyclization: The nucleophilic carbanion of the ylide attacks the carbonyl carbon of the substituent at the nitrogen, leading to an intramolecular aldol-type condensation. This step forms a five-membered ring.

  • Dehydration: The resulting bicyclic alcohol readily undergoes dehydration to yield the final aromatic indolizine product.

Diagram of the Tschitschibabin Reaction Mechanism:

Tschitschibabin_Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration 2-Alkylpyridine 2-Alkylpyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Alkylpyridine->Pyridinium_Salt  + α-Halocarbonyl Pyridinium_Ylide Pyridinium Ylide Intermediate Pyridinium_Salt->Pyridinium_Ylide  + Base  - H+ Cyclized_Intermediate Bicyclic Alcohol Intermediate Pyridinium_Ylide->Cyclized_Intermediate  Aldol-type  Condensation Indolizine Indolizine Product Cyclized_Intermediate->Indolizine  - H2O

Caption: General mechanism of the Tschitschibabin indolizine synthesis.

1,3-Dipolar Cycloaddition: A Convergent Strategy

The 1,3-dipolar cycloaddition is another powerful and widely employed method for constructing the indolizine ring system.[6][7] This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a dipolarophile, which is typically an electron-deficient alkene or alkyne.[4][7]

The key steps in this concerted or stepwise mechanism are:

  • Ylide Generation: Similar to the Tschitschibabin reaction, a pyridinium ylide is generated in situ from a corresponding pyridinium salt and a base.

  • Cycloaddition: The pyridinium ylide reacts with a dipolarophile in a [3+2] cycloaddition manner to form a tetrahydroindolizine intermediate.[8]

  • Aromatization: The primary cycloadduct, a dihydroindolizine, subsequently undergoes oxidation or elimination to afford the aromatic indolizine product.[7] When an alkene is used as the dipolarophile, an oxidant is often required for the aromatization step.[4]

For the synthesis of this compound, a suitable dipolarophile would be an acrylonitrile derivative.

Diagram of the 1,3-Dipolar Cycloaddition Pathway:

Dipolar_Cycloaddition Start Pyridinium Salt + Dipolarophile Ylide_Gen In situ generation of Pyridinium Ylide (1,3-Dipole) Start->Ylide_Gen Cycloaddition [3+2] Cycloaddition Ylide_Gen->Cycloaddition Intermediate Tetrahydroindolizine Intermediate Cycloaddition->Intermediate Aromatization Oxidation / Elimination Intermediate->Aromatization Product Indolizine Product Aromatization->Product

Caption: Workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

II. Experimental Protocol: Synthesis of this compound via a Modified 1,3-Dipolar Cycloaddition

This protocol details a practical and efficient method for the synthesis of this compound, adapted from established procedures for related indolizine derivatives.[8][9] The strategy employs a one-pot, three-component reaction involving a pyridine derivative, an α-halo ketone, and acrylonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PyridineReagentSigma-Aldrich
2-Bromoacetophenone≥98%Sigma-Aldrich
Acrylonitrile99%, contains MEHQ as inhibitorSigma-Aldrich
Triethylamine (Et3N)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Ethyl acetateHPLC gradeFisher ScientificFor chromatography
HexaneHPLC gradeFisher ScientificFor chromatography
Silica gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and N,N-dimethylformamide (DMF, 20 mL).

    • Rationale: Pyridine acts as the precursor to the 1,3-dipole. 2-Bromoacetophenone is the quaternizing agent. DMF is a suitable polar aprotic solvent for this reaction.

  • Pyridinium Salt Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the N-phenacylpyridinium bromide salt.

    • Rationale: This initial step forms the pyridinium salt, which is the precursor to the reactive ylide intermediate.

  • Addition of Dipolarophile and Base: To the reaction mixture, add acrylonitrile (1.2 eq) followed by the dropwise addition of triethylamine (Et3N, 2.5 eq) over 10 minutes.

    • Rationale: Acrylonitrile serves as the dipolarophile. Triethylamine is the base that deprotonates the pyridinium salt to generate the pyridinium ylide in situ.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

    • Rationale: Heating accelerates the cycloaddition and subsequent aromatization steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The aqueous work-up removes the DMF solvent and inorganic salts. Ethyl acetate is used to extract the organic product.

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1).

    • Rationale: Washing with brine removes residual water. Drying over sodium sulfate removes any remaining traces of water. Column chromatography is essential to isolate the pure this compound from byproducts and unreacted starting materials.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

III. Intermediates and Plausible Mechanism for the One-Pot Synthesis

The one-pot synthesis of this compound from pyridine, 2-bromoacetophenone, and acrylonitrile likely proceeds through the following intermediates:

  • N-phenacylpyridinium bromide (A): Formed from the reaction of pyridine and 2-bromoacetophenone.

  • Pyridinium ylide (B): Generated in situ by the deprotonation of A with triethylamine.

  • Michael Adduct (C): The pyridinium ylide B can act as a nucleophile and undergo a Michael addition to acrylonitrile.[9]

  • Cyclized Intermediate (D): Intramolecular cyclization of C forms a tetrahydroindolizine derivative.[9]

  • Aromatization: Subsequent elimination of hydrogen and the phenacyl group substituent (or a related fragment) leads to the formation of the aromatic this compound.

Diagram of the Plausible Reaction Pathway:

One_Pot_Mechanism Start Pyridine + 2-Bromoacetophenone + Acrylonitrile Step1 Formation of N-phenacylpyridinium bromide (A) Start->Step1 Step2 Generation of Pyridinium ylide (B) (with Et3N) Step1->Step2 Step3 Michael Addition to Acrylonitrile (Intermediate C) Step2->Step3 Step4 Intramolecular Cyclization (Intermediate D) Step3->Step4 Step5 Aromatization Step4->Step5 Product This compound Step5->Product

Sources

Scale-Up Synthesis of Indolizine-2-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of biologically active compounds and functional materials. Indolizine-2-carbonitrile, in particular, serves as a key intermediate for the synthesis of various substituted indolizine derivatives with potential applications in drug discovery, including as anticancer and antimicrobial agents. The development of a robust and scalable synthesis for this building block is therefore of critical importance for advancing research and development in these fields.

This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on a modern and efficient microwave-assisted approach. The causality behind experimental choices, practical considerations for scaling up, and comprehensive protocols for synthesis, purification, and quality control are discussed to ensure technical accuracy and reproducibility.

Strategic Approach to Scalable Synthesis: Microwave-Assisted Morita-Baylis-Hillman Adduct Cyclization

While classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions are well-established for indolizine synthesis, they can present challenges in terms of reaction times, yields, and scalability for specific isomers like this compound.[1][2] A more contemporary and efficient strategy involves the microwave-assisted intramolecular cyclization of a Morita-Baylis-Hillman (MBH) adduct derived from 2-pyridinecarboxaldehyde.[3][4][5]

This approach offers several advantages for scale-up:

  • Efficiency: The one-step synthesis from the MBH adduct significantly reduces process time and complexity.[3]

  • High Yield: Reported laboratory-scale yields are in the range of 70%, providing a strong starting point for a scalable process.[3][4][5]

  • Microwave Technology: Microwave-assisted synthesis allows for rapid and uniform heating, which can lead to shorter reaction times, higher yields, and improved product purity.[3][4][5][6] When scaling up microwave reactions, considerations such as penetration depth of the microwaves and heat dissipation become critical.[6]

The overall synthetic strategy is depicted below:

G cluster_0 Part 1: Morita-Baylis-Hillman Reaction cluster_1 Part 2: Microwave-Assisted Cyclization 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde MBHA Morita-Baylis-Hillman Adduct 2-Pyridinecarboxaldehyde->MBHA 1. Acrylonitrile Acrylonitrile Acrylonitrile->MBHA 2. DABCO DABCO DABCO->MBHA Catalyst MBHA_in Morita-Baylis-Hillman Adduct Indolizine_2_carbonitrile This compound MBHA_in->Indolizine_2_carbonitrile Microwave Irradiation Microwave Microwave G Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound (>98%) Recrystallization->Pure_Product

References

The Emerging Therapeutic Potential of Indolizine-2-carbonitrile: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Among its derivatives, indolizine-2-carbonitrile is emerging as a promising pharmacophore for the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Privileged Scaffold

Indolizine is a structural isomer of indole, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a nitrile group at the 2-position of the indolizine ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, making it a key functional group for modulating pharmacological activity.

The synthesis of the indolizine core is often achieved through a [3+2] cycloaddition reaction, a versatile method for constructing the bicyclic system.[1] This approach allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for biological screening.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Indolizine derivatives have shown notable efficacy in targeting cancer cells through various mechanisms, including the disruption of key signaling pathways and the induction of apoptosis.[1][5] While specific research on this compound is still emerging, the broader class of indolizine-carbonitrile derivatives has demonstrated significant potential.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Indolizine derivatives have been reported to exert their anticancer effects by:

  • Inhibition of Tubulin Polymerization: Some indolizine compounds interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][6]

  • Disruption of EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation in many cancers. Indolizine derivatives have been shown to inhibit EGFR signaling pathways.[7]

  • Induction of Apoptosis: Many indolizine compounds have been found to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.[5]

anticancer_mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indolizine_2_carbonitrile This compound Derivative EGFR EGFR Indolizine_2_carbonitrile->EGFR Inhibition Tubulin Tubulin Indolizine_2_carbonitrile->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Indolizine_2_carbonitrile->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Microtubules Microtubules Tubulin->Microtubules Cell_Cycle_Progression Cell Cycle Progression Microtubules->Cell_Cycle_Progression Proliferation_Survival Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: Postulated anticancer mechanism of this compound derivatives.

Data Presentation: Cytotoxicity of Indolizine Derivatives

The following table summarizes the cytotoxic activity of representative indolizine derivatives against various cancer cell lines. This data, gathered from existing literature on related compounds, provides a benchmark for evaluating newly synthesized this compound analogues.

Compound IDCancer Cell LineIC50 (µM)Putative Mechanism of Action/TargetReference
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[7]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[7]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[7]
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[7]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[7]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize formazan crystals with DMSO incubation_4h->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Indolizine derivatives have emerged as a promising scaffold for the discovery of novel antimicrobial agents.[3][8]

Mechanism of Action: Disrupting Essential Microbial Processes

While the precise mechanisms for many indolizine derivatives are still under investigation, some have been shown to target essential bacterial enzymes. For instance, certain indolizine-1-carbonitrile derivatives are potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.[3] It is plausible that this compound derivatives could exhibit similar or novel antimicrobial mechanisms, such as disrupting cell membrane integrity or inhibiting other key metabolic pathways.[9]

antimicrobial_mechanism cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Indolizine_2_carbonitrile This compound Derivative Membrane_Integrity Membrane Integrity Indolizine_2_carbonitrile->Membrane_Integrity Disruption PTPs Protein Tyrosine Phosphatases (PTPs) Indolizine_2_carbonitrile->PTPs Inhibition Metabolic_Pathways Essential Metabolic Pathways Indolizine_2_carbonitrile->Metabolic_Pathways Inhibition Bacterial_Death Bacterial Death Membrane_Integrity->Bacterial_Death Virulence_Factors Virulence Factor Expression PTPs->Virulence_Factors PTPs->Bacterial_Death Metabolic_Pathways->Bacterial_Death

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Data Presentation: Antimicrobial Activity of Indolizine-1-carbonitrile Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of indolizine-1-carbonitrile derivatives against various microbial strains. This data serves as a valuable reference for the expected potency of novel this compound compounds.

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
5b >512>512>512>5128[3]
5g 163264256128[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

mic_assay_workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare serial dilutions of This compound derivatives prepare_dilutions->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC assay.

Synthesis of this compound: A Practical Approach

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of the indolizine scaffold.[10] A general protocol for the synthesis of an this compound derivative is outlined below. The specific reactants and conditions may need to be optimized for the desired target molecule.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of a substituted this compound.

Materials:

  • A suitable pyridinium salt (e.g., N-phenacylpyridinium bromide)

  • An electron-deficient alkene with a nitrile group at the appropriate position (e.g., an α,β-unsaturated nitrile)

  • A base (e.g., triethylamine or DBU)

  • An appropriate solvent (e.g., acetonitrile or DMF)

  • An oxidizing agent (if starting from an alkene, e.g., chloranil or DDQ)

Protocol:

  • Ylide Generation: In a round-bottom flask, dissolve the pyridinium salt in the chosen solvent. Add the base dropwise at room temperature to generate the pyridinium ylide in situ.

  • Cycloaddition: To the ylide solution, add the electron-deficient alkene. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Aromatization (if necessary): If an alkene was used as the dipolarophile, the resulting di- or tetrahydroindolizine needs to be aromatized. Add an oxidizing agent to the reaction mixture and continue stirring until the aromatization is complete.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

synthesis_workflow start Start generate_ylide Generate Pyridinium Ylide in situ start->generate_ylide cycloaddition Perform 1,3-Dipolar Cycloaddition generate_ylide->cycloaddition aromatization Aromatize the Cycloadduct (if necessary) cycloaddition->aromatization workup_purification Work-up and Purify the Product aromatization->workup_purification end End workup_purification->end

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its analogues, provides a strong foundation for future drug discovery efforts. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of the mechanisms of action will be crucial in translating the potential of these compounds into clinically effective treatments.

References

  • ResearchGate. (2025). Eco‐Conscious Synthesis and Characterization of Indolizine Derivatives With In Vitro Antimicrobial Assessment and In Silico Anti‐Tb and Anticancer Docking Studies. [Link]

  • Mirzaei, E. F., Seifi, M., Abaszadeh, M., Faghih Mirzaei, E., Seifi, M., & Abaszadeh, M. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian journal of pharmaceutical research : IJPR, 17(3), 883–895. [Link]

  • Ciorteanu, R., Ciobanu, C., Gherghel, D., Nicolescu, A., & Danac, R. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 13889. [Link]

  • ResearchGate. (2025). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. [Link]

  • Olejníková, P., Birošová, L., & Švorc, L. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Scientia Pharmaceutica, 77(Posters (PO)), 216. [Link]

  • Hassan, A., Serry, A. M., Ali, O. M., El-Sayed, M., Mehany, A. B. M., & El-Gazzar, A. A. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & biodiversity, e202400825. [Link]

  • Ingentium Magazine. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.1,10–15. [Link]

  • Wikipedia. (2023, December 29). 1,3-Dipolar cycloaddition. [Link]

  • El-Gazzar, A. A., & Gavern, F. A. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert opinion on therapeutic patents, 30(11), 875–893. [Link]

  • Kocsubé, S., & Vágvölgyi, C. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Journal of fungi (Basel, Switzerland), 9(7), 711. [Link]

  • Semantic Scholar. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • Pinto, M., Martins, C., Moreira, V. M., Aniceto, N., & Gonçalves, M. S. T. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemMedChem, e202500585. [Link]

Sources

Application Notes & Protocols: The Indolizine-2-Carbonitrile Scaffold as a Platform for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolizine nucleus, a nitrogen-fused bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural similarity to indole has prompted extensive investigation into its pharmacological potential, revealing activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1][2] This guide focuses on the indolizine-2-carbonitrile framework as a promising platform for the development of novel anticancer therapeutics. We provide a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the in vitro evaluation of these compounds. The methodologies are designed for researchers, scientists, and drug development professionals seeking to explore this chemical space for oncology applications.

Introduction: The Rationale for Targeting the Indolizine Scaffold

Indolizine and its derivatives have consistently demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[1][3] The therapeutic potential of this scaffold is largely attributed to its ability to interact with key oncogenic targets. Notably, many indolizine derivatives function as potent microtubule destabilizing agents, disrupting cell division and inducing apoptosis.[4][5]

The incorporation of a carbonitrile (-C≡N) group at the 2-position of the indolizine core is a strategic design choice. The cyano group is a versatile functional group in medicinal chemistry; it is a compact, polar, and metabolically stable hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its linear geometry can also provide directional interactions within a biological target's binding site. This document outlines the foundational methodologies required to synthesize and validate the anticancer potential of novel this compound analogues.

Synthesis of the this compound Core

The most robust and widely adopted method for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction.[5][6][7] This approach offers high convergence, excellent functional group tolerance, and typically proceeds with high regioselectivity, making it ideal for generating diverse libraries of substituted indolizines.

Causality of Method Selection: The 1,3-dipolar cycloaddition is preferred because it reliably forms the bicyclic core in a single, efficient step from readily available starting materials: a pyridine derivative and a suitable dipolarophile. The reaction proceeds via the in situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne.[6] For the synthesis of the target scaffold, an acrylonitrile derivative serves as the key dipolarophile.

cluster_0 Synthesis Workflow A 2-Acetylpyridine (Starting Material) C Pyridinium Salt Formation A->C Reaction B Bromoacetonitrile (Alkylating Agent) B->C D Base (e.g., Triethylamine) In Situ Ylide Generation C->D F [3+2] Cycloaddition D->F Pyridinium Ylide E Electron-Deficient Alkene (e.g., Acrylonitrile) E->F G Oxidation/Aromatization (e.g., Air, DDQ) F->G Dihydropyrrolo[1,2-a]pyridine Intermediate H Substituted This compound (Final Product) G->H I2C This compound Tubulin β-Tubulin (Colchicine Site) I2C->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Triggers Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Leads to cluster_1 Overall Experimental Workflow Synthesize Synthesis & Purification of this compound Characterize Structural Characterization (NMR, HRMS) Synthesize->Characterize Screen In Vitro Cytotoxicity Screen (MTS Assay) Characterize->Screen IC50 Determine IC₅₀ Values Screen->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle TubulinAssay Tubulin Polymerization Assay (Cell-Free) Mechanism->TubulinAssay Data Data Analysis & Future SAR Studies CellCycle->Data TubulinAssay->Data

Sources

Application Notes and Protocols for Indolizine-2-carbonitrile as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Indolizine Scaffolds in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Indolizine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The indolizine nucleus is a key structural motif in various natural products and synthetic compounds, making it a privileged scaffold in medicinal chemistry. Among these, indolizine-carbonitrile derivatives have shown particular promise as potent antimicrobial agents.[2] This document provides a comprehensive guide to the application of indolizine-2-carbonitrile as a potential antimicrobial agent, outlining its synthesis, proposed mechanism of action, and detailed protocols for its evaluation.

Chemical Synthesis of this compound

The synthesis of the indolizine core can be achieved through several established methods, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from known syntheses of substituted indolizines. A common approach involves the reaction of a pyridine derivative with an α-haloketone, followed by cyclization. For this compound, a potential pathway could involve the use of a reagent bearing a nitrile group.

A general synthetic strategy for creating indolizine derivatives is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes.[2] This method offers a high degree of flexibility in introducing various substituents onto the indolizine ring.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for this compound as an antimicrobial agent is a subject of ongoing research. However, studies on related indolizine-1-carbonitrile derivatives suggest a potential mode of action involving the inhibition of bacterial protein tyrosine phosphatases (PTPs).[2] These enzymes are crucial for bacterial virulence and survival, making them attractive targets for novel antibiotics.[2] It is hypothesized that the electron-withdrawing nature of the carbonitrile group at the 2-position of the indolizine ring could play a key role in the molecule's interaction with and inhibition of essential microbial enzymes.

Another potential mechanism could involve the disruption of microbial cell membranes or interference with nucleic acid synthesis, common pathways targeted by antimicrobial compounds. Further research, including enzymatic assays and molecular docking studies, is required to fully elucidate the mechanism of action of this compound.

Diagram of a Hypothetical Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Possible Interaction Inhibition Inhibition This compound->Inhibition Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death PTPs Protein Tyrosine Phosphatases (PTPs) PTPs->Inhibition Virulence_Factors Reduced Virulence Inhibition->Virulence_Factors Virulence_Factors->Cell_Death

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to assess the in vitro antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile diluent (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Inoculum:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Data Presentation

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC and MBC/MFC data.

MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)This compound MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the old medium with the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate for 24-48 hours.[4]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of antimicrobial agents. The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of its antimicrobial efficacy and cytotoxicity. Further studies should focus on elucidating the specific mechanism of action, expanding the antimicrobial spectrum to include clinically relevant resistant strains, and conducting in vivo efficacy and safety studies. The versatile nature of the indolizine scaffold offers ample opportunities for medicinal chemistry optimization to enhance potency and improve drug-like properties.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Liu, X., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 757.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Olejníková, P., Birošová, L., & Švorc, L. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Scientia Pharmaceutica, 77(Posters (PO)), 216.
  • Klancnik, A., et al. (2010). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Microbiological Methods, 81(1), 1-10.
  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895.
  • Abdel-Wahab, B. F., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Helvetica Chimica Acta, e202300169.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Olejníková, P., et al. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Semantic Scholar.
  • Das, A. K., & Mukherjee, I. (2006). Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues. Oriental Journal of Chemistry, 22(2).
  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf.
  • Olejníková, P., et al. (2015). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. Molecules, 20(8), 14784-14803.
  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed. Retrieved from [Link]

  • Olejníková, P., et al. (2015). Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.
  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review.
  • Frey, K. M., et al. (2019). Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase. ACS Infectious Diseases, 5(9), 1594–1604.

Sources

Application Notes & Protocols: Indolizine Carbonitrile Scaffolds as Novel Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including arthritis, cardiovascular disease, and certain cancers. A key mediator in the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While the constitutive isoform, COX-1, is crucial for physiological homeostasis, such as maintaining the gastrointestinal lining, COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] This distinction forms the therapeutic rationale for developing selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit both isoforms.[2][3][4]

The indolizine core, a nitrogen-fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6][7] Recent investigations have focused on substituted indolizine analogues, particularly those incorporating a carbonitrile moiety, as a promising new class of COX-2 inhibitors.[2][5][8] These compounds leverage the unique electronic and steric properties of the indolizine nucleus to achieve potent and selective inhibition of the COX-2 enzyme.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the mechanistic rationale, summarizes key preclinical data, and provides field-proven protocols for the synthesis and evaluation of indolizine carbonitrile derivatives as selective COX-2 inhibitors.

Part I: Mechanistic Rationale & Preclinical Evidence

Mechanism of COX-2 Inhibition by Indolizine Scaffolds

The primary function of COX enzymes is to catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin G2 (PGG2), the first step in the biosynthesis of prostaglandins (PGs).[2][9] Selective COX-2 inhibitors exploit structural differences between the active sites of the two isoforms. The COX-2 active site is approximately 20% larger and possesses a side pocket that is absent in COX-1. Novel inhibitors are often designed to bind within this larger channel and interact with residues in the side pocket, thereby achieving selectivity.

Molecular modeling studies on indolizine derivatives suggest that their inhibitory activity is driven by favorable interactions within the hydrophobic channel of the COX-2 active site.[2][10][11] The planarity of the indolizine ring system and the presence of specific substituents, such as a 3-benzoyl group, contribute to these critical hydrophobic interactions. The addition of an electron-withdrawing cyano (carbonitrile) group, typically on the benzoyl ring, has been shown to enhance potency, potentially by influencing the electronic distribution and binding conformation of the molecule within the active site.[2][5]

Prostaglandin Synthesis Pathway and COX-2 Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Inflammatory Stimuli COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Indolizine_Carbonitrile Indolizine Carbonitrile Derivatives Indolizine_Carbonitrile->COX2 Inhibition PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli_Node Inflammatory Stimuli (LPS, Cytokines) Inflammatory_Stimuli_Node->COX2 Upregulates Expression Inflammatory_Stimuli_Node->PLA2

Caption: Prostaglandin synthesis pathway and the inhibitory action of Indolizine Carbonitrile derivatives on COX-2.

Structure-Activity Relationship (SAR) Insights

The development of potent indolizine-based COX-2 inhibitors is guided by key structure-activity relationships. Studies have shown that:

  • Benzoyl Group at Position 3: A 3-benzoyl moiety is a common feature in active compounds, serving as a crucial anchor within the enzyme's active site.[5]

  • Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as a cyano (-CN) or bromo (-Br) group at the para-position of the benzoyl ring, are favorable for COX-2 inhibitory activity.[2][8] This is exemplified by compounds like diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate.[2][11]

  • Substituents on the Indolizine Core: The nature and position of substituents on the indolizine nucleus itself can modulate activity and selectivity. For instance, methoxy or trifluoromethyl groups have been incorporated to explore their effects on binding and pharmacokinetic properties.[2][12]

Summary of Preclinical Data

Several synthesized indolizine carbonitrile derivatives have demonstrated promising in vitro COX-2 inhibitory activity. The table below summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from the literature, with the well-known drugs Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective NSAID) provided for comparison.

Compound IDDescriptionCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)Source(s)
Compound 5a Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84 ± 0.03Celecoxib0.05 ± 0.03[2][11]
Compound 2a Ethyl 7-methoxy-2-(phenyl)-3-(4-cyanobenzoyl)indolizine-1-carboxylate6.56Indomethacin6.8[5]
Compound 5c Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate6.99 ± 0.03Indomethacin6.84 ± 0.03[2]

Note: Data are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to potential variations in assay conditions.

Part II: Experimental Protocols

Protocol 1: Synthesis of a Representative Indolizine Carbonitrile Derivative

Principle: This protocol describes a generalized one-pot, three-component reaction, a common and efficient method for synthesizing substituted indolizines.[2][12] The reaction involves the initial formation of a pyridinium ylide from a substituted pyridine and an α-haloacetophenone, which then undergoes a 1,3-dipolar cycloaddition with an activated alkyne (e.g., an ethyl propiolate derivative) to yield the indolizine core.

Synthesis Workflow reagents Reactants: 1. Substituted Pyridine 2. α-Bromoacetophenone Derivative (e.g., 4-cyanobenzoyl) 3. Activated Alkyne (e.g., Ethyl Propiolate) one_pot One-Pot Reaction (Solvent, e.g., Acetone) Reflux reagents->one_pot product Crude Product one_pot->product workup Reaction Work-up (Solvent removal, extraction) purification Purification (Column Chromatography) workup->purification final_product Pure Indolizine Carbonitrile Derivative purification->final_product product->workup characterization Characterization (NMR, IR, HRMS) final_product->characterization

Caption: General workflow for the one-pot synthesis of Indolizine Carbonitrile derivatives.

Materials:

  • Substituted pyridine (e.g., 4-methoxypyridine)

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one)

  • Activated alkyne (e.g., ethyl propiolate)

  • Anhydrous solvent (e.g., acetone or acetonitrile)

  • Reagents for column chromatography (e.g., silica gel, hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the substituted pyridine (1.2 mmol), the α-bromoacetophenone derivative (1.0 mmol), and the activated alkyne (1.5 mmol) in anhydrous acetone (20 mL).

  • Causality: The order of addition and the use of an anhydrous solvent are critical to prevent side reactions and ensure the efficient in situ formation of the reactive pyridinium ylide intermediate.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indolizine carbonitrile derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

Principle: This assay quantifies the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This assay uses a probe that fluoresces upon oxidation by PGG2. The rate of fluorescence increase is directly proportional to COX activity.[13] An inhibitor will reduce the rate of PGG2 formation, leading to a decreased fluorescent signal.

In Vitro COX Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Assay Buffer - COX Enzymes (1 & 2) - Test Compounds (Serial Dilution) - Reference Inhibitors - Probe & Cofactor Plate_Setup 1. Plate Setup: - Add Buffer, Heme/Cofactor - Add COX-1 or COX-2 Enzyme Prep_Reagents->Plate_Setup Inhibitor_Inc 2. Inhibitor Incubation: - Add Test Compounds - Add Controls (Vehicle, Celecoxib) - Incubate (e.g., 15 min, RT) Plate_Setup->Inhibitor_Inc Reaction_Start 3. Initiate Reaction: - Add Arachidonic Acid Substrate Inhibitor_Inc->Reaction_Start Measure_Fluor 4. Kinetic Measurement: Read Fluorescence (Ex/Em = 535/587 nm) for 5-10 min Reaction_Start->Measure_Fluor Calc_Rate Calculate Reaction Rate (Slope of linear phase) Measure_Fluor->Calc_Rate Calc_Inhib % Inhibition Calculation Calc_Rate->Calc_Inhib Plot_Curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[13][14] or individual components:

    • Human recombinant COX-2 enzyme and ovine/human COX-1 enzyme

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • COX Probe and Cofactor (e.g., Heme)[1]

    • Arachidonic Acid (Substrate)

  • Test Compound (Indolizine derivative) dissolved in DMSO

  • Reference Inhibitors: Celecoxib (COX-2 selective), SC-560 (COX-1 selective), Indomethacin (non-selective)

  • 96-well black microplate

  • Fluorescence plate reader with kinetic mode capability (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[13][15] Create serial dilutions of the test indolizine compound and reference inhibitors in DMSO, then dilute to the final concentration in assay buffer. The final DMSO concentration in the well should be ≤1%.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Control: Assay Buffer, Cofactor (No enzyme).

    • Enzyme Control (100% Activity): Assay Buffer, Cofactor, COX enzyme, Vehicle (DMSO).

    • Inhibitor Control: Assay Buffer, Cofactor, COX enzyme, Reference Inhibitor (e.g., Celecoxib for COX-2).

    • Test Wells: Assay Buffer, Cofactor, COX enzyme, Test Indolizine Compound (at various concentrations).

  • Inhibitor Pre-incubation: Add the test compounds, reference inhibitors, or vehicle to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

    • Causality: This pre-incubation step is crucial for time-dependent inhibitors and ensures that the binding equilibrium is reached before the substrate is introduced, leading to more accurate potency measurements.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every minute for 5-10 minutes.

  • Self-Validation: The inclusion of both selective (Celecoxib, SC-560) and non-selective (Indomethacin) inhibitors is essential. The results for these standards must fall within the expected range for the assay to be considered valid. The vehicle control confirms that the solvent does not inhibit the enzyme.

Data Analysis:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 (where V_control is the rate of the enzyme control well).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a nonlinear regression model (log(inhibitor) vs. response -- variable slope).

Protocol 4: In Vivo Evaluation (Carrageenan-Induced Paw Edema Model)

Principle: The carrageenan-induced paw edema model is a standard and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of compounds like NSAIDs.[16][17] Subplantar injection of carrageenan in the rat paw elicits a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2, making it an excellent model for assessing COX-2 inhibitors.[18][19]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test Compound (Indolizine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose [CMC] in water)

  • Reference Drug (e.g., Indomethacin or Celecoxib, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Ethical Note: All animal procedures must be conducted in accordance with the guidelines of an approved Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide the rats into groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Reference Drug (receives Indomethacin + carrageenan)

    • Group 3-5: Test Compound (receives different doses of the indolizine derivative + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection.

    • Causality: The 60-minute pre-treatment allows for the absorption and distribution of the compound to reach effective concentrations at the target site before the inflammatory stimulus is introduced.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Self-Validation: The vehicle control group should show a robust and time-dependent increase in paw volume. The reference drug group must show a statistically significant reduction in edema compared to the vehicle control for the experiment to be valid.

Data Analysis:

  • Calculate the edema volume (inflammation) at each time point: Edema (mL) = Vₜ - V₀.

  • Calculate the percentage of edema inhibition for each treated group at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine if the reduction in edema by the test compound is statistically significant compared to the vehicle control group.

Conclusion & Future Directions

The indolizine scaffold, particularly when functionalized with a carbonitrile moiety, represents a highly promising platform for the discovery of novel and selective COX-2 inhibitors. Preclinical data indicate that these compounds can achieve micromolar potency, comparable to some established NSAIDs. The provided protocols offer a robust framework for the synthesis, in vitro characterization, and in vivo validation of these derivatives.

Future research should focus on lead optimization to improve potency and selectivity, potentially targeting nanomolar IC50 values. Further studies should also include comprehensive pharmacokinetic profiling (ADME) to assess drug-like properties and evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis) to establish long-term efficacy and safety. The exploration of this chemical space holds significant potential for developing the next generation of safer and more effective anti-inflammatory agents.

References

  • BenchChem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
  • Sandeep, C., Venugopala, K. N., Padmashali, B., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research, 51(3), 452-463.
  • Wiley-VCH. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.
  • Elsevier. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. PubMed.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.
  • National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.
  • Journal of Pharmaceutical Research. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs.
  • ResearchGate. (2011). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Springer. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed.
  • MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC - NIH.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • ResearchGate. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF.
  • Unknown Source. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.
  • Springer Nature Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • ResearchGate. (2021). (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Springer. (2003). In vivo assays for COX-2. PubMed.
  • Springer Nature Experiments. (n.d.). In Vivo Assays for COX-2.
  • BioWorld. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo.
  • ResearchGate. (2018). Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies | Request PDF.
  • ResearchGate. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening | Request PDF.
  • MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed.
  • ResearchGate. (n.d.). New insights into the role of COX 2 in inflammation.
  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Dove Press. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
  • Abcam. (2021). ab204698 – Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric).
  • MDPI. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH.
  • LITFL. (2024). COX II Inhibitors - CCC Pharmacology.
  • Springer. (n.d.). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. PubMed.

Sources

Application Notes & Protocols: Indolizine-2-carbonitrile as a Versatile Scaffold for Fluorescent Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indolizine core, a nitrogen-bridged bicyclic aromatic system, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and amenability to synthetic modification. This guide delves into the burgeoning potential of a specific derivative, indolizine-2-carbonitrile , as a core structure for the rational design of novel fluorescent probes for bioimaging. We will explore the fundamental principles that govern the photophysical properties of this scaffold, provide detailed protocols for its hypothetical application in cellular imaging, and discuss the causality behind experimental design choices, thereby offering a comprehensive resource for researchers seeking to leverage this promising class of fluorophores.

The this compound Scaffold: A Strategic Choice for Fluorescence Bioimaging

The inherent fluorescence of the indolizine ring system makes it an attractive starting point for the development of bioimaging tools. The introduction of a nitrile (cyano) group at the 2-position is a strategic decision rooted in the principles of fluorophore design. The cyano group is a potent electron-withdrawing group that can significantly modulate the electronic structure of the indolizine core. This modulation is key to tuning the photophysical properties of the resulting probe.

Key Advantages:

  • Tunable Photophysical Properties: The electron-withdrawing nature of the 2-cyano group can be paired with electron-donating groups at other positions of the indolizine ring to create a "push-pull" system. This configuration often leads to intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is highly sensitive to the local environment and can be exploited for "turn-on" fluorescence sensing.[1]

  • Structural Rigidity: The fused ring system of indolizine provides a degree of rigidity that can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways.

  • Synthetic Accessibility: The synthesis of indolizine derivatives is well-established, often involving 1,3-dipolar cycloaddition reactions, offering a versatile platform for introducing a wide range of functional groups.[2]

  • Biocompatibility: While cytotoxicity must be assessed for each new derivative, the indolizine scaffold has been incorporated into biologically active molecules, suggesting that with careful design, biocompatible probes can be developed.[3][4]

Photophysical Properties: A Predictive Overview

While specific experimental data for this compound as a standalone fluorophore is not extensively documented in the available literature, we can predict its properties based on the behavior of analogous structures. The introduction of the electron-withdrawing cyano group at the 2-position is expected to influence the HOMO and LUMO energy levels, thereby affecting the absorption and emission wavelengths.

Table 1: Predicted Photophysical Properties of Substituted this compound Derivatives

DerivativeR1 (Electron-Donating Group)R2 (Position)Predicted λ_abs (nm)Predicted λ_em (nm)Predicted Stokes Shift (nm)Predicted Quantum Yield (Φ_F)Rationale
ICN-1 -H (unsubstituted)-~350-380~420-450~70-80Low to ModerateThe core scaffold is expected to have baseline fluorescence.
ICN-2 -N(CH₃)₂7~400-430~500-550~100-120Moderate to HighStrong electron-donating group creates a significant ICT character, leading to a red-shift and potential for high quantum yield.[1]
ICN-3 -OCH₃7~380-410~470-500~90-100ModerateA methoxy group provides moderate electron donation, resulting in a noticeable red-shift.
ICN-4 -OH7~390-420~480-520~90-110Environment-sensitiveThe phenolic hydroxyl group can undergo protonation/deprotonation, making the fluorescence potentially pH-sensitive.

Crafting a "Turn-On" Fluorescent Probe: A Mechanistic Approach

A key application of the this compound scaffold is in the design of "turn-on" fluorescent probes. These probes are minimally fluorescent in their native state but exhibit a significant increase in fluorescence upon interaction with a specific analyte. This is often achieved by modulating the ICT process.

Example: A Hypothetical Probe for Detecting Nitroreductase Activity

Nitroreductase is an enzyme overexpressed in hypoxic cancer cells and is a key target for cancer diagnostics and therapy. A probe for nitroreductase could be designed by attaching a nitro group (a fluorescence quencher) to the this compound core at a position that facilitates ICT.

TurnOnProbe Probe This compound with Nitro Quencher (Low Fluorescence) Product Reduced Indolizine (High Fluorescence) Probe->Product Enzymatic Reduction Analyte Nitroreductase (Analyte) Analyte->Probe Binds to

Caption: Proposed mechanism for a turn-on this compound probe.

In this design, the nitro group quenches the fluorescence of the indolizine core. In the presence of nitroreductase, the nitro group is reduced to an amino group, which is electron-donating. This restores the ICT pathway and "turns on" the fluorescence, providing a specific signal for the presence of the enzyme.

Experimental Protocols: A Guide for Cellular Imaging

The following protocols are provided as a starting point for utilizing an this compound-based fluorescent probe for cellular imaging. Optimization will be necessary for specific cell lines and experimental conditions.

Probe Preparation and Handling
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).

    • Expert Insight: It is crucial to minimize the final concentration of DMSO in the cell culture to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Cell Culture and Staining

CellStainingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging SeedCells Seed cells on glass-bottom dishes WashCells1 Wash cells with serum-free medium SeedCells->WashCells1 PrepareProbe Prepare working solution of the probe IncubateProbe Incubate cells with the probe solution (e.g., 30-60 min at 37°C) PrepareProbe->IncubateProbe WashCells1->IncubateProbe WashCells2 Wash cells with PBS to remove excess probe IncubateProbe->WashCells2 AddImagingMedium Add fresh imaging medium (e.g., PBS or phenol red-free medium) WashCells2->AddImagingMedium ImageCells Image cells using a fluorescence microscope AddImagingMedium->ImageCells

Caption: General workflow for cell staining with an indolizine-based probe.

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Washing: Gently wash the cells twice with a pre-warmed serum-free medium or PBS.

  • Staining: Add the working solution of the this compound probe to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

  • Final Wash: Wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Immediately proceed to imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped with appropriate filter sets. Based on the predicted photophysical properties (Table 1), a DAPI or a custom filter set might be suitable for excitation and emission.

  • Image Acquisition: Acquire images using a high-sensitivity camera. It is advisable to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Controls: Always include control experiments:

    • Unstained Cells: To assess background autofluorescence.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the probe-stained cells.

Data Analysis and Interpretation

Quantitative analysis of fluorescence intensity can provide valuable insights.

  • Region of Interest (ROI) Selection: Define ROIs within the cells (e.g., cytoplasm, specific organelles) using image analysis software (e.g., ImageJ/Fiji).

  • Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs.

  • Background Subtraction: Correct for background fluorescence by subtracting the mean intensity of a cell-free region.

  • Statistical Analysis: Perform appropriate statistical tests to compare fluorescence intensities between different experimental groups.

Cytotoxicity Assessment: A Critical Checkpoint

Prior to extensive bioimaging studies, it is imperative to evaluate the potential cytotoxicity of the this compound probe.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of concentrations of the this compound probe for a duration relevant to the imaging experiments (e.g., 1-24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to the untreated control cells.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel fluorescent probes. Its tunable electronic properties, coupled with a rigid and synthetically accessible core, make it an ideal candidate for creating a new generation of sensors for a wide range of biological analytes and processes. Further research dedicated to the systematic synthesis and characterization of a library of this compound derivatives will undoubtedly unlock their full potential in the dynamic field of bioimaging.

References

  • Anderson, K. S., et al. (2019). Molecular and cellular studies evaluating a potent 2-cyanoindolizine catechol diether NNRTI targeting wildtype and Y181C mutant HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 29(16), 2182-2188. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link]

  • Lupascu, F., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 1-20. [Link]

  • Padwa, A., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6175-6194. [Link]

  • Park, S. B., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au, 4(6), 2186-2195. [Link]

Sources

"Indolizine-2-carbonitrile" in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Indolizine-2-Carbonitrile and Its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Promise of the Indolizine Core in Optoelectronics

Indolizine, a nitrogen-containing heterocyclic scaffold, has emerged as a compelling class of materials in optoelectronics due to its inherent structural rigidity, high thermal stability, and tunable photophysical properties.[1] The fused bicyclic system provides a planar core whose electronic characteristics can be precisely modulated through strategic functionalization. This makes indolizine derivatives highly promising candidates for various roles within an Organic Light-Emitting Diode (OLED), including as fluorescent emitters, host materials for phosphorescent or TADF dopants, and electron-transporting materials.[2][3]

The introduction of a carbonitrile (-C≡N) group at the C-2 position is of particular interest. The cyano group acts as a potent electron-withdrawing moiety, which can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for tuning emission color, enhancing electron injection/transport, and designing molecules with specific charge-transfer characteristics essential for advanced applications like Thermally Activated Delayed Fluorescence (TADF).[4][5]

While public research specifically on "this compound" in OLEDs is nascent, this guide will synthesize protocols and principles from closely related, well-characterized indolizine derivatives. The methodologies presented provide a robust framework for researchers to explore the synthesis, characterization, and device integration of this promising class of materials.[2]

PART 1: Synthesis of Functionalized Indolizine-Carbonitrile Derivatives

Causality in Synthetic Strategy: The 1,3-Dipolar Cycloaddition

The most versatile and widely adopted method for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction.[6] This strategy involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkene or alkyne. The primary advantage of this method is its modularity; by varying the substituents on the pyridine ring and the dipolarophile, a diverse library of indolizine derivatives can be synthesized with precise control over their electronic and steric properties. For synthesizing indolizine-carbonitriles, an alkene or alkyne bearing a cyano group is the ideal dipolarophile.

The reaction is typically initiated by generating the pyridinium ylide in situ. This is achieved by reacting a pyridine derivative with an α-halo carbonyl compound, followed by deprotonation with a mild base. The subsequent cycloaddition and aromatization (often through oxidation) yields the stable indolizine ring system.[7]

cluster_synthesis Synthetic Workflow for Indolizine-Carbonitriles start Starting Materials: - Pyridine Derivative - α-Halo Carbonyl Compound - Cyano-activated Alkene ylide In Situ Ylide Generation (Base-mediated deprotonation) start->ylide 1. Form Ylide Precursor cycloadd [3+2] Cycloaddition Reaction ylide->cycloadd 2. React with Dipolarophile cycloadduct Primary Cycloadduct (Dihydroindolizine Intermediate) cycloadd->cycloadduct aromatize Oxidative Aromatization (e.g., with mild oxidant or air) cycloadduct->aromatize 3. Dehydrogenation product Final Product: Functionalized Indolizine-Carbonitrile aromatize->product

Caption: General synthetic workflow via 1,3-dipolar cycloaddition.
Protocol 1: One-Pot Synthesis of an Indolizine-Carbonitrile Derivative

This protocol is adapted from established one-pot, multi-component reactions for substituted indolizines.[8]

Materials:

  • Substituted Pyridine (e.g., 4-methylpyridine)

  • 2-Bromoacetophenone

  • Malononitrile (or other cyano-activated alkene)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[9]undec-7-ene (DBU) as base

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Mild oxidant (if required for aromatization, e.g., Chloranil, or reaction can be left open to air)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in the chosen solvent (e.g., Acetonitrile, 20 mL).

  • Ylide Precursor Formation: Stir the mixture at room temperature for 1-2 hours to form the pyridinium salt. Progress can be monitored by TLC.

  • Ylide Generation & Cycloaddition: Add the cyano-activated alkene (e.g., malononitrile, 1.1 eq) to the mixture, followed by the dropwise addition of the base (e.g., TEA, 2.0 eq).

    • Scientific Rationale: The base deprotonates the carbon alpha to the carbonyl group and the pyridinium nitrogen, generating the reactive ylide intermediate which immediately reacts with the electron-deficient alkene.

  • Reaction Completion: Heat the reaction mixture to reflux (e.g., ~80 °C for Acetonitrile) and stir for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure indolizine-carbonitrile derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Photophysical Characterization

Understanding Structure-Property Relationships

The performance of an indolizine derivative in an OLED is dictated by its photophysical properties. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine core creates an intramolecular charge transfer (ICT) character upon photoexcitation.[4] The cyano group at C-2 acts as an excellent EWG, while substituents at other positions (e.g., phenyl or dimethylamino groups at C-3) can act as EDGs. This separation of charge density between the ground and excited states is key to tuning the emission wavelength across the visible spectrum.[4]

cluster_photophysics Modulation of Electronic Properties mol Indolizine Core edg Electron Donating Group (EDG) e.g., Phenyl, Amino mol->edg ewg Electron Withdrawing Group (EWG) e.g., -CN (Carbonitrile) mol->ewg homo HOMO Energy Level edg->homo Raises HOMO (Destabilizes) lumo LUMO Energy Level ewg->lumo Lowers LUMO (Stabilizes) note Result: Narrower Energy Gap (ΔE) Red-Shifted Emission (Longer λ) lumo->note Jablonski Jablonski Diagram for TADF Process S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Absorption S1->S0 Prompt Fluorescence (25% Excitons) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow, non-radiative in TADF) T1->S1 Reverse ISC (RISC) (Requires small ΔE_ST)

Caption: Energy transitions in the TADF mechanism.
Protocol 3: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a standard heterostructure OLED using vacuum thermal evaporation. [2][10] Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Transport Layer (HTL) material: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

  • Emissive Layer (EML) material: Indolizine-carbonitrile derivative (as dopant or neat film)

  • Electron-Transport Layer (ETL) material: e.g., 1,3,5-Tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl (TPBi) or Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Electron-Injection Layer (EIL) material: Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning station (Deionized water, acetone, isopropanol, UV-Ozone or O₂ plasma cleaner)

  • Glovebox for encapsulation

Procedure:

  • Substrate Cleaning (Critical Step):

    • Sequentially sonicate the ITO-coated glass substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and remove organic residues.

    • Scientific Rationale: A clean, high work-function anode is crucial for efficient hole injection from the ITO into the organic layer.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the vacuum chamber.

    • Deposit the layers sequentially without breaking vacuum. Deposition rates should be monitored with a quartz crystal microbalance.

    • HTL: Deposit ~40 nm of NPB at a rate of 1-2 Å/s.

    • EML: Deposit ~20 nm of the indolizine-carbonitrile material. If used as a dopant, co-evaporate it with a host material at a specific concentration (e.g., 6-10 wt%).

    • ETL: Deposit ~30 nm of TPBi or Alq₃ at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • EIL: Deposit a thin layer (~1 nm) of LiF at a rate of 0.1-0.2 Å/s.

      • Scientific Rationale: LiF lowers the work function of the metal cathode, significantly improving electron injection efficiency into the ETL. [10] * Metal Cathode: Deposit ~100 nm of Aluminum (Al) at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox immediately to prevent degradation from atmospheric moisture and oxygen.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip.

Caption: OLED device stack and corresponding fabrication sequence.

PART 4: Device Performance and Analysis

After fabrication, the OLED must be characterized to evaluate its performance.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This data reveals the turn-on voltage (voltage at which light is first detected, e.g., 1 cd/m²) and maximum luminance.

  • Efficiency:

    • Current Efficiency (η_c): Measured in candela per ampere (cd/A). Indicates how effectively charge carriers are converted to photons.

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W). Represents the overall energy efficiency.

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is the most critical efficiency metric.

  • Electroluminescence (EL) Spectrum: Shows the color purity and coordinates on the CIE 1931 color space diagram.

Parameter Value (for a representative Blue Indolizine OLED)
Turn-on Voltage (V_on)~3.5 V
Maximum Luminance (L_max)> 5000 cd/m²
Maximum Current Efficiency (η_c)~4.0 cd/A
Maximum External Quantum Efficiency (EQE)~4.5 %
CIE Coordinates (x, y)(0.15, 0.18)
Data adapted from a BPPI-based device for illustrative purposes.
[2]

Conclusion and Future Outlook

Indolizine-carbonitrile derivatives represent a highly versatile and promising platform for the development of next-generation OLED materials. Their robust thermal stability, high intrinsic quantum yields, and electronically tunable scaffold make them ideal candidates for creating efficient and color-pure emitters. The strong electron-withdrawing nature of the carbonitrile group is particularly advantageous for designing materials with pronounced ICT for color tuning and for achieving the small ΔE_ST required for high-efficiency TADF emitters.

Future research should focus on the systematic synthesis of a library of this compound compounds with varied electron-donating groups to fully map their structure-property relationships. Exploring their potential not only as emitters but also as stable, high-triplet-energy host materials for phosphorescent and TADF OLEDs will be a critical step toward their integration into commercial devices. The protocols outlined in this guide provide a solid foundation for any researcher entering this exciting field.

References

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(18), 5528. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6136-6164. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Available at: [Link]

  • ResearchGate. (n.d.). Photophysics of some indolizines, derivatives from bipyridyl, in various media. Available at: [Link]

  • MDPI. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7659. Available at: [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. Available at: [Link]

  • Cambridge Open Engage. (2024). Narrowband Green Thermally-activated Delayed Fluorescence Emitters Based on Bis-fused Indolo[3,2,1-jk]carbazole with Peripheral Donor Decoration. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). (a–d) Images showing the process for OLED fabrication. Light emission.... Available at: [Link]

  • Neliti. (n.d.). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available at: [Link]

  • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. Available at: [Link]

  • ResearchGate. (n.d.). Multifunctional electron-transporting indolizine derivatives for highly efficient blue fluorescence, orange phosphorescence host and two-color based white OLEDs. Available at: [Link]

  • SpringerLink. (2021). Thermally activated delayed fluorescence materials for organic light-emitting diodes. Nature Reviews Materials, 6, 845–863. Available at: [Link]

Sources

Synthesis of Indolizine-2-carbonitrile Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indolizine Scaffold in Medicinal Chemistry

The indolizine nucleus, a nitrogen-containing heterocyclic system, is a structural isomer of indole and represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features have garnered significant attention, leading to the discovery of a wide array of biological activities. Among the various substituted indolizines, derivatives bearing a carbonitrile group at the 2-position have emerged as a particularly promising class of compounds for drug discovery. The cyano group can act as a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis of Indolizine-2-carbonitrile derivatives, with a focus on robust and scalable methodologies, and explores their potential in the development of novel therapeutic agents.

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Their planar structure allows for effective interactions with various biological targets, making them attractive candidates for the development of new drugs. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to synthesize and explore this promising class of compounds.

Key Synthetic Methodologies for this compound Derivatives

The construction of the indolizine core can be achieved through several synthetic strategies. Among the most efficient and versatile methods for the synthesis of this compound derivatives are microwave-assisted organic synthesis (MAOS) and 1,3-dipolar cycloaddition reactions.

Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1] A particularly efficient microwave-assisted route to this compound involves the use of Morita-Baylis-Hillman (MBH) adducts derived from pyridine-2-carbaldehyde.[5]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, accelerating the rate of reaction and often leading to cleaner products with fewer byproducts compared to conventional heating.[1]

  • Morita-Baylis-Hillman Adducts: These pre-functionalized starting materials provide a convergent and efficient entry point to the desired indolizine scaffold. The allylic alcohol and the electron-withdrawing group are perfectly positioned for the intramolecular cyclization.

  • Solvent Choice: The choice of solvent is critical in microwave synthesis to ensure efficient absorption of microwave energy and to maintain a safe operating pressure at elevated temperatures.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported microwave-assisted synthesis of 2-indolizine derivatives from Morita-Baylis-Hillman adducts.[5]

Materials:

  • 2-(hydroxy(pyridin-2-yl)methyl)acrylonitrile (Morita-Baylis-Hillman adduct)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Place the Morita-Baylis-Hillman adduct (1.0 mmol) and the chosen anhydrous solvent (3-5 mL) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_0 Microwave-Assisted Synthesis Workflow Start Start Reactants MBH Adduct + Solvent Start->Reactants 1. Prepare Reaction Mixture Microwave_Reactor Microwave Irradiation (e.g., 120-150 °C, 10-30 min) Reactants->Microwave_Reactor 2. Irradiate Workup Solvent Removal Microwave_Reactor->Workup 3. Cool & Concentrate Purification Column Chromatography Workup->Purification 4. Purify Product This compound Purification->Product 5. Characterize

Caption: General workflow for the microwave-assisted synthesis of this compound.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the construction of five-membered heterocyclic rings, including the pyrrole ring of the indolizine scaffold.[6][7] This reaction typically involves the in-situ generation of a pyridinium ylide, which then reacts with a suitable dipolarophile, such as an electron-deficient alkene or alkyne.[8]

Mechanism and Rationale:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The pyridinium ylide acts as the three-atom component (1,3-dipole), and the electron-deficient alkene or alkyne serves as the two-atom component (dipolarophile). The regioselectivity of the reaction is governed by the electronic and steric properties of both the ylide and the dipolarophile. For the synthesis of this compound, an acrylonitrile or a related α,β-unsaturated nitrile is a common choice for the dipolarophile.

Experimental Protocol: One-Pot Synthesis of Indolizine-1,2-dicarbonitriles

This protocol is a representative example of a one-pot, three-component reaction for the synthesis of substituted indolizines.[3]

Materials:

  • Pyridine derivative

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Malononitrile

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

Procedure:

  • To a solution of the pyridine derivative (1.0 mmol) and the α-halo ketone (1.0 mmol) in the anhydrous solvent (10 mL), stir the mixture at room temperature for 1-2 hours to form the pyridinium salt.

  • Add malononitrile (1.0 mmol) to the reaction mixture.

  • Add triethylamine (1.2 mmol) dropwise to the mixture at room temperature. The color of the reaction mixture usually changes upon addition of the base, indicating the formation of the pyridinium ylide.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours (monitor by TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Indolizine-1,2-dicarbonitrile derivative.

G cluster_1 1,3-Dipolar Cycloaddition Mechanism Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Cycloaddition [3+2] Cycloaddition Pyridinium_Ylide->Cycloaddition Dipolarophile Electron-deficient Alkene (e.g., Acrylonitrile) Dipolarophile->Cycloaddition Cycloadduct Dihydropyrrolo[1,2-a]pyridine Intermediate Cycloaddition->Cycloadduct Aromatization Oxidation/ Elimination Cycloadduct->Aromatization Indolizine This compound Aromatization->Indolizine

Caption: Mechanism of this compound synthesis via 1,3-dipolar cycloaddition.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative data for the synthesis and biological evaluation of this compound derivatives.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

EntryMethodStarting MaterialsConditionsYield (%)Reference
1Microwave-assistedMorita-Baylis-Hillman adduct120-150 °C, 10-30 min70-85[5]
21,3-Dipolar CycloadditionPyridine, α-halo ketone, malononitrileBase, RT to 60 °C60-90[3]
3One-pot, three-componentPyridine, acetophenone, nitroolefinCuBr catalystModerate to good

Table 2: Antimicrobial Activity of Selected Indolizine-1-carbonitrile Derivatives [3]

CompoundSubstituent (Ar)C. albicans MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5b 2,4-Cl2C6H38-32>256>256
5g 4-HOC6H41281632
5h 4-CH3OC6H3643264

Table 3: Anticancer Activity of Selected Indolizine Derivatives [4]

CompoundCancer Cell LineIC50 (µM)Mechanism of Action/Target
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition
Compound 6o HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition
Compound 6m MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition

Application in Drug Discovery: Structure-Activity Relationships and Future Directions

The this compound scaffold provides a versatile platform for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds.

Antimicrobial Agents:

As indicated in Table 2, the nature of the substituent on the aromatic ring of Indolizine-1-carbonitrile derivatives significantly influences their antimicrobial activity. For instance, the presence of electron-withdrawing groups like chlorine (compound 5b ) enhances antifungal activity, while a hydroxyl group (compound 5g ) leads to potent antibacterial activity.[3] This suggests that tuning the electronic properties and hydrogen bonding capabilities of the substituents can lead to the development of selective antimicrobial agents.

Anticancer Agents:

In the realm of anticancer drug discovery, Indolizine derivatives have shown promise as inhibitors of key cellular targets such as EGFR and CDK-2.[4] The data in Table 3 highlights that even subtle changes in the substitution pattern can lead to significant differences in potency. Further exploration of substitutions on both the five- and six-membered rings of the indolizine core is warranted to develop more potent and selective anticancer agents.

G cluster_2 Structure-Activity Relationship (SAR) Exploration Core_Scaffold This compound Core R1 Substituent at R1 Core_Scaffold->R1 R2 Substituent at R2 Core_Scaffold->R2 R3 Substituent at R3 Core_Scaffold->R3 Biological_Activity Biological Activity (e.g., Antimicrobial, Anticancer) R1->Biological_Activity Modulates Potency R2->Biological_Activity Affects Selectivity R3->Biological_Activity Influences Physicochemical Properties

Caption: Conceptual diagram of SAR for this compound derivatives.

Future Directions:

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of novel drug candidates. Future research should focus on:

  • Library Synthesis: Utilizing the efficient synthetic methodologies described herein to generate diverse libraries of this compound derivatives for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds.

  • In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility and rich pharmacology of this compound derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. [Link]

  • Royal Society of Chemistry. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. [Link]

  • ResearchGate. New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. [Link]

  • PubMed. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. [Link]

  • International Journal of Engineering Trends and Technology. Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]

  • ResearchGate. Synthesis of indolizine from pyridinium ylide. [Link]

  • ElectronicsAndBooks. SYNTHESIS OF FUNCTIONALIZED INDOLIZIN0[8,7-b]- INDOLES VIA 1,3-DIPOLAR CYCLOADDITION REACTIONS OF 3,4-DIHYDRO-0-CARBOLINE AZOMET. [Link]

  • Raiganj Surendranath Mahavidyalaya. Microwave-assisted synthesis of indolizine derivatives: Recent developments. [Link]

  • PubMed Central. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. [Link]

  • ResearchGate. Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). [Link]

  • International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • PubMed Central. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • ResearchGate. Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis.1,10–15. [Link]

  • Semantic Scholar. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • ResearchGate. Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. [Link]

  • ResearchGate. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. [Link]

  • PubMed. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. [Link]

  • Der Pharma Chemica. indolizine-a-privileged-biological-scaffold.pdf. [Link]

  • convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of "Indolizine-2-carbonitrile" synthesis.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound and its derivatives. By addressing specific experimental issues in a direct question-and-answer format, this document provides both foundational knowledge and advanced troubleshooting strategies to improve reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary synthetic routes for preparing the indolizine scaffold?

A1: The construction of the indolizine core is versatile, with three major strategies being predominantly used in the field. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.[1][2]

  • 1,3-Dipolar Cycloadditions: This is one of the most common and powerful methods. It involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne, known as a dipolarophile.[1][3][4] For synthesizing this compound, an alkyne bearing a nitrile group would be the ideal reaction partner. The reaction often proceeds through a cycloadduct intermediate which then aromatizes, sometimes requiring an oxidant.[1]

  • Tschitschibabin (Chichibabin) Reaction: A classic method that involves the condensation of a pyridine derivative (specifically one with an activated methylene group at the 2-position, like 2-pyridylacetonitrile) with an α-halocarbonyl compound.[4][5][6] The reaction is typically mediated by a base and proceeds through quaternization of the pyridine nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic indolizine ring.[5][6]

  • Transition-Metal Catalyzed Reactions: Modern synthetic chemistry has introduced a variety of efficient transition-metal-catalyzed methods. These often involve catalysts based on palladium, copper, gold, or rhodium to facilitate the coupling and cyclization of pyridine derivatives with alkynes or other partners.[3][7][8][9] These methods can offer high atom economy, milder reaction conditions, and access to complex substitution patterns that are difficult to achieve via classical routes.[7][8][10]

Q2: How does the choice of base impact the success of a Tschitschibabin or 1,3-dipolar cycloaddition reaction?

A2: The base is a critical component, as its primary role is to deprotonate the carbon adjacent to the pyridinium nitrogen to form the reactive pyridinium ylide intermediate. The choice of base must be carefully considered to maximize ylide formation while minimizing side reactions.

  • Causality: A base that is too weak may not generate a sufficient concentration of the ylide, leading to a sluggish or incomplete reaction and low yields. Conversely, a strong, nucleophilic base (like NaOH or KOH in some contexts) can potentially react with other electrophilic centers in the starting materials or intermediates, leading to undesired byproducts.

  • Recommendation: Mild, non-nucleophilic organic bases such as triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.[4] They are generally strong enough to facilitate ylide formation without competing in side reactions. The specific choice depends on the acidity of the α-proton on the pyridinium salt.

Q3: My pyridine starting material has an electron-withdrawing group. How will this affect the reaction?

A3: The electronic properties of the pyridine ring significantly influence its reactivity. An electron-withdrawing group (EWG), such as a cyano or nitro group, has two main effects:

  • Increased Acidity: The EWG stabilizes the negative charge of the pyridinium ylide through resonance or inductive effects. This makes the α-protons on the corresponding pyridinium salt more acidic and easier to remove, facilitating the formation of the ylide.

  • Decreased Nucleophilicity of Pyridine: The EWG reduces the electron density of the pyridine ring, making it less nucleophilic. This can be a critical factor in reactions where the pyridine nitrogen's basicity is important, such as its reactivity towards certain dipolarophiles.[2] For instance, pyridines with very low pKa values may fail to react at all in certain cycloaddition reactions.[1][2]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem: Consistently Low or No Product Yield

Q: My reaction is not working, or the yield of this compound is very low. What are the common causes and how can I troubleshoot this?

A: Low yield is the most frequent challenge and can stem from multiple factors. A systematic approach is required to identify the root cause.

G start Low or No Yield Observed reagents 1. Check Reagent Purity & Stoichiometry - Are starting materials pure? - Is stoichiometry correct? - Are reagents anhydrous? start->reagents conditions 2. Evaluate Reaction Conditions - Is temperature optimal? - Is the solvent appropriate and dry? - Is the reaction atmosphere inert? reagents->conditions Reagents OK base 3. Re-evaluate the Base - Is the base strong enough? - Is it non-nucleophilic? conditions->base Conditions OK catalyst 4. Catalyst Issues (if applicable) - Is the catalyst active? - Is the ligand appropriate? - Is catalyst loading sufficient? base->catalyst Base OK purify 5. Review Workup & Purification - Is the product decomposing on silica? - Was an acid/base wash performed? - Could the product be lost in aqueous layers? catalyst->purify Catalyst OK success Yield Improved purify->success Purification Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Step 1: Reagent Quality and Stoichiometry

    • Purity: Ensure starting materials, particularly the pyridine derivative and the electrophile (e.g., α-halo ketone or alkyne), are pure. Impurities can inhibit catalysts or lead to side reactions.

    • Anhydrous Conditions: Pyridinium ylides are sensitive to moisture. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon), as water can quench the reactive ylide intermediate.

  • Step 2: Reaction Conditions

    • Solvent: The polarity of the solvent can dramatically affect the stability and reactivity of the intermediates.[10] Some reactions perform best in non-polar solvents like toluene, while others require more polar environments like acetonitrile or even solvent-free conditions.[3][7] A solvent screen is often a valuable optimization step.

    • Temperature: Many indolizine syntheses require heating to overcome the activation energy for cyclization.[1] If the reaction is sluggish at room temperature, incrementally increasing the heat may be necessary. Conversely, high temperatures can cause decomposition. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some indolizine preparations.[11]

  • Step 3: Catalyst and Ligand Optimization (for metal-catalyzed routes)

    • Catalyst Choice: The activity can be highly dependent on the metal center (e.g., Pd, Cu, Rh).[3]

    • Ligand Effects: In palladium-catalyzed reactions, the choice of phosphine ligand is often critical for achieving high regioselectivity and yield.[12] Experimenting with different ligands (e.g., DPE-Phos) can lead to significant improvements.[12]

Problem: Complex Product Mixture and Side Reactions

Q: My crude reaction mixture shows multiple spots on TLC and a complex NMR spectrum. What are the likely side reactions?

A: The formation of a complex mixture indicates that alternative reaction pathways are competing with the desired indolizine formation.

  • Common Side Products & Their Cause:

    • Polymerization: Electron-deficient alkynes or alkenes used as dipolarophiles can polymerize under basic or thermal conditions.

    • Ylide Dimerization: The pyridinium ylide can sometimes react with itself, especially at high concentrations or if the dipolarophile is not sufficiently reactive.

    • Oxidative Coupling (Scholl Reaction): In some cases, especially with electron-rich indolizine products, oxidative dehydrogenation can lead to the formation of bi-indolizine or other coupled products, particularly if strong oxidants or high temperatures are used.[13][14]

  • Solutions:

    • Slow Addition: Add the more reactive component (often the dipolarophile or base) slowly to the reaction mixture to keep its instantaneous concentration low, minimizing self-reaction.

    • Optimize Temperature: Lowering the reaction temperature can often suppress undesired side reactions, which may have a higher activation energy than the desired pathway.

    • Use an Oxidant (If Necessary): In 1,3-dipolar cycloadditions with alkenes, the initial cycloadduct is a non-aromatic dihydroindolizine. A dehydrogenating agent (oxidant) like palladium on carbon (Pd/C) or chloranil is required to achieve the final aromatic product.[1] Without this, you will isolate the intermediate.

Problem: Difficulty in Product Purification

Q: I am struggling to purify my crude this compound. It streaks on the silica gel column. What should I do?

A: Purification challenges, especially streaking on silica gel, are common for nitrogen-containing heterocycles like indolizines due to their basicity.

  • Initial Workup:

    • Acid-Base Wash: Before any chromatography, perform an acid-base extraction.[15] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic indolizine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaHCO₃ and extract the pure indolizine back into an organic solvent.[15]

  • Chromatography Optimization:

    • TLC Analysis: First, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product.[15]

    • Basic Modifier: The streaking is caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[15] This will neutralize the active sites on the silica gel, resulting in sharper bands and better separation.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Recrystallization:

    • If the crude product is a solid, recrystallization is an excellent alternative to chromatography.[15] The key is to find a solvent or solvent pair that dissolves the compound when hot but in which it is poorly soluble at room temperature.[15] Common solvents to screen include ethanol, ethyl acetate, and hexane mixtures.

Section 3: Optimized Experimental Protocol

Protocol: Synthesis of a Substituted Indolizine-1-carbonitrile via One-Pot, 1,3-Dipolar Cycloaddition

This protocol is adapted from a reported tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives and serves as a representative example of the 1,3-dipolar cycloaddition strategy.[16]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Aromatic Aldehyde Reaction 1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization 4. HBr Elimination A->Reaction B Malononitrile B->Reaction C Pyridinium Salt C->Reaction Product Indolizine-1-carbonitrile Derivative Reaction->Product One-Pot Synthesis

Caption: General workflow for the one-pot synthesis of indolizine-carbonitriles.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted Pyridinium Salt (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide) (1.0 mmol)

  • Triethylamine (TEA) (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the pyridinium salt (1.0 mmol), and ethanol (10 mL).

  • Base Addition: While stirring at room temperature, add triethylamine (2.0 mmol) dropwise to the suspension over 5 minutes.

    • Causality Note: The base facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent formation of the pyridinium ylide for the cycloaddition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Isolation: Upon completion, collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual starting materials and TEA-HBr salt.

  • Drying: Dry the purified product under vacuum to yield the final Indolizine-carbonitrile derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 4: Data Summary

Table 1: Influence of Catalyst and Base on a Palladium-Catalyzed Indolizine Synthesis

The following data summarizes the optimization of a palladium-catalyzed annulation to form polysubstituted indolizines, highlighting the critical role of the ligand and base.[12]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)DPE-Phos (10)K₂CO₃ (2.0)DMSO14061
2Pd₂(dba)₃ (5)Xantphos (10)K₂CO₃ (2.0)DMSO14045
3Pd₂(dba)₃ (5)DPE-Phos (10)Cs₂CO₃ (2.0)DMSO14052
4Pd(OAc)₂ (10)DPE-Phos (10)K₂CO₃ (2.0)DMSO14038
5Pd₂(dba)₃ (5)DPE-Phos (10)K₃PO₄ (2.0)DMSO14041

Data adapted from J. Org. Chem. 2017, 82, 11304–11309.[12]

Analysis: This data clearly demonstrates that the combination of the Pd₂(dba)₃ catalyst with the DPE-Phos ligand and K₂CO₃ as the base provides the optimal conditions for this specific transformation, yielding a significantly higher amount of product compared to other combinations. This underscores the importance of systematic screening of reaction parameters.

References

  • BenchChem. (2025). Optimization of reaction conditions for multi-component indolizine synthesis. BenchChem Technical Support.
  • Various Authors. (n.d.). Structure and numbering system of indolizine, and a general... ResearchGate.
  • Sandeep C, et al. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal.
  • Sandeep C, et al. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Various Authors. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. BenchChem Technical Support.
  • BenchChem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. BenchChem Technical Support.
  • Various Authors. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis. BenchChem Technical Support.
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • Jia, Y., et al. (n.d.). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
  • Wu, T., Chen, M., & Yang, Y. (2017). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. The Journal of Organic Chemistry, 82(21), 11304–11309.
  • Various Authors. (n.d.). Synthesis of indolizines derivatives. ResearchGate.
  • Various Authors. (2025). ChemInform Abstract: Comparison of Oxidative Aromatic Coupling and the Scholl Reaction. ResearchGate.
  • Various Authors. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate.
  • Grzybowski, M., Skonieczny, K., Butenschön, H., & Gryko, D. T. (2013). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition, 52(38), 9900-9930.

Sources

"Indolizine-2-carbonitrile" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indolizine-2-carbonitrile

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of this compound. Indolizine scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The introduction of a nitrile group at the C2 position offers a versatile handle for further functionalization, making this particular derivative a valuable synthetic intermediate.

However, the synthesis of this scaffold is not without its challenges. Researchers frequently encounter side reactions and byproduct formation that can complicate purification and significantly reduce yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, a fellow scientist, with field-proven insights and actionable solutions. We will delve into the causality behind common experimental pitfalls and offer robust protocols to help you navigate these challenges effectively. The primary synthetic routes discussed are the Tschitschibabin (Chichibabin) reaction and the 1,3-dipolar cycloaddition, as they are the most prevalent methods for constructing the indolizine core.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Scenario 1: Issues with the Tschitschibabin-Type Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classic method involving the base-mediated cyclization of a pyridinium salt, typically formed from a 2-alkylpyridine and an α-halocarbonyl compound.[1][5] For this compound, this would involve a reagent like 2-bromoacetonitrile.

Question: My Tschitschibabin reaction for this compound is giving a very low yield, and the crude product is a dark, intractable oil. What is going wrong?

Answer: This is a common and frustrating issue. The dark oil suggests polymerization or decomposition, while the low yield points to competing side reactions. Let's break down the probable causes and solutions.

Probable Cause 1: Competing Ring-Opening Hydrolysis The key intermediate in this reaction is a pyridinium ylide, formed by deprotonation of the pyridinium salt.[5] This ylide is highly reactive. If water is present in the reaction medium (e.g., from a non-anhydrous solvent or a hydrated base), it can act as a nucleophile. Instead of the desired intramolecular cyclization, the ylide intermediate can be hydrolyzed, leading to ring-opened pyridinium species, which will not cyclize to form the indolizine.[6][7]

Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry DMF, acetonitrile, or toluene). If using a solid base like potassium carbonate (K₂CO₃), ensure it is freshly dried.

  • Choice of Base: A non-nucleophilic base is preferred. While inorganic bases like K₂CO₃ are common, organic bases such as triethylamine (TEA) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be more effective in anhydrous organic solvents, minimizing the risk of hydrolysis.

Probable Cause 2: Ylide Instability and Polymerization The pyridinium ylide derived from 2-(cyanomethyl)pyridine is stabilized by the nitrile group, but it can still be prone to self-condensation or polymerization, especially at elevated temperatures or high concentrations. This often results in the formation of dark, polymeric byproducts.

Solution:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these reactions can proceed at room temperature or with gentle heating (40-60 °C). Avoid aggressive heating unless literature for your specific substrate recommends it.

  • Slow Addition: Instead of adding the base all at once, consider a slow, portion-wise addition or dropwise addition of a base solution. This keeps the instantaneous concentration of the reactive ylide low, favoring the intramolecular cyclization over intermolecular polymerization.

Scenario 2: Challenges with 1,3-Dipolar Cycloaddition

This is arguably the most versatile and widely used method for indolizine synthesis.[8][9] It involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile (an alkene or alkyne). To synthesize this compound, a common dipolarophile would be fumaronitrile or acrylonitrile.

Question: I'm attempting a 1,3-dipolar cycloaddition to make an this compound derivative. My NMR shows a complex mixture of products, possibly isomers, and not the clean product I expected.

Answer: The complexity of your product mixture likely stems from issues with regioselectivity, stereoselectivity, or incomplete aromatization of the initial cycloadduct.

Probable Cause 1: Lack of Regiocontrol When using an unsymmetrical dipolarophile like acrylonitrile, the pyridinium ylide can add in two different orientations, leading to the formation of regioisomers (e.g., the 2-carbonitrile vs. the 3-carbonitrile product). The regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile.[10]

Solution:

  • Dipolarophile Choice: Using a symmetrical dipolarophile like fumaronitrile (which would yield a dinitrile product that may or may not be desired) or maleonitrile can simplify the outcome by eliminating regioselectivity as a variable.

  • Stabilizing Groups: The electronic nature of the substituents on both the pyridine ring and the ylide carbon influences the frontier molecular orbitals (HOMO/LUMO) that control the cycloaddition.[8] Electron-withdrawing groups on the dipolarophile are crucial for a facile reaction.[11][12] Experimenting with different substituents on the pyridine starting material can sometimes steer the regioselectivity.

Probable Cause 2: Incomplete Aromatization The initial [3+2] cycloaddition produces a dihydroindolizine intermediate. This intermediate must then undergo oxidation (often by air) to form the final aromatic indolizine product.[8] If this process is inefficient, your crude product will be a mixture of the desired indolizine and the dihydroindolizine precursor.

Solution:

  • Introduce an Oxidant: While many reactions aromatize spontaneously by exposure to air during workup, this can be slow and inefficient. To ensure complete conversion, you can add a mild oxidant at the end of the reaction. Common choices include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubbling air or oxygen through the reaction mixture.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough for both the cycloaddition and subsequent aromatization to complete.

The diagram below illustrates the desired 1,3-dipolar cycloaddition pathway versus the potential for incomplete aromatization.

G cluster_main 1,3-Dipolar Cycloaddition Pathway cluster_side Potential Pitfall Start Pyridinium Ylide + Acrylonitrile Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Intermediate Dihydroindolizine Intermediate Cycloaddition->Intermediate Oxidation Oxidation (Aromatization) Intermediate->Oxidation Impurity Incomplete Oxidation Leads to Impurity Intermediate->Impurity Insufficient Oxidant/Time Product This compound (Desired Product) Oxidation->Product

Caption: Desired reaction path vs. byproduct formation.

Troubleshooting Summary Table

Observed Problem Probable Cause(s) Suggested Solutions
Dark, oily, or polymeric crude productPolymerization of reactive intermediates; Reaction run at too high a temperature.Lower the reaction temperature; Use slow addition of reagents; Ensure efficient stirring.
Low or no yield of indolizineHydrolysis of pyridinium ylide intermediate; Incorrect base or solvent.Use strict anhydrous conditions; Switch to a non-nucleophilic base (e.g., DBU, TEA); Optimize solvent polarity.[6][7]
Product is a mixture of regioisomersUse of an unsymmetrical dipolarophile.Use a symmetrical dipolarophile if possible; Modify electronic properties of the ylide via pyridine substitution to influence selectivity.
Product contains dihydroindolizine impurityIncomplete oxidation/aromatization of the primary cycloadduct.Add a mild oxidant (e.g., DDQ, MnO₂) post-reaction; Bubble air/oxygen through the solution; Increase reaction time.
Difficulty purifying the basic product on silica gelStreaking and poor separation due to interaction of the basic nitrogen with acidic silica.Add a basic modifier (1-2% triethylamine) to the column eluent; Perform an acid-base extraction during workup before chromatography.[13]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This is a representative protocol and should be adapted based on specific substrates and literature precedents.

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the 2-(cyanomethyl)pyridinium salt (1.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.1 M concentration).

  • Dipolarophile Addition: Add the dipolarophile (e.g., acrylonitrile, 1.1-1.5 equiv).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography).

  • Aromatization (if needed): If TLC indicates the presence of a dihydro- intermediate, add DDQ (1.1 equiv) and stir for an additional 1-2 hours at room temperature until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography.[13]

Protocol 2: Troubleshooting Purification by Column Chromatography

Indolizines are basic compounds and can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.

  • Pre-Column Workup: Before attempting chromatography, perform an acid-base extraction. Dissolve the crude product in dichloromethane (DCM) and extract with 1M HCl. The basic indolizine will move to the aqueous layer. Wash the organic layer again with 1M HCl. Combine the acidic aqueous layers, cool in an ice bath, and basify with 2M NaOH or solid NaHCO₃ until pH > 8. Extract the now-neutral indolizine back into fresh DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate. This initial wash removes many non-basic impurities.[13]

  • Column Setup:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A common eluent system is a mixture of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate).

    • Crucial Modifier: To prevent streaking, add 1-3% triethylamine (TEA) to your eluent mixture. The TEA will neutralize the acidic sites on the silica gel, allowing the basic indolizine to elute cleanly.[13]

  • Running the Column: Load the sample onto the column (dry loading is often preferred) and elute with the TEA-modified solvent system, using a gradient from low to high polarity as determined by prior TLC analysis.

The following workflow diagram can help diagnose and solve purification issues.

G Start Crude Product Obtained TLC Run TLC with Hexanes/EtOAc Start->TLC Streak Does the spot streak? TLC->Streak YesStreak Yes Streak->YesStreak NoStreak No Streak->NoStreak Modify Add 1-3% Triethylamine to Eluent and Re-run TLC YesStreak->Modify Wash Consider Acid-Base Wash During Workup Before Column YesStreak->Wash Also Recommended Column Proceed with Column Chromatography using Optimized Eluent NoStreak->Column Modify->Column End Pure Product Column->End

Caption: Troubleshooting workflow for indolizine purification.

References

  • Hu, Y., et al. (2013). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Available at: [Link]

  • Kostik, E. I., et al. (1998). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1993). SYNTHESIS OF FUNCTIONALIZED INDOLIZIN0[8,7-b]- INDOLES VIA 1,3-DIPOLAR CYCLOADDITION REACTIONS OF 3,4-DIHYDRO-0-CARBOLINE AZOMET. ElectronicsAndBooks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

  • Aghazadeh, M., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Ghinea, O., et al. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed. Available at: [Link]

  • ACS Publications. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Ghinea, O., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]

  • NIH. (n.d.). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. NIH. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. Available at: [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Indolizine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue after synthesis. What is the best initial approach for purification?

A: A dark and oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents, and other colored impurities. A multi-step approach is recommended to tackle this.

  • Initial Solvent Wash/Trituration: Before attempting more complex methods, try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often coax the product to solidify while washing away non-polar impurities.

  • Acid-Base Extraction: Indolizines possess a basic nitrogen atom, making them amenable to acid-base extraction. Dissolve the crude oil in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a mild aqueous acid (e.g., 1M HCl). Your basic indolizine will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer, which can be discarded.[1] Afterwards, basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and extract your product back into an organic solvent.[1]

  • Silica Gel Plug Filtration: If the product is still significantly impure after extraction, passing it through a short plug of silica gel can be a quick and effective next step. This will remove highly polar baseline impurities and any remaining polymeric material before you commit to a full column chromatography.[1]

Q2: I'm observing significant streaking of my compound on the TLC plate during analysis. What causes this and how can I resolve it?

A: Streaking on a silica gel TLC plate is a classic indicator of a strong interaction between your compound and the stationary phase. Silica gel is weakly acidic, and the basic nitrogen on the indolizine ring can interact strongly with the acidic silanol groups. This leads to poor elution and the characteristic streaking or "tailing" effect.

To resolve this, you need to suppress this interaction. The most common and effective method is to add a small amount of a basic modifier to your eluent system. Adding 1-3% triethylamine (Et₃N) to your solvent mixture (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to sharper spots and improved separation.[1] This same principle applies directly to column chromatography.

Q3: Which purification technique is best for achieving the highest purity (>99%) of this compound?

A: While flash column chromatography is excellent for removing bulk impurities, achieving >99% purity, especially for separating closely related isomers or stubborn impurities, often requires a higher-resolution technique.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the gold standard for achieving very high purity.[1] Reverse-phase preparative HPLC can separate compounds with very subtle differences in polarity. The trade-off is typically a lower recovery rate compared to flash chromatography and the need to remove the HPLC solvents (often water/acetonitrile or methanol), which may require lyophilization.[1]

  • Recrystallization: If you can find a suitable solvent system, recrystallization is a powerful and cost-effective method for achieving excellent purity.[1][2][3] The slow formation of a crystal lattice tends to exclude impurity molecules, resulting in a very pure solid product. The main challenge is identifying the ideal solvent and optimizing conditions to maximize recovery.

Q4: Is this compound stable under typical purification conditions?

A: Indolizine derivatives generally show good stability. A study on related indolizine prodrugs demonstrated encouraging chemical stability at acidic (pH 1.2) and neutral (pH 6.8) conditions.[4] However, mild hydrolysis was observed at a slightly basic pH of 7.4.[4] While the core indolizine structure is robust, it is always prudent to handle the compound with care. Avoid unnecessarily strong acids or bases and prolonged exposure to heat, as this can degrade any sensitive functional groups on your specific derivative.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is the most common purification method for indolizine derivatives.[1][5][6] However, several issues can arise.

Problem: Poor separation of spots, leading to mixed fractions.

Potential Cause Solution & Explanation
Incorrect Solvent System The choice of eluent is critical. For optimal separation, your target compound should have an Rf value of approximately 0.2-0.3 on a TLC plate using the chosen solvent system.[1] If the Rf is too high (>0.4), the compound moves too quickly for effective separation. If it's too low (<0.1), the elution will take a very long time and bands will broaden. Test various solvent ratios (e.g., ethyl acetate/hexanes, DCM/methanol) to find the ideal Rf.
Impurities with Similar Polarity If impurities are very close to your product on the TLC, a single-solvent system (isocratic elution) may not be sufficient. Use a gradient elution , starting with a less polar solvent system and gradually increasing the polarity. This will hold back your compound while washing off less polar impurities first, and then elute your compound before more polar impurities come off the column.[1]
Poor Column Packing Air bubbles, cracks, or an uneven surface in the silica gel bed create channels where the solvent and sample can flow through without proper interaction. This leads to broad, poorly resolved bands. Pack your column carefully using a slurry method to ensure a uniform, homogenous bed.[1]
Sample Overloading Loading too much crude product onto the column will exceed its separation capacity, resulting in broad, overlapping bands. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.
Sample Loaded in a Strong Solvent The sample should be loaded in a minimal amount of solvent, and ideally, a solvent that is less polar than the eluent. If the sample is not soluble, pre-adsorb it onto a small amount of silica gel .[1] Dissolve your crude product in a strong solvent (like DCM or methanol), add a small amount of silica, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed. This ensures the sample starts as a very narrow band.
Guide 2: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[2][3]

Problem: The compound "oils out" instead of forming crystals.

Potential Cause Solution & Explanation
Solution is Supersaturated The solution is cooling too quickly, or the concentration of the solute is too high, causing it to come out of solution as a liquid (oil) rather than forming an ordered crystal lattice. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent to slightly decrease the concentration, and allow it to cool much more slowly . Insulating the flask can promote slow cooling.
Insoluble Impurities Present Impurities can inhibit crystal formation. If the solution was not completely clear when hot, perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.
Melting Point Below Solvent B.P. If the melting point of your compound is lower than the boiling point of the solvent, it will melt and come out of solution as an oil. Choose a solvent with a lower boiling point.

Problem: No crystals form, even after the solution has cooled.

Potential Cause Solution & Explanation
Solution is Not Saturated Too much solvent was added initially. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.
Nucleation is Inhibited Crystal formation requires a nucleation site to begin. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites. Alternatively, add a tiny seed crystal of your pure compound to induce crystallization.
Slow Crystallization Kinetics Some compounds are slow to crystallize. Place the flask in an ice bath to further decrease the solubility and promote precipitation.[1] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol outlines the purification of a crude solid using a standard silica gel column.

1. Solvent System Selection:

  • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that gives your this compound an Rf value of approximately 0.2-0.3.[1]

  • If streaking is observed, add 1-3% triethylamine to the solvent system and re-run the TLC. This modified solvent system will be your eluent.[1]

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your starting, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, being careful not to let the silica bed run dry.

  • Add another thin layer of sand on top of the silica bed to protect it during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.

  • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.[1]

  • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor the elution process by spotting fractions onto TLC plates. Analyze the plates under UV light to identify which fractions contain your purified product.

5. Isolation:

  • Combine the fractions that contain only your pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.[1]

  • Confirm purity using analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: Recrystallization of this compound

This protocol describes the purification of a solid indolizine derivative by recrystallization.[1][2]

1. Solvent Selection:

  • The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[1][3]

  • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like hexanes/ethyl acetate) to find a suitable one.[7]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[1] Add more solvent dropwise only if needed to fully dissolve the solid.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation.

  • Crystals should begin to form as the solution cools.[1] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[1]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer them to a watch glass or vial.

Visualization of Workflows

G cluster_start Initial State cluster_cleanup Initial Cleanup cluster_main_purification Primary Purification cluster_final High Purity & Analysis Crude Crude Product (Oil or Impure Solid) AcidBase Acid-Base Wash (Removes non-basic impurities) Crude->AcidBase Is compound basic? Plug Silica Plug Filtration (Removes polar baseline material) Crude->Plug Skip if clean AcidBase->Plug Column Flash Column Chromatography (Bulk Separation) Plug->Column Recrystal Recrystallization (For solid products) Column->Recrystal Is product solid? HPLC Preparative HPLC (For >99% Purity) Column->HPLC Need higher purity? Analysis Pure this compound (Confirm with NMR, MS) Column->Analysis If sufficiently pure Recrystal->Analysis HPLC->Analysis

Caption: General experimental workflow for the purification of this compound.

G Start Start: Poor Separation in Column Chromatography CheckRf Is Rf on TLC ~0.2-0.3? Start->CheckRf CheckStreak Is the spot streaking? CheckRf->CheckStreak Yes AdjustSolvent Adjust solvent polarity to achieve target Rf CheckRf->AdjustSolvent No CheckLoading How was the sample loaded? CheckStreak->CheckLoading No AddTEA Add 1-3% Triethylamine to the eluent CheckStreak->AddTEA Yes UseGradient Consider a gradient elution CheckStreak->UseGradient No, but spots are too close CheckPacking Check column packing for cracks/channels CheckLoading->CheckPacking Dry loaded DryLoad Re-run using dry loading method CheckLoading->DryLoad Wet loaded Repack Repack column carefully CheckPacking->Repack Packing is bad Success Improved Separation CheckPacking->Success Packing is good AdjustSolvent->CheckRf AddTEA->CheckLoading UseGradient->CheckLoading DryLoad->Success Repack->Success

Caption: Troubleshooting flowchart for flash column chromatography.

References

  • Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives - Benchchem. (n.d.).
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828.
  • Intramolecular Addition of Heteroaryllithium Compounds onto Activated Alkenes: Access to Heterofused Indolizines and Pyrroloazepin - EHU. (n.d.).
  • Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ResearchGate.
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (n.d.).
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed - CNR-IRIS. (n.d.).
  • Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. - ResearchGate. (n.d.).
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Multi-component one-pot synthesis of indolizine derivatives. (n.d.).
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023).
  • B. Column Chromatography - Chemistry LibreTexts. (2023).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Choulis, N. H., & Harrell, W. B. (1971). TLC analysis of Mannich bases derived from indolizines. Journal of Pharmaceutical Sciences, 60(3), 486-487.
  • Synthesis of indolizines - Organic Chemistry Portal. (n.d.).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (n.d.).
  • Indolizine-a-privileged-biological-scaffold.pdf - Der Pharma Chemica. (n.d.).
  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. (2025).
  • Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1809-1813.
  • Selective synthesis and reactivity of indolizines - Universidad de Alicante. (2018).
  • An In-depth Technical Guide to Indolizine-2-carbaldehyde Derivatives and Analogues for Drug Discovery - Benchchem. (n.d.).

Sources

Technical Support Center: Overcoming Low Reactivity in Indolizine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Indolizine-2-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low reactivity, during their synthetic campaigns. The indolizine scaffold is a privileged N-fused heterocycle, but its synthesis can be non-trivial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Understanding the Core Challenge: The Reactivity Hurdle
FAQ 1: Why is my this compound synthesis consistently failing or resulting in poor yields?

Answer: The low reactivity observed in this compound synthesis typically stems from the electronic properties of the precursors required to install the 2-carbonitrile group. The two most common synthetic strategies are the Tschitschibabin reaction (or related condensations) and the 1,3-dipolar cycloaddition.[2][3] Both pathways begin with a crucial nucleophilic attack by the pyridine nitrogen, a step that is highly sensitive to the electronic nature of the pyridine ring.

Pillar 1: The Tschitschibabin-Type Pathway This classical method involves the SN2 reaction of a pyridine with an α-haloacetonitrile (e.g., 2-bromoacetonitrile) to form a pyridinium salt. A base then deprotonates the α-carbon to form a pyridinium ylide, which undergoes an intramolecular cyclization and subsequent aromatization.[4]

Pillar 2: The 1,3-Dipolar Cycloaddition Pathway This is one of the most versatile methods for indolizine synthesis.[5][6] A pyridinium ylide is generated in situ and acts as a 1,3-dipole, which then reacts with a dipolarophile (an electron-deficient alkene or alkyne) in a [3+2] cycloaddition. To obtain a 2-carbonitrile, one might use a cyano-substituted dipolarophile or, more commonly, start with a precursor like 2-(pyridin-2-yl)acetonitrile, which becomes part of the ylide.

The Root Cause of Low Reactivity: The primary obstacle is the nucleophilicity of the pyridine nitrogen.

  • Electron-Withdrawing Substituents (EWG): If your pyridine starting material is substituted with EWGs (e.g., -NO₂, -Cl, or another -CN group), the electron density on the nitrogen atom is significantly reduced.[7] This disfavors the initial quaternization step in the Tschitschibabin synthesis and hinders the formation of the pyridinium ylide in cycloaddition pathways.[7][8]

  • Steric Hindrance: Bulky groups near the nitrogen atom can sterically impede the approach of the electrophile, slowing down the initial reaction.

The fundamental relationship between pyridine basicity (pKa) and reactivity is critical; pyridines with very low pKa values are often unreactive under standard conditions.[2][7] For example, while 4-cyanopyridine (pKa 1.90) can be coaxed to react, pyridines with pKa values below 1.45 may show no reaction at all with certain dipolarophiles.[2]

Tschitschibabin_Mechanism Figure 1: Generalized Tschitschibabin-Type Pathway for Indolizine Synthesis cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cyclization & Aromatization Py Pyridine Salt Pyridinium Salt Py->Salt SN2 Halo Br-CH(R)-CN Halo->Salt Salt_2 Pyridinium Salt Ylide Pyridinium Ylide Ylide_2 Pyridinium Ylide Salt_2->Ylide Base (-HBr) Cyclized Dihydroindolizine Intermediate Ylide_2->Cyclized Intramolecular Cyclization Indolizine This compound Cyclized->Indolizine Oxidation/Dehydration

Caption: Generalized Tschitschibabin-Type Pathway for Indolizine Synthesis.

Section 2: Troubleshooting Guide: Diagnosis and Solutions
FAQ 2: My substituted pyridine shows no conversion. How can I force the initial reaction to proceed?

Answer: When dealing with an unreactive pyridine, particularly one bearing electron-withdrawing groups, a multi-pronged optimization strategy is required. The goal is to overcome the high activation energy of the initial quaternization or ylide formation step.

Troubleshooting Workflow:

Troubleshooting_Workflow Figure 2: Workflow for Overcoming Pyridine Inertness Start No Reaction/ Low Conversion Check Check Start->Check Strat1 Strategy 1: Force the Conditions Check->Strat1 Yes Strat2 Strategy 2: Employ Catalysis Check->Strat2 Yes Strat3 Strategy 3: Change Reagent Check->Strat3 Yes Success Reaction Proceeds Strat1->Success Strat2->Success Strat3->Success

Caption: Workflow for Overcoming Pyridine Inertness.

Solution 1: Modify Reaction Conditions (Brute Force) If thermodynamics are challenging, altering kinetics can be effective.

  • Increase Temperature: Refluxing in higher-boiling solvents like DMF, DMSO, or xylene can provide the necessary energy.[9]

  • Use a Stronger Base: For ylide formation, switching from a mild base like K₂CO₃ or Et₃N to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alkali metal hydride (NaH) can be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation barriers.[1][10]

Solution 2: Switch to a Catalyzed System (Finesse) Transition-metal catalysis can create alternative, lower-energy reaction pathways. This is often the most effective solution.[11] Copper and palladium are particularly useful.[12][13]

Catalyst SystemReaction TypeTypical ConditionsAdvantageReference
Cu(I) salts (e.g., CuBr, CuI) Multi-component/CycloadditionSolvent-free or in Toluene, often with an oxidantMild conditions, high functional group tolerance, cost-effective.[14]
Pd(0)/Pd(II) complexes Annulation/CouplingDMSO or Toluene, 100-140 °C, with a phosphine ligandExcellent for specific bond formations, high regioselectivity.[15][13]
Iodine (I₂) Molecular Oxidative CyclizationToluene or DMSO, often with an oxidant (e.g., CHP)Metal-free alternative, good for C-H functionalization approaches.[5]

Solution 3: Change the Electrophile The leaving group on your electrophile matters. For Tschitschibabin-type syntheses, α-iodo- or α-triflate-containing reagents are more reactive than their bromo- or chloro-analogs and can facilitate the initial SN2 reaction.

FAQ 3: My reaction is a complex mixture with many spots on TLC. How do I identify and suppress byproducts?

Answer: A complex reaction mixture indicates that side reactions are competing with or dominating your desired pathway. The nature of the impurities provides clues for optimization.

Common Byproduct Scenarios & Solutions:

Observation on TLC/Crude NMRProbable CauseProposed Solution
Dark, tarry, polymeric material Polymerization of the dipolarophile (e.g., bromoacetonitrile or activated alkyne) under basic/high-temperature conditions.1. Lower the reaction temperature. 2. Add the base or dipolarophile slowly over several hours to keep its instantaneous concentration low. 3. Add a radical inhibitor like BHT if radical polymerization is suspected.
Unreacted pyridinium salt The base is not strong enough to form the ylide, or the cyclization step has a high activation barrier.1. Switch to a stronger base (e.g., DBU, NaH). 2. Increase the temperature after salt formation is confirmed.
Formation of quinolizine derivatives For reactions with electron-rich pyridines and highly activated alkynes (like DMAD), an alternative [8+2] cycloaddition can occur.This is less common with electron-poor pyridines but can be suppressed by using a less activated dipolarophile or changing the solvent.[2]
Hydrolyzed starting materials Presence of water in reagents or solvents.Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar).

Self-Validating Protocol: A Step-by-Step Approach to Minimize Byproducts

A key principle of trustworthiness is to build a protocol where each step confirms the success of the previous one.

  • Isolate the Intermediate: First, perform only the quaternization step (pyridine + α-haloacetonitrile) without base at a moderate temperature. Use TLC or ¹H NMR to confirm the formation of the pyridinium salt. This validates the reactivity of your starting materials.

  • Controlled Ylide Formation: Once salt formation is confirmed, cool the reaction and add the base slowly at a low temperature (e.g., 0 °C) to control the exothermic deprotonation and prevent byproduct formation.

  • Controlled Cyclization: After base addition, slowly warm the reaction to the optimal temperature for the intramolecular cyclization. Monitor the disappearance of the ylide (often highly colored) and the appearance of the product by TLC.

This staged approach prevents running a "one-pot" reaction blind and allows you to pinpoint the exact step where problems arise.

FAQ 4: I've successfully formed the pyridinium ylide, but the final annulation/cycloaddition to form the indolizine ring is inefficient. How can I drive this key step to completion?

Answer: When the final ring-closing step is the bottleneck, the solution often lies in catalysis, which can facilitate the desired bond formations under milder conditions than thermal cyclization. The Palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates is a highly effective, modern approach to directly synthesize polysubstituted indolizines, including those with a 2-carbonitrile group.[15]

Mechanism Insight: This reaction proceeds via the formation of a (σ-allenyl)palladium(II) intermediate from the propargyl carbonate. The 2-(pyridin-2-yl)acetonitrile then acts as a nucleophile, attacking the central carbon of the allene. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the Pd-bound carbon, cyclization, and catalyst regeneration to yield the indolizine.[15] The choice of phosphine ligand is critical for controlling regioselectivity.

Experimental Protocol: Pd-Catalyzed Synthesis of a 2-Cyanoindolizine Derivative[15]

This protocol is adapted from the work of Yang et al. and serves as an authoritative template.[15]

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add 2-(pyridin-2-yl)acetonitrile derivative (0.2 mmol, 1.0 equiv.), propargyl carbonate (0.3 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 5 mol%), DPE-Phos (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 140 °C. Stir for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the target this compound.[16]

This catalytic method avoids the harsh conditions of traditional methods and offers a reliable route when other methods fail due to low reactivity.[15]

References
  • ResearchGate. (n.d.). Influence of the pyridine substituent R1 on the yields of indolizines a. Retrieved from [Link]

  • Chen, K., et al. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Retrieved from [Link]

  • Gulea, M., & Funaru, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26). Retrieved from [Link]

  • Zhang, X., et al. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Retrieved from [Link]

  • Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indolizines derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds | Request PDF. Retrieved from [Link]

  • Kostik, E. I., et al. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Beneteau, V., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

  • Jia, Y., et al. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acylindolizines based on β-nitro-substituted benzochromenes and carbonyl-stabilized pyridinium ylides | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Le, C. M., et al. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and numbering system of indolizine, and a general.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Retrieved from [Link]

  • Universidad de Alicante. (2018). Selective synthesis and reactivity of indolizines. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of indolizines via 1,3-dipolar cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we address common challenges encountered during experimentation, offering practical, field-tested solutions and in-depth scientific explanations to enhance your synthetic success.

Troubleshooting Guide

This section tackles specific issues that can arise during the synthesis of indolizines. Each problem is broken down into potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges in indolizine synthesis. The causes can range from inefficient ylide generation to unfavorable reaction kinetics.

Possible Cause 1: Inefficient Generation of the Pyridinium Ylide

The formation of the pyridinium ylide is the crucial first step.[1][2] Incomplete deprotonation of the pyridinium salt will directly translate to a low concentration of the 1,3-dipole, leading to a sluggish or stalled reaction.

  • Solution:

    • Optimize the Base: The choice and stoichiometry of the base are critical. For pyridinium salts with acidic α-protons (e.g., those with adjacent electron-withdrawing groups), milder bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) are often sufficient.[3] For less acidic precursors, a stronger base such as sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU) may be necessary. It is recommended to perform a small-scale screen of bases to identify the optimal choice for your specific substrate.

    • Ensure Anhydrous Conditions: Many bases, particularly strong ones like NaH, are sensitive to moisture. Ensure your solvent and glassware are scrupulously dry to prevent quenching of the base.

Possible Cause 2: Poor Reactivity of the Dipolarophile

The electronic nature of the dipolarophile significantly impacts the reaction rate. The classic Huisgen 1,3-dipolar cycloaddition proceeds most efficiently with electron-deficient alkenes or alkynes.[3][4][5]

  • Solution:

    • Activate the Dipolarophile: If you are using an electron-neutral or electron-rich dipolarophile, consider modifying it to include electron-withdrawing groups (e.g., esters, ketones, nitriles) to lower its LUMO energy and accelerate the reaction.[3]

    • Consider Catalysis: For less reactive systems, the addition of a catalyst can be beneficial. While the traditional reaction is often thermal, various metal catalysts, including copper and rhodium complexes, have been shown to promote the reaction under milder conditions.[3][6][7][8]

Possible Cause 3: Unfavorable Reaction Temperature

The thermal sensitivity of the pyridinium ylide and the activation energy of the cycloaddition are key factors.

  • Solution:

    • Temperature Screening: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the ylide or the final product. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. Some reactions may require elevated temperatures (e.g., 120 °C in DMF).[3]

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate can be perplexing. Understanding the common side reactions is the first step to mitigating them.

Possible Cause 1: Dimerization of the Pyridinium Ylide

Pyridinium ylides can react with themselves, especially at high concentrations or in the absence of a suitable dipolarophile.

  • Solution:

    • Slow Addition: Add the base or the pyridinium salt precursor slowly to the reaction mixture to maintain a low instantaneous concentration of the ylide.

    • Control Stoichiometry: Use a slight excess of the dipolarophile to ensure the ylide is consumed in the desired cycloaddition reaction.

Possible Cause 2: Michael Addition as a Competing Pathway

When using α,β-unsaturated carbonyl compounds as dipolarophiles, a Michael addition can sometimes compete with the cycloaddition, leading to the formation of a stable zwitterionic intermediate instead of the desired cycloadduct.[1]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents may favor the concerted cycloaddition over the stepwise Michael addition.[4]

    • Lewis Acid Catalysis: The addition of a Lewis acid can sometimes promote the cycloaddition pathway by coordinating to the dipolarophile.

Problem 3: Difficulty in Product Purification

Indolizine derivatives can present purification challenges due to their basic nature and potential for streaking on silica gel.

Possible Cause 1: Basic Nature of the Indolizine Core

The nitrogen atom in the indolizine ring is basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks.

  • Solution:

    • Modified Eluent System: Add a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent system during column chromatography.[9] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Acid-Base Wash: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the indolizine and extract it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer and extract the purified indolizine back into an organic solvent.[9]

Possible Cause 2: Presence of Polymeric or Highly Polar Impurities

Dark, oily crude products often indicate the presence of polymeric materials or other challenging impurities.

  • Solution:

    • Silica Gel Plug: Before attempting column chromatography, pass the crude product through a short plug of silica gel to remove baseline impurities.[9]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9]

    • Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be employed.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the 1,3-dipolar cycloaddition for indolizine synthesis?

The reaction proceeds through a concerted, pericyclic mechanism involving the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an alkene or alkyne).[5] The pyridinium ylide is typically generated in situ by the deprotonation of a corresponding pyridinium salt.[1][3]

Q2: What are the best solvents for this reaction?

The choice of solvent can significantly impact the reaction outcome. Common solvents include toluene, acetonitrile, and dimethylformamide (DMF).[4][10] The optimal solvent will depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different solvents to find the one that gives the best results.

Q3: How do substituents on the pyridine ring and the dipolarophile affect the reaction?

Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the LUMO.[3] The effect of substituents on the pyridine ring is more complex. Electron-withdrawing groups can facilitate ylide formation by increasing the acidity of the α-protons, but they can also decrease the nucleophilicity of the ylide.[3] Conversely, electron-donating groups can increase the reactivity of the ylide but may make its formation more difficult.

Q4: Can this reaction be performed under green or solvent-free conditions?

Yes, there is growing interest in developing more environmentally friendly protocols. Some 1,3-dipolar cycloadditions have been successfully carried out in greener solvents like water or ionic liquids, or even under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction.[10][11]

Experimental Protocols

General Procedure for Indolizine Synthesis via 1,3-Dipolar Cycloaddition
  • To a solution of the pyridinium salt (1.0 eq) and the dipolarophile (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 eq) portion-wise or via syringe pump at the desired temperature (e.g., room temperature to 120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, recrystallization, or preparative HPLC as needed.

Data Presentation

Entry Base Solvent Temperature (°C) Yield (%)
1TEAToluene8065
2K₂CO₃DMF10078
3DBUACNRT85
4NaHTHF0 to RT55

This table presents hypothetical data for optimizing reaction conditions and should be adapted for specific substrates.

Visualizations

Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition Cycloaddition cluster_aromatization Aromatization pyridinium_salt Pyridinium Salt ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->ylide - H⁺ base Base transition_state [3+2] Transition State ylide->transition_state dipolarophile Dipolarophile dipolarophile->transition_state cycloadduct Dihydroindolizine transition_state->cycloadduct indolizine Indolizine Product cycloadduct->indolizine - 2H oxidant Oxidant (e.g., air)

Caption: General workflow for indolizine synthesis.

Troubleshooting_Flowchart start Low/No Product Yield check_ylide Check Ylide Formation? start->check_ylide optimize_base Optimize Base/Stoichiometry Ensure Anhydrous Conditions check_ylide->optimize_base Inefficient check_dipolarophile Check Dipolarophile Reactivity? check_ylide->check_dipolarophile Efficient success Improved Yield optimize_base->success activate_dipolarophile Add Electron-Withdrawing Groups Consider Catalysis check_dipolarophile->activate_dipolarophile Poor check_temp Check Reaction Temperature? check_dipolarophile->check_temp Good activate_dipolarophile->success optimize_temp Screen Temperature Range check_temp->optimize_temp Suboptimal check_temp->success Optimal optimize_temp->success

Caption: Troubleshooting low yield in indolizine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Indolizine-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The indolizine core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is key to unlocking its therapeutic potential.[1][2]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Issue 1: Low or No Yield of this compound

Question: I am attempting a 1,3-dipolar cycloaddition to synthesize an this compound derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in 1,3-dipolar cycloadditions for indolizine synthesis are a common hurdle. The root cause often lies in the inefficient generation of the pyridinium ylide intermediate or suboptimal reaction conditions for the cycloaddition step. Let's break down the troubleshooting process:

  • Ylide Formation is Key: The reaction's success hinges on the formation of a pyridinium ylide from the corresponding pyridinium salt.[3][4] The choice of base and its strength are critical.

    • Weak Base: If you are using a weak base, it may not be sufficient to deprotonate the pyridinium salt to form the reactive ylide. Consider switching to a stronger base.

    • Base and Solvent Compatibility: The stability of the pyridinium ylide can be highly dependent on the solvent.[5] In some cases, a polar aprotic solvent like DMF or DMSO can stabilize the ylide, while in other instances, a non-polar solvent like toluene may be preferred to drive the cycloaddition.[5]

  • Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the cycloaddition.

    • Insufficient Heat: Many cycloaddition reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120°C) could significantly improve the yield.[6]

    • Excessive Heat: Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product.[7] Stepwise temperature screening is recommended.

  • Catalyst Choice and Activity: While many 1,3-dipolar cycloadditions for indolizine synthesis are catalyst-free, certain variations benefit from catalysis.

    • Metal Catalysis: Copper (Cu) and Palladium (Pd) catalysts have been shown to be effective in specific indolizine syntheses, often enabling milder reaction conditions and improved yields.[5][6][8] If applicable to your specific route, ensure your catalyst is active and not poisoned by impurities.

Optimization Workflow for Low Yield

G start Low Yield Observed analyze_purity Analyze Starting Material Purity start->analyze_purity check_base Verify Base Strength and Stoichiometry screen_solvents Screen Solvents (Polar vs. Non-polar) check_base->screen_solvents If appropriate optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp If no improvement consider_catalyst Consider Catalyst Addition/Optimization optimize_temp->consider_catalyst If still low end Optimized Yield Achieved consider_catalyst->end analyze_purity->check_base If pure G start Crude Product workup Aqueous Workup (Acid-Base Extraction) start->workup column Column Chromatography workup->column recrystallization Recrystallization column->recrystallization If solid pure_product Pure this compound column->pure_product If oil or sufficiently pure recrystallization->pure_product

Sources

avoiding ring fission during "Indolizine-2-carbonitrile" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Indolizine-2-carbonitrile and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of indolizine chemistry and, most importantly, to avoid the critical issue of ring fission during your reactions.

Understanding the Stability of the Indolizine Core

The indolizine scaffold is a fascinating heterocyclic system, isoelectronic with indole, and possessing a 10-π electron aromatic structure. This aromaticity confers a degree of stability. However, the electron distribution is not uniform, with the five-membered ring being electron-rich and susceptible to electrophilic attack, particularly at the C1 and C3 positions[1]. The six-membered pyridine ring is comparatively electron-deficient.

The introduction of a potent electron-withdrawing group, such as a nitrile (cyano) group at the C2 position, significantly alters the electronic landscape of the indolizine ring system. This can impact the stability of the entire scaffold, making it more susceptible to certain reaction conditions that might otherwise be benign for unsubstituted or alkyl-substituted indolizines.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction to synthesize this compound is giving a low yield and a complex mixture of byproducts. Could ring fission be the culprit?

A1: It is a strong possibility. The 1,3-dipolar cycloaddition between a pyridinium ylide and an electron-deficient alkene (like acrylonitrile or other Michael acceptors) is a cornerstone of indolizine synthesis. However, the stability of the initial cycloadduct and the reaction conditions are critical.

  • Mechanism Insight: The reaction proceeds through a dihydroindolizine intermediate which then aromatizes, often via oxidation. If this aromatization step is slow or inefficient, the dihydroindolizine intermediate may be susceptible to decomposition pathways, including ring-chain tautomerism or acid/base-catalyzed ring opening, especially under harsh conditions.

  • Troubleshooting:

    • Choice of Base: The base used to generate the pyridinium ylide is crucial. Strong, non-nucleophilic bases are often preferred. If the base is too harsh or used in excess, it can promote side reactions with the electron-deficient alkene or the product itself. Consider screening bases such as triethylamine (TEA), DBU, or even milder inorganic bases like potassium carbonate, depending on your specific substrates.

    • Temperature Control: Elevated temperatures can provide the activation energy for undesired pathways, including ring fission. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some Tschitschibabin-type reactions, for instance, are prone to decomposition at higher temperatures[2].

    • Oxidant: If your cycloaddition requires a subsequent oxidation step to achieve aromatization, ensure the oxidant is compatible with the indolizine ring. Harsh oxidants can lead to over-oxidation or degradation. Mild oxidants like air (oxygen), DDQ, or even TEMPO under specific conditions are often employed[3].

Q2: I am observing significant decomposition of my this compound during workup and purification. What are the likely causes?

A2: this compound, due to the electron-withdrawing nature of the nitrile group, can be sensitive to both acidic and basic conditions, which are common during workup procedures.

  • Acid Sensitivity: While many indolizine derivatives show good stability in acidic conditions (pH 1.2)[4][5], prolonged exposure to strong acids can lead to protonation of the ring nitrogen, which can activate the ring towards nucleophilic attack or promote hydrolysis of the nitrile group to a carboxylic acid, potentially followed by decarboxylation and further degradation.

  • Base Sensitivity: Mild hydrolysis of some indolizine derivatives has been observed at a pH of 7.4[4][5]. Stronger basic conditions can deprotonate the ring or catalyze the hydrolysis of the nitrile group.

  • Purification Strategies:

    • Acid-Base Wash: If an acid wash is necessary, use a dilute, weak acid (e.g., 1 M HCl) and minimize the contact time. Promptly neutralize the aqueous layer and extract the product.

    • Chromatography: During silica gel chromatography, the acidic nature of the silica can sometimes cause decomposition of sensitive compounds. To mitigate this, you can neutralize the silica gel with a small amount of triethylamine in the eluent.

    • Recrystallization: If possible, recrystallization is a milder purification method that can avoid prolonged contact with stationary phases.

Q3: Can the nitrile group itself participate in side reactions that lead to ring fission?

A3: While the nitrile group is generally stable, under certain conditions, it can be transformed, and these transformations could potentially lead to ring instability. For instance, attempted reductions of the nitrile group using harsh reducing agents could also affect the indolizine core. Similarly, reactions that involve strong nucleophilic attack on the nitrile carbon could potentially disrupt the aromaticity of the five-membered ring, making it more susceptible to cleavage.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting reactions involving this compound.

Scenario 1: Low Yield in 1,3-Dipolar Cycloaddition

Symptoms:

  • Low yield of the desired this compound.

  • TLC analysis shows a complex mixture of products, often with significant baseline material.

  • The crude product is a dark, oily residue.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Unstable Pyridinium Ylide The pyridinium ylide may be decomposing before it can react with the dipolarophile. This can be due to an inappropriate base or solvent.Screen different bases (e.g., TEA, DBU, K2CO3). Use anhydrous solvents to prevent hydrolysis of the ylide. Consider generating the ylide in situ at low temperatures.
Side Reactions of the Dipolarophile Electron-deficient alkenes can polymerize or undergo other reactions under basic conditions.Add the dipolarophile slowly to the reaction mixture. Keep the temperature low to minimize polymerization. Ensure the stoichiometry is carefully controlled.
Inefficient Aromatization The dihydroindolizine intermediate is not efficiently converting to the final aromatic product and is degrading instead.If an oxidant is required, ensure it is added under optimal conditions (correct temperature and stoichiometry). Consider switching to a milder oxidant. For reactions that rely on spontaneous elimination, ensure the conditions favor this pathway (e.g., appropriate solvent and temperature).
Product Instability The formed this compound is decomposing under the reaction conditions.Minimize reaction time. Once the reaction is complete (as monitored by TLC), proceed with the workup immediately. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Scenario 2: Product Degradation During a Subsequent Functionalization Reaction

Symptoms:

  • A clean sample of this compound is subjected to a subsequent reaction (e.g., Vilsmeier-Haack, Friedel-Crafts, nitration).

  • The reaction results in a low yield of the desired product and the formation of multiple, often colored, byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions Many classical electrophilic substitution reactions employ strong acids or Lewis acids, which can lead to the degradation of the electron-deficient indolizine ring.Use milder reagents and conditions where possible. For example, for formylation, consider alternatives to the Vilsmeier-Haack reaction if it proves too harsh. Screen different Lewis acids and reaction temperatures for Friedel-Crafts type reactions.
Incorrect Regioselectivity Electrophilic substitution on the indolizine ring typically occurs at C3 and/or C1[1]. The presence of the 2-cyano group will influence this. Attempting to force a reaction at a non-favored position may require harsh conditions that lead to decomposition.Carefully consider the expected regioselectivity based on the electronic properties of your substituted indolizine. It may be necessary to introduce directing groups or use a multi-step synthetic route to achieve the desired functionalization pattern.
Thermal Instability Some functionalization reactions require elevated temperatures, which can lead to thermal decomposition or ring expansion/contraction reactions[6][7].Explore lower-temperature alternatives, such as photochemically or microwave-assisted reactions. If high temperatures are unavoidable, minimize the reaction time.

Experimental Protocols: Best Practices for Synthesis

The following is a generalized protocol for the synthesis of this compound via a 1,3-dipolar cycloaddition, incorporating best practices to minimize the risk of ring fission.

One-Pot Synthesis of a Substituted this compound

Materials:

  • Appropriately substituted pyridine

  • α-halo ketone (e.g., phenacyl bromide)

  • Acrylonitrile (or other suitable Michael acceptor)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Oxidant (if necessary, e.g., DDQ or air)

Procedure:

  • To a solution of the substituted pyridine in the anhydrous solvent, add the α-halo ketone. Stir the mixture, typically at room temperature or with gentle heating, until the formation of the pyridinium salt is complete (this can be monitored by TLC or by the precipitation of the salt).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine) to the suspension of the pyridinium salt. This will generate the pyridinium ylide in situ.

  • Immediately following the base addition, add the acrylonitrile dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.

  • If oxidation is required for aromatization, once the initial cycloaddition is complete, add the oxidant and stir until the reaction is complete. If using air as the oxidant, simply stirring the reaction mixture open to the atmosphere may be sufficient.

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (potentially with a small percentage of triethylamine in the eluent to neutralize the silica) or by recrystallization.

Visualizing the Process: Reaction Workflow

The following diagram illustrates the key decision points and workflow for a successful this compound synthesis, with an emphasis on avoiding degradation.

Indolizine_Synthesis_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Checks cluster_purification Purification start Start: Pyridinium Salt Formation ylide Ylide Generation (Base, Temp Control) start->ylide cycloaddition 1,3-Dipolar Cycloaddition (with Acrylonitrile) ylide->cycloaddition check_ylide Ylide Stability? (TLC, Color Change) ylide->check_ylide aromatization Aromatization (Oxidation/Elimination) cycloaddition->aromatization check_cyclo Side Reactions? (TLC for byproducts) cycloaddition->check_cyclo product Crude this compound aromatization->product check_arom Incomplete Aromatization? (Intermediate visible on TLC) aromatization->check_arom workup Aqueous Workup (Mild acid/base) product->workup check_ylide->ylide Adjust Base/ Temp check_cyclo->cycloaddition Adjust Stoichiometry/ Addition Rate check_arom->aromatization Change Oxidant/ Conditions purify Purification Method workup->purify final_product Pure Product purify->final_product purify_choice Column Chromatography (Neutralized Silica) or Recrystallization purify->purify_choice

Caption: Workflow for this compound synthesis with integrated troubleshooting checkpoints.

Mechanistic Considerations for Ring Fission

While direct evidence for ring fission during the synthesis of this compound is not abundant in the literature, we can postulate potential mechanisms based on the known reactivity of related systems.

Ring_Fission_Mechanism cluster_pathway Reaction Pathway cluster_fission Potential Fission Pathway ylide Pyridinium Ylide dihydro Dihydroindolizine Intermediate ylide->dihydro alkene Electron-Deficient Alkene (e.g., Acrylonitrile) alkene->dihydro indolizine Aromatization to This compound dihydro->indolizine Desired Pathway ring_opening Ring-Chain Tautomerism or Hydrolysis dihydro->ring_opening Undesired Pathway (Promoted by harsh acid/base, high temp) degradation Degradation Products ring_opening->degradation

Caption: Postulated mechanism for ring fission during indolizine synthesis.

The key to avoiding ring fission lies in promoting the "Desired Pathway" (aromatization) while suppressing the "Undesired Pathway" (ring opening and degradation). This is achieved through careful control of reaction parameters as outlined in this guide.

By understanding the underlying principles of indolizine stability and reactivity, and by implementing the troubleshooting strategies and best practices described herein, researchers can significantly improve the success rate of their this compound reactions and avoid the pitfall of ring fission.

References

  • Journal of the Chemical Society, Chemical Communications. On the mechanism of thermal ring expansion of 3,3-dialkyloxindoles. Available at: [Link]

  • Organic Chemistry Frontiers. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Available at: [Link]

  • National Institutes of Health. Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment. Available at: [Link]

  • Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • PubMed Central. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

  • Chemical Communications. Are pyridinium ylides radicals?. Available at: [Link]

  • PubMed. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available at: [Link]

  • ResearchGate. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Available at: [Link]

  • PubMed Central. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

  • PubMed Central. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available at: [Link]

  • PubMed Central. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Available at: [Link]

  • ResearchGate. Investigating the chemistry of pyridinium ylides. Available at: [Link]

  • ResearchGate. New applications of pyridinium ylides toward heterocyclic synthesis. Available at: [Link]

  • ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. Available at: [Link]

  • ResearchGate. Mechanism of the synthesis of indolizines 89. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. Available at: [Link]

  • ResearchGate. 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Formation of pyridinium ylides and condensation with aldehydes. Available at: [Link]

  • PubMed. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. Available at: [Link]

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • MDPI. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Available at: [Link]

  • Wikipedia. Ring expansion and contraction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Indian Journal of Chemistry. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. Available at: [Link]

  • Wiley Online Library. ChemInform Abstract: Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. Available at: [Link]

  • CoLab. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Available at: [Link]

  • ResearchGate. Previous studies associated with indolizine synthesis and our work. Available at: [Link]

  • PubMed. On the Stability of Disubstituted Cyclobutenes - A Computational Study. Available at: [Link]

  • ResearchGate. Temperature-Controlled Thiation of α-Cyano-β-Alkynyl Carbonyl Derivatives for De Novo Synthesis of 2-Aminothiophenes and Thieno[2,3-c]isothiazoles. Available at: [Link]

Sources

Technical Support Center: Accelerating Indolizine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indolizine-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on reducing reaction times and troubleshooting common experimental hurdles. The information presented herein is curated from peer-reviewed literature and established synthetic protocols to ensure scientific integrity and practical applicability.

Introduction

The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its synthesis, while well-established, can be time-consuming, often hindering rapid library generation and lead optimization in drug discovery pipelines. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to accelerate your this compound synthesis and overcome common challenges.

Troubleshooting Guide: From Hours to Minutes

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on strategies to significantly reduce reaction times.

Issue 1: My reaction is sluggish, taking several hours to days for completion.

A slow reaction is one of the most common challenges in indolizine synthesis. Several factors can contribute to this, from suboptimal reaction conditions to the inherent kinetics of the chosen synthetic route.

Root Cause Analysis and Corrective Actions:

  • Thermal Energy Input: Conventional heating methods often result in long reaction times.[2]

    • Solution: Employ Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[3][4] This is due to efficient and uniform heating of the reaction mixture.[5]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical.

    • Solution: For transition-metal catalyzed reactions, screen different catalysts (e.g., Palladium, Copper, Gold) and ligands.[6][7] For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact reaction rates.[8] In some cases, a metal-free approach might be more efficient.[7][9]

  • Suboptimal Solvent and Base: The polarity of the solvent and the strength of the base can profoundly influence the reaction rate.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., DMF, acetonitrile, toluene).[5] The choice of base is also crucial; for Tschitschibabin-type reactions, stronger bases may be required to facilitate the formation of the pyridinium ylide intermediate.[1]

Issue 2: Low yields of the desired this compound are obtained.

Low yields can be attributed to incomplete reactions, degradation of starting materials or products, or the formation of side products.

Root Cause Analysis and Corrective Actions:

  • Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Microwave synthesis often provides better temperature control, leading to cleaner reactions and higher yields.[10]

  • Poor Nucleophilicity of the Pyridine Derivative: The electronic properties of the pyridine starting material can affect its reactivity.

    • Solution: If possible, modify the substituents on the pyridine ring. Electron-donating groups can enhance the nucleophilicity of the pyridine nitrogen, potentially leading to faster and more efficient reactions.

  • Inefficient Cyclization: The final ring-closing step to form the indolizine core can be a rate-limiting and yield-determining step.

    • Solution: For reactions involving 1,3-dipolar cycloaddition, ensure the dipolarophile is sufficiently activated.[11][12] In other cyclization strategies, the choice of catalyst is paramount to ensure high regioselectivity and efficiency.[13][14]

Issue 3: Difficulty in purifying the final product.

The crude reaction mixture may contain unreacted starting materials, catalysts, and various byproducts, making purification challenging.

Root Cause Analysis and Corrective Actions:

  • Complex Crude Mixture: A slow and inefficient reaction will likely result in a complex mixture that is difficult to purify.

    • Solution: By addressing the issues of slow reaction times and low yields through optimization (as described above), you will likely obtain a cleaner crude product that is easier to purify.

  • Inappropriate Purification Technique: Standard column chromatography may not always be the most effective method.

    • Solution: Consider an initial acid-base wash to remove non-basic impurities if your indolizine derivative is basic.[15] For stubborn impurities, preparative HPLC may be necessary. Recrystallization is also a powerful technique for obtaining highly pure solid products.[15] For basic indolizines that streak on silica gel, adding a small amount of triethylamine (1-3%) to the eluent can improve separation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in reducing the reaction time for this compound synthesis?

A1: The adoption of microwave-assisted synthesis is arguably the most impactful change you can make to drastically reduce reaction times.[3] Numerous studies have demonstrated the ability of microwave irradiation to accelerate these reactions from hours under conventional heating to mere minutes, often with improved yields.[5][10]

Q2: How does the Tschitschibabin reaction compare to more modern methods for indolizine synthesis in terms of reaction time?

A2: The classical Tschitschibabin reaction, while foundational, often requires harsh conditions and long reaction times.[1] Modern methods, such as transition-metal catalyzed cross-coupling reactions and multicomponent reactions, are generally more efficient and proceed under milder conditions with significantly shorter reaction times.[6][7]

Q3: Can the solvent choice impact the reaction speed?

A3: Absolutely. The solvent plays a critical role in solvating the reactants and intermediates, and its polarity can influence the reaction mechanism and rate. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction. For example, some reactions proceed best under solvent-free conditions, while others may require specific solvents like DMF or acetonitrile.

Q4: Are there any metal-free alternatives for synthesizing indolizines that offer reduced reaction times?

A4: Yes, several metal-free synthetic routes have been developed. These often involve cascade or domino reactions that efficiently construct the indolizine core.[9] While not always faster than the most efficient metal-catalyzed methods, they offer the advantage of avoiding potentially toxic and expensive metal catalysts.

Experimental Protocols

To illustrate the dramatic reduction in reaction time achievable with modern techniques, here are two comparative protocols for the synthesis of an indolizine derivative.

Protocol 1: Conventional Synthesis of an Indolizine Derivative

This protocol is a generalized representation of a traditional, thermally heated synthesis.

Materials:

  • 2-(Pyridin-2-yl)acetonitrile derivative

  • Propargyl carbonate

  • Palladium catalyst (e.g., Pd₂(dba)₃/DPE-Phos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

Procedure:

  • To a round-bottom flask, add the 2-(pyridin-2-yl)acetonitrile derivative, propargyl carbonate, palladium catalyst, and base.

  • Add the solvent and equip the flask with a condenser.

  • Heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction may take up to 16 hours for completion.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate workup and purification procedure.

Protocol 2: Microwave-Assisted Synthesis of an this compound Derivative

This protocol is based on a microwave-mediated synthesis from a Morita-Baylis-Hillman adduct.[10][16]

Materials:

  • Morita-Baylis-Hillman adduct (derived from a pyridine aldehyde)

  • Solvent (e.g., acetonitrile)

  • Microwave reactor

Procedure:

  • Place the Morita-Baylis-Hillman adduct and solvent in a microwave process vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for a short period (e.g., 5-15 minutes) at a set temperature (e.g., 80-140 °C).[5]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with an appropriate workup and purification procedure.

Quantitative Data Summary

The following table provides a comparison of reaction times for various indolizine synthesis methods.

Synthesis MethodCatalyst/ConditionsTypical Reaction TimeReference
Tschitschibabin ReactionBase-mediatedSeveral hours to days[1]
Palladium-Catalyzed AnnulationPd₂(dba)₃/DPE-Phos, 140 °C16 hours[8]
Microwave-Assisted (from MBHA)Microwave irradiation5-15 minutes[5][10]
Microwave-Assisted (Three-component)Basic alumina, Microwave8 minutes[16]
Metal-Free Domino ReactionNa₂CO₃, 60 °C24-48 hours[9]

Visualizing the Workflow

General Reaction Scheme for Indolizine Synthesis

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Pyridine Pyridine Derivative Indolizine This compound Pyridine->Indolizine Partner Reaction Partner (e.g., α-halocarbonyl, alkyne) Partner->Indolizine Catalyst Catalyst (Metal or Metal-Free) Catalyst->Indolizine Solvent Solvent Solvent->Indolizine Energy Energy Source (Thermal or Microwave) Energy->Indolizine

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Slow Reactions

G Start Slow Reaction? Microwave Implement Microwave Synthesis? Start->Microwave Yes Catalyst Optimize Catalyst and Ligands? Microwave->Catalyst Still Slow Success Reaction Time Reduced Microwave->Success Successful Solvent Screen Solvents and Bases? Catalyst->Solvent Still Slow Catalyst->Success Successful Solvent->Success

Caption: A decision tree for troubleshooting slow indolizine synthesis reactions.

References

  • ResearchGate. (n.d.). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) | Request PDF. Retrieved from [Link]

  • Ghosh, S., & Biswas, K. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments.
  • Organic Chemistry Portal. (2017). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ACS Publications. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium .... Retrieved from [Link]

  • RSC Publishing. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the synthesis of indolizines 89. Retrieved from [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of indolizine derivatives. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2016). Recent methods for the synthesis of indolizines (microreview). Retrieved from [Link]

  • Universidad de Alicante. (2018). Selective synthesis and reactivity of indolizines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold.pdf. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Mechanistic investigation on the formation of indolizines from 2-enynylpyridines. Retrieved from [Link]

Sources

Section 1: Frequently Asked Questions (FAQs) on Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting catalyst poisoning in the synthesis of Indolizine-2-carbonitrile. As Senior Application Scientists, we have designed this guide to move beyond simple procedural lists, focusing instead on the underlying chemical principles and causal relationships that dictate success or failure in the lab. Our goal is to empower you with the expertise to diagnose, resolve, and, most importantly, prevent catalyst-related issues in your synthetic workflows.

This section addresses high-level questions regarding the catalysts used in indolizine synthesis and the nature of poisons that can deactivate them.

Q1: What are the most common catalysts used for synthesizing indolizine derivatives, and which are susceptible to poisoning?

A1: The synthesis of the indolizine core is versatile, employing a range of transition-metal catalysts. The most common and susceptible catalysts include:

  • Palladium (Pd) Catalysts: Widely used in cross-coupling, annulation, and carbonylation reactions to build the indolizine skeleton.[1][2] Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to poisons.

  • Copper (Cu) Catalysts: Essential for various cyclization, cross-coupling, and multicomponent reactions leading to indolizines.[1][3][4] Copper catalysts can be poisoned by a range of substances, often leading to reduced efficiency and selectivity.[5][6]

  • Gold (Au) and Rhodium (Rh) Catalysts: Also employed in specific cycloisomerization and cycloaddition strategies.[1][7] While robust, they are not immune to deactivation by strong-binding impurities.

Metal-free approaches exist but this guide focuses on transition-metal-catalyzed pathways where poisoning is a prevalent issue.[8]

Q2: What exactly is catalyst poisoning?

A2: Catalyst poisoning is the chemical deactivation of a catalyst by a substance that binds to its active sites.[9][10] Unlike other deactivation mechanisms like thermal degradation, poisoning is caused by chemical impurities, often present in trace amounts in reactants, solvents, or the reaction atmosphere.[11] These poisons adsorb strongly onto the catalyst surface, blocking the sites where reactant molecules would normally bind, thereby slowing or completely halting the catalytic cycle.[12]

Q3: What are the most common chemical culprits (poisons) I should be aware of?

A3: The most notorious catalyst poisons are substances with lone pairs of electrons or those that can form strong covalent bonds with the metal center. Be vigilant for the following in your starting materials, reagents, and solvents:

  • Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are severe poisons, particularly for palladium.[11][12][13]

  • Phosphorus Compounds: Organophosphorus compounds like phosphines (often used as ligands but can be impurities) and phosphites can act as poisons.[14][15]

  • Halides: While essential in many cross-coupling reactions (e.g., aryl halides), excess halide ions, especially chlorides, can accelerate sintering and deactivate copper catalysts.[6][11]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic from raw materials can irreversibly poison active sites.[9][16]

  • Nitrogen-Containing Compounds: Certain nitrogenous compounds, such as some heterocycles or cyanides, can act as inhibitors.[12][17] This is particularly relevant when using nitrile-containing starting materials like 2-(pyridine-2-yl)acetonitrile.

Q4: Can catalyst poisoning be reversed?

A4: It depends on the nature of the poison. Poisoning can be reversible (e.g., weak adsorption of CO) or irreversible (e.g., strong chemisorption of sulfur).[18] In some cases, a poisoned catalyst can be regenerated through specific thermal or chemical treatments designed to remove the adsorbed poison.[19][20] However, prevention is always the most effective strategy.

Section 2: Troubleshooting Guide for Experimental Failures

This guide is structured to help you diagnose specific experimental issues that may be rooted in catalyst deactivation.

Issue 1: My reaction has stalled or is giving very low yields of this compound.

  • Possible Cause: Catalyst Poisoning. A poison in one of your reagents is likely blocking the active sites of your palladium or copper catalyst, arresting the catalytic cycle.

  • Troubleshooting & Rationale:

    • Run a Control Experiment: The most definitive diagnostic tool is a control experiment. Set up a small-scale reaction using a fresh batch of catalyst and highly purified reagents (see Protocol 1). If this control reaction proceeds as expected, it strongly indicates that your original reagents or solvents are contaminated.

    • Systematic Reagent Substitution: If the control works, systematically substitute one reagent at a time from your original, problematic reaction into the successful control system. The reaction that fails will identify the contaminated reagent. Pay close attention to the pyridine starting material and the acetonitrile derivative, as these are common sources of sulfur or other nitrogen-based impurities.

    • Check the Inert Gas Source: If your reaction is oxygen-sensitive (common for Pd(0)-catalyzed reactions), ensure your inert gas (Nitrogen or Argon) line is not contaminated with oxygen or moisture. An old or saturated oxygen trap can be a hidden source of catalyst oxidation, which is a form of deactivation.

Issue 2: My reaction is not reproducible. It worked once but is failing with new bottles of reagents.

  • Possible Cause: Batch-to-Batch Reagent Variability. The purity of commercial reagents can vary significantly between lots. A new bottle of solvent or starting material may contain trace impurities that were absent in a previous batch.

  • Troubleshooting & Rationale:

    • Qualify New Reagent Batches: Before using a new bottle of a key reagent (especially solvents or starting materials) in a large-scale reaction, run a small-scale test reaction to qualify it. This small investment of time can save significant resources.

    • Review Supplier's Certificate of Analysis (CoA): Check the CoA for the specific lots you are using. Look for specified limits on impurities like sulfur or water content. While not all poisons are listed, it can provide valuable clues.

    • Implement a Standard Purification Protocol: For sensitive catalytic reactions, it is best practice to routinely purify solvents and key starting materials, regardless of their stated purity. This eliminates batch-to-batch variability as a source of error.

Issue 3: I am observing the formation of unexpected byproducts, such as homocoupling of my starting materials.

  • Possible Cause: Altered Catalyst Selectivity due to Partial Poisoning. Sometimes, a catalyst isn't fully "dead" but is partially poisoned. This can alter its electronic properties and reactivity, leading to different reaction pathways. For example, a partially poisoned palladium catalyst might favor reductive elimination from an intermediate state, leading to homocoupling, rather than the desired cross-coupling/cyclization cascade.

  • Troubleshooting & Rationale:

    • Analyze Byproducts: Isolate and characterize the major byproducts. Understanding their structure can provide mechanistic clues as to how the catalytic cycle is being diverted.

    • Lower Reaction Temperature: High temperatures can sometimes exacerbate side reactions and accelerate catalyst degradation.[6] Try running the reaction at a lower temperature for a longer period to see if selectivity improves.

    • Re-evaluate Ligand Choice: If using a phosphine-ligated palladium catalyst, consider if the ligand itself is degrading or if an impurity is competing with the ligand for coordination to the metal center. A more robust or strongly binding ligand might mitigate the issue.

Section 3: Diagrams & Visual Workflows

Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the catalytic cycle, the mechanism of poisoning, and a logical workflow for troubleshooting.

G cluster_cycle Catalytic Cycle Catalyst Active Catalyst (e.g., Pd(0)L_n) Reactant_Coordination Reactant Coordination Catalyst->Reactant_Coordination + Reactants Intermediate Catalytic Intermediate Reactant_Coordination->Intermediate Oxidative Addition Product_Formation Product Formation Intermediate->Product_Formation Reductive Elimination Product_Formation->Catalyst - Product

Caption: A simplified catalytic cycle for a cross-coupling reaction.

G cluster_poisoning Mechanism of Catalyst Poisoning cluster_normal Normal Operation cluster_poisoned Poisoned State Active_Site Active Catalyst Site (e.g., Pd) Reactant Reactant Molecule Reactant->Active_Site Binds to Active Site Poison Poison (e.g., Sulfur) Poison->Active_Site Irreversibly Binds & Blocks Site Reaction Reaction Proceeds Reactant_Blocked Reactant Blocked No_Reaction Reaction Stops

Caption: How a poison molecule blocks a catalyst's active site.

G Start Low Yield or Stalled Reaction Check_Params Verify Temp, Time, Concentrations Start->Check_Params Control_Rxn Run Control Reaction (Fresh Catalyst & Purified Reagents) Check_Params->Control_Rxn Control_Fails Control Fails Control_Rxn->Control_Fails No Control_Works Control Succeeds Control_Rxn->Control_Works Yes Problem_Is_Proc Issue with Procedure or Catalyst Batch. Re-evaluate conditions or test new catalyst. Control_Fails->Problem_Is_Proc Problem_Is_Reagent Contamination in Reagents/Solvents Control_Works->Problem_Is_Reagent Substitute Systematically Substitute Original Reagents into Control Reaction Problem_Is_Reagent->Substitute Identify_Source Identify Contaminated Reagent Substitute->Identify_Source Purify Purify or Replace Contaminated Reagent (See Protocol 1) Identify_Source->Purify End Problem Solved Purify->End

Caption: A logical workflow for troubleshooting catalyst poisoning.

Section 4: Key Protocols & Methodologies

Protocol 1: General Procedure for Reagent Purification

  • Objective: To remove common catalyst poisons from solvents and liquid reagents.

  • Rationale: This protocol uses activated carbon for adsorbing organic impurities and alumina for removing polar impurities and water. It is a robust, general-purpose method.[9][14]

  • Materials:

    • Reagent/solvent to be purified

    • Activated carbon (10 wt %)

    • Activated basic alumina (10 wt %)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Stir plate and stir bar

    • Filter funnel and filter paper (or a fritted glass funnel)

  • Procedure:

    • To the solvent/reagent in an appropriately sized flask, add activated carbon (approx. 10% by weight).

    • Stir the suspension vigorously for 1-2 hours at room temperature.

    • Filter the mixture to remove the activated carbon.

    • To the filtrate, add activated basic alumina (approx. 10% by weight) and stir for another 1-2 hours.

    • Filter the mixture to remove the alumina.

    • Dry the purified liquid with a suitable drying agent (e.g., anhydrous MgSO₄), filter, and store under an inert atmosphere over molecular sieves. For highly sensitive reactions, distillation from an appropriate drying agent may be required.

Protocol 2: Analytical Detection of Catalyst Poisons

  • Objective: To identify and quantify potential poisons in starting materials or on a used catalyst.

  • Rationale: When simple troubleshooting is insufficient, advanced analytical techniques can pinpoint the exact contaminant.[16][21]

  • Methodologies:

    • Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the gold standard for detecting trace metal contaminants (e.g., Pb, As, Hg) in your reagents.[16] Samples must be digested to bring the elements into solution. Detection limits can be at the parts-per-billion (ppb) level.

    • Combustion Analysis: Used to determine the total sulfur or nitrogen content in a sample.[16] The material is combusted, and the resulting SO₂ or NOx is detected, giving a quantitative measure of contamination.

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique ideal for analyzing a poisoned catalyst directly. It can identify the elemental composition of the catalyst's surface and provide information about the chemical state of the elements, confirming, for example, the presence of metal sulfides.[9][16]

Poison Class Common Sources Affected Catalysts Detection Method
Sulfur Reagents derived from sulfur-containing precursors, contaminated solventsPd, Cu, Rh, NiCombustion Analysis, XPS
Phosphorus Residual phosphine ligands, organophosphate impuritiesPd, NiICP-OES/MS
Heavy Metals Raw material feedstocks, leaching from equipmentPd, Cu, PtICP-OES/MS
Halides (excess) Byproducts from previous steps, impurities in saltsCuIon Chromatography, XPS

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Org. Biomol. Chem., 14, 6284-6310. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Hiden Analytical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Gabriele, B., et al. (2019). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry, 84(15), 9406-9417. Retrieved from [Link]

  • Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8493. Retrieved from [Link]

  • Pasek, M. A. (2022). Sources of Nitrogen-, Sulfur-, and Phosphorus-Containing Feedstocks for Prebiotic Chemistry in the Planetary Environment. Life, 12(8), 1256. Retrieved from [Link]

  • Wikipedia. (n.d.). Scholl reaction. Retrieved from [Link]

  • Twigg, M. V., & Spencer, M. S. (2001). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 40(14), 3073-3080. Retrieved from [Link]

  • Wang, W., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 28(20), 7058. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Oh, C. H., et al. (2011). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications, 47(30), 8632-8634. Retrieved from [Link]

  • Pasek, M. A. (2008). PHOSPHORUS AND SULFUR COSMOCHEMISTRY: IMPLICATIONS FOR THE ORIGINS OF LIFE. The University of Arizona. Retrieved from [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • Twigg, M. V., & Spencer, M. S. (2003). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. Topics in Catalysis, 22(3-4), 191-203. Retrieved from [Link]

  • DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

  • Rempala, P., et al. (2006). Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes. The Journal of Organic Chemistry, 71(15), 5543-5555. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]

  • Wang, W., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]

  • A*STAR Research. (2010, October 12). Going green with copper. Retrieved from [Link]

  • InTechOpen. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Retrieved from [Link]

  • Jia, Y., et al. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers, 2(8), 889-892. Retrieved from [Link]

  • Sajisha, V. S., & Raj, J. K. (2020). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances, 10(52), 31253-31274. Retrieved from [Link]

  • Li, Y., et al. (2019). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. ACS Catalysis, 9(11), 10582-10593. Retrieved from [Link]

  • Trofimov, B. A., et al. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules, 28(9), 3740. Retrieved from [Link]

  • Gryzbowski, J., et al. (2016). Controlling the Scholl Reaction. ResearchGate. Retrieved from [Link]

  • Process Combustion. (2024). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • S. A. D. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6284-6310. Retrieved from [Link]

  • Patsnap. (2024). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2021, April 23). A gold catalyst just broke a decade old green chemistry record. ScienceDaily. Retrieved from [Link]

  • Wang, C., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. Molecules, 26(18), 5621. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
  • Wu, Q., et al. (2022). The Scholl Reaction as a Powerful Tool for Synthesis of Curved Polycyclic Aromatics. Chemical Reviews, 122(17), 14339-14392. Retrieved from [Link]

  • da Silva, A. F. G., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(16), 3351-3355. Retrieved from [Link]

  • Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 711. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Solvent Effects on Reaction Yield

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of indolizine scaffolds, specifically Indolizine-2-carbonitrile. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges related to reaction yield, with a primary focus on the critical role of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing this compound, and why is solvent choice so critical?

A1: The most prevalent strategy for constructing the this compound core is the 1,3-dipolar cycloaddition reaction .[1] This method involves the reaction of a pyridinium ylide (the 1,3-dipole), generated in situ from a corresponding pyridinium salt, with an electron-deficient alkene or alkyne (the dipolarophile) that carries the nitrile functionality.

The choice of solvent is paramount because it directly influences two key stages of this reaction:

  • Ylide Formation: The generation of the pyridinium ylide from its salt precursor via deprotonation by a base is highly dependent on the solvent's ability to solvate the ions involved and facilitate the proton transfer.

  • Cycloaddition & Aromatization: The solvent must stabilize the transition state of the cycloaddition reaction and promote the subsequent oxidative aromatization step that leads to the final indolizine product.

An inappropriate solvent can lead to poor ylide formation, slow reaction rates, the promotion of side reactions, or even complete reaction failure.[2][3]

Q2: I am observing very low yields. Besides the solvent, what are other common causes?

A2: While solvent is a primary suspect, low yields in indolizine synthesis can stem from several factors.[2][3] Consider these points:

  • Quality of Starting Materials: Pyridinium salts can be hygroscopic, and moisture can interfere with ylide formation. Ensure your α-halo ketone (for making the salt) and dipolarophile are pure.

  • Base Strength and Stoichiometry: The base used to generate the ylide (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃) must be strong enough to deprotonate the pyridinium salt but not so strong that it promotes side reactions with the dipolarophile.

  • Reaction Temperature: The thermal stability of the pyridinium ylide can be a limiting factor. Some ylides are only stable at low temperatures, while the cycloaddition step may require heating. Temperature optimization is crucial.[3]

  • Oxidant (if applicable): When using saturated dipolarophiles (alkenes), the initial cycloadduct is a tetrahydroindolizine which must be oxidized to the aromatic indolizine.[4] An inefficient oxidant or incorrect stoichiometry will result in low yields of the final product.

Q3: Are there established "green" or solvent-free protocols for this type of synthesis?

A3: Yes, the field is moving towards more sustainable methods. Several studies have demonstrated successful indolizine syntheses under solvent-free conditions or in environmentally benign solvents like water.[4][5][6] Solvent-free reactions, often conducted at elevated temperatures, can enhance reaction rates and simplify purification.[5] These approaches align with the principles of green chemistry and are worth exploring, especially if traditional solvents prove problematic.[5][6]

Troubleshooting Guide: Optimizing Solvent Conditions

This section provides specific troubleshooting steps for issues directly related to the reaction medium.

Issue 1: The reaction to form this compound has stalled or is showing very low conversion.

  • Possible Cause: The solvent polarity is inadequate for generating or stabilizing the pyridinium ylide intermediate. The pyridinium ylide is a charged, zwitterionic species that requires a polar environment to be effectively formed and to remain in solution to react.

  • Troubleshooting Steps & Protocol:

    • Assess Your Current Solvent: If you are using a non-polar solvent (e.g., Toluene, Hexane), it is likely the primary cause of failure.

    • Implement a Solvent Screening Protocol: Run a series of small-scale parallel reactions using a range of solvents with varying polarities. Polar aprotic solvents are often the most successful for 1,3-dipolar cycloadditions.[4]

    Protocol: Small-Scale Solvent Screening

    • To five separate, dry reaction vials, add the pyridinium salt (1.0 equiv) and the nitrile-containing dipolarophile (1.2 equiv).

    • To each vial, add one of the following solvents (ensure volume is sufficient for stirring):

      • Vial 1: Acetonitrile (MeCN)

      • Vial 2: Dichloromethane (DCM)

      • Vial 3: N,N-Dimethylformamide (DMF)

      • Vial 4: Tetrahydrofuran (THF)

      • Vial 5: Toluene (as a non-polar control)

    • Add the base (e.g., Triethylamine, 1.5 equiv) to each vial.

    • Stir all reactions at the intended temperature (e.g., room temperature or 80 °C).

    • Monitor the progress of each reaction after 2, 6, and 24 hours using Thin Layer Chromatography (TLC) or LC-MS.

    • Compare the consumption of starting material and the formation of the desired product spot across the different solvents to identify the optimal medium.

  • Underlying Rationale: The formation of the pyridinium ylide is an equilibrium process. Polar aprotic solvents like DMF and MeCN can solvate the charged pyridinium salt and the resulting ylide, pushing the equilibrium towards the reactive intermediate and increasing its concentration in the reaction mixture.

Issue 2: The reaction is messy, with multiple side products and a low yield of the desired this compound.

  • Possible Cause: The chosen solvent may be promoting undesired reaction pathways. For example, a highly polar and reactive solvent could facilitate the self-polymerization of the dipolarophile or the decomposition of the pyridinium ylide.

  • Troubleshooting Workflow:

    G start Low Yield & Multiple Side Products Observed check_ylide Is the Ylide Stable? (Check literature for similar ylides) start->check_ylide check_dipolarophile Is the Dipolarophile Prone to Polymerization? start->check_dipolarophile solvent_polarity Evaluate Solvent Polarity check_ylide->solvent_polarity check_dipolarophile->solvent_polarity high_polarity High Polarity (e.g., DMF) Can accelerate side reactions solvent_polarity->high_polarity medium_polarity Medium Polarity (e.g., DCM, MeCN) Often a good balance solvent_polarity->medium_polarity low_polarity Low Polarity (e.g., Toluene) May be too slow, but can reduce side reactions solvent_polarity->low_polarity action1 Action: Switch to a less polar solvent (e.g., DCM or THF). Consider lowering temperature. high_polarity->action1 action2 Action: Screen medium-polarity solvents. Ensure strict anhydrous conditions. medium_polarity->action2 action3 Action: Consider a solvent-free reaction or a biphasic system. low_polarity->action3

    Caption: Troubleshooting workflow for side product formation.

  • Expert Insight: Sometimes, a less intuitive choice works best. While high polarity is good for ylide formation, it can also accelerate unwanted pathways. A solvent like Dichloromethane (DCM) often provides a good compromise, being polar enough to facilitate the reaction but less aggressive than DMF. In some published syntheses, using solvents like MeCN or DMF actually led to a significant reduction in yield compared to solvent-free approaches.[5]

Issue 3: I have identified a good solvent, but the yield is still not quantitative. How can I further optimize?

  • Possible Cause: Even in the right solvent, factors like concentration and the presence of additives can significantly impact the outcome.

  • Troubleshooting Steps:

    • Optimize Concentration: Very dilute conditions can slow down the bimolecular cycloaddition step. Conversely, very high concentrations can lead to precipitation or increased side products. Try running the reaction at half, normal (e.g., 0.1 M), and double your current concentration to find the sweet spot.

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents provides the ideal properties. For example, a small amount of a polar solvent like DMF in a less polar medium like THF can sometimes improve solubility and reaction rate without introducing significant side reactions.

    • Strictly Anhydrous Conditions: Ensure your solvent is thoroughly dried. Water can hydrolyze the pyridinium salt or react with the ylide, quenching the desired reaction. Using freshly distilled solvents over molecular sieves is best practice.[7]

Data Summary: Solvent Effects in Related Indolizine Syntheses

While data for the exact synthesis of this compound is specific to each set of reagents, the following table summarizes observed solvent effects in analogous indolizine syntheses to guide your experimental design.

Reaction TypeEffective SolventsIneffective / Detrimental SolventsYield Trend / ObservationSource
Cu-Catalyzed Three-Component SynthesisSolvent-Free (130 °C) MeCN, DMFUsing MeCN or DMF as a solvent significantly reduced the yield of the target product.[5]
Pd-Catalyzed Carbonylative SynthesisMeCN (Not specified)The reaction was successfully carried out in MeCN at 100 °C.[8]
Quinazoline Synthesis (Analogous Heterocycle)DMF, Water Toluene, THF, EthanolPolar solvents gave excellent yields (85-91%), while non-polar and protic solvents were ineffective.[3]
1,3-Dipolar Cycloaddition2,2,2-Trifluoroethanol Ethanol, MeCN, TolueneFluorinated alcohols can dramatically accelerate cycloadditions and improve regioselectivity.[6]

Core Reaction Workflow: 1,3-Dipolar Cycloaddition

The diagram below illustrates the fundamental steps in the synthesis of this compound, highlighting the critical role of the base and subsequent aromatization.

Caption: General workflow for this compound synthesis.

References

  • BenchChem. (2025). Optimization of reaction conditions for multi-component indolizine synthesis. BenchChem Technical Support.
  • Cacchi, S., et al. (n.d.).
  • MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
  • PubMed. (n.d.). Recent progress in synthesis and bioactivity studies of indolizines.
  • PubMed. (n.d.). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • He, L., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules. [Link]

  • ElectronicsAndBooks. (1985). A synthetic approach toward the synthesis of indolizines via 1,3-dipolar cycloaddition reactions of cycloammonium ylide.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • ResearchGate. (2025). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds | Request PDF.
  • PubMed. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides.
  • Frontiers in Chemistry. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • ResearchGate. (n.d.). Scheme 1.
  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem Technical Support.

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Indolizine-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a cornerstone in the development of novel fluorophores, prized for its unique electronic structure and amenability to chemical modification.[1] This guide offers an in-depth comparison of the fluorescence properties of indolizine derivatives, with a focus on indolizine-2-carbonitrile, providing the technical insights and experimental frameworks necessary for selecting and validating fluorescent probes in research and drug discovery.

The Central Role of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield (Φ) is the single most critical parameter defining a fluorophore's performance. It represents the efficiency of converting absorbed photons into emitted fluorescent light.[2] A high quantum yield translates directly to a brighter signal, which is paramount for sensitivity in applications ranging from cellular imaging to high-throughput screening. The relationship is simple:

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A value approaching 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient and bright fluorophore. Conversely, low quantum yields suggest that absorbed energy is primarily lost through non-radiative pathways like heat or molecular vibrations.[2]

Structural Determinants of Quantum Yield in the Indolizine Core

The photophysical properties of indolizine derivatives are not static; they are intricately linked to their molecular architecture. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine core allows for the fine-tuning of its fluorescence profile.[1]

The nitrile (-C≡N) group in this compound is a potent electron-withdrawing group. Its position on the indolizine ring significantly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation governs not only the color (emission wavelength) but also the quantum yield.

Key mechanisms influenced by substituents include:

  • Intramolecular Charge Transfer (ICT): In molecules featuring both an electron donor and an acceptor (like the indolizine core and a nitrile group), excitation with light can cause a significant shift of electron density from the donor to the acceptor. This ICT process is highly sensitive to the solvent's polarity and can lead to large Stokes shifts and environment-dependent fluorescence.[3]

  • Photoinduced Electron Transfer (PeT): This is a common quenching mechanism where an electron-rich moiety can transfer an electron to the excited fluorophore, causing it to return to the ground state without emitting a photon. The efficiency of PeT, and thus the quantum yield, can be rationally controlled by modifying the electronic properties of substituents.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig. 1: Influence of molecular structure on indolizine fluorescence."; fontname="Arial"; fontsize=10; } end

Comparative Analysis of this compound and Related Fluorophores

While specific photophysical data for the parent this compound is sparse in the literature, we can infer its properties by comparing it with other indolizine derivatives and related cyano-heterocycles. The cyano group generally provides a pathway for non-radiative decay, which can lead to lower quantum yields unless other structural modifications are made to enhance rigidity or control ICT states. For instance, 2-cyanoindole exhibits an extremely low quantum yield of 0.00044 in water.[4]

The following table provides a comparative overview of various indolizine derivatives and standard fluorophores to contextualize the potential performance of this compound.

Fluorophore/Derivativeλₑₓ (nm)λₑₘ (nm)Quantum Yield (Φ)SolventReference
Indolizine Analog
Pyrano[3,2-f]indole~380-420~530-5800.30 - 0.89Various[5]
5-Carbonyl-2-arylindolizine~360-460~485-5480.04 - 0.39Methanol/DMSO[6]
1-Aryl-2-cyanoindolizine~325-415~400-500Lower values notedVarious[7][8]
Standard Fluorophores
Quinine Sulfate3504500.540.1 M H₂SO₄[4]
Coumarin 1534235300.55Ethanol
Rhodamine 6G5305500.95Ethanol
Fluorescein4945120.950.1 M NaOH

This comparison highlights that the indolizine scaffold is capable of producing highly fluorescent compounds (Φ up to 0.89), but the final quantum yield is highly dependent on the complete substitution pattern, not just the presence of a cyano group.[5][6]

Experimental Protocol: Relative Quantum Yield Determination

The most robust and widely accepted method for determining the fluorescence quantum yield is the comparative method.[2] This protocol relies on a well-characterized reference standard with a known quantum yield.

Principle

Solutions of the test sample and a fluorescent standard are prepared at concentrations that yield nearly identical absorbance values at the same excitation wavelength. Under these conditions, both solutions absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[2]

The quantum yield of the unknown sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents. This term becomes 1 if the same solvent is used for both.

Step-by-Step Methodology
  • Select an Appropriate Standard: Choose a standard whose absorption and emission spectra overlap with the sample. For a blue-emitting indolizine, Quinine Sulfate is a suitable choice.

  • Prepare Solutions:

    • Prepare a stock solution of the this compound sample and the standard (e.g., Quinine Sulfate) in the same high-purity solvent (e.g., ethanol or cyclohexane).

    • Create a series of five dilutions for each, ensuring the absorbance at the chosen excitation wavelength remains below 0.1 to prevent inner-filter effects.[2]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the exact absorbance at the excitation wavelength (e.g., 350 nm).

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.

    • Crucially, use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.

  • Data Processing:

    • Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.

    • Correct for any background signal from the solvent blank.

  • Analysis and Calculation:

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

    • Perform a linear regression for each dataset. The data should form a straight line passing through the origin.

    • Determine the slope (gradient) of each line (Gradₓ and Gradₛₜ).

    • Calculate the quantum yield (Φₓ) using the equation provided above.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig. 2: Workflow for relative fluorescence quantum yield determination."; fontname="Arial"; fontsize=10; } end

Conclusion

The indolizine core provides a versatile and powerful platform for the design of fluorescent probes. While this compound itself may exhibit modest fluorescence due to the electron-withdrawing nature of the nitrile group, the broader indolizine family demonstrates that high quantum yields are readily achievable through rational chemical design. By carefully selecting substituents to control internal charge transfer and minimize non-radiative decay pathways, researchers can develop highly sensitive and bright probes tailored for specific applications. The robust experimental protocol detailed here provides a validated system for accurately quantifying the performance of these novel fluorophores, ensuring reliable and reproducible results in drug development and biomedical research.

References

  • Rocha, G., et al. (2022). Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. ResearchGate. Available at: [Link]

  • Kim, T., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. ResearchGate. Available at: [Link]

  • Catellani, M., et al. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. CNR-IRIS. Available at: [Link]

  • Kim, T., et al. (2022). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. Available at: [Link]

  • Gulea, M., & Danac, R. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Su, R., et al. (2022). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Quantum yield – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Johnson, B. A., et al. (2019). Molecular and Cellular Studies Evaluating a Potent 2-Cyanoindolizine Catechol Diether NNRTI Targeting Wildtype and Y181C Mutant HIV-1 Reverse Transcriptase. PubMed Central. Available at: [Link]

  • Filatov, M. A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. Available at: [Link]

  • Companyó, X., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central. Available at: [Link]

  • Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Indolizine-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Indolizine-2-carbonitrile, a key heterocyclic scaffold, is a recurring motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies, each with its own set of advantages and limitations. This guide provides an in-depth comparative analysis of the most prominent methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

Indolizine, an aromatic bicyclic heterocycle, is an isomer of indole and serves as the core structure for numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of a nitrile group at the C2 position of the indolizine core in this compound provides a versatile handle for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science. This guide will explore and compare four key synthetic approaches to this important molecule: the classic Tschitschibabin Reaction, the versatile 1,3-Dipolar Cycloaddition, a modern Transition-Metal-Catalyzed approach, and an efficient Microwave-Assisted Synthesis.

Method 1: The Tschitschibabin Reaction: A Classic Approach

The Tschitschibabin (or Chichibabin) reaction is a foundational method for the synthesis of indolizines.[3][4] It typically involves the reaction of a pyridine derivative bearing an activated methylene group at the 2-position with an α-halo carbonyl compound or a related species. The reaction proceeds via the formation of a pyridinium salt, followed by a base-mediated intramolecular cyclization and subsequent dehydration to yield the aromatic indolizine ring system.[3] For the synthesis of this compound, 2-pyridylacetonitrile serves as the key pyridine precursor.

Mechanistic Rationale

The causality behind this transformation lies in the nucleophilicity of the pyridine nitrogen and the acidity of the α-protons of the acetonitrile group. The initial step is an SN2 reaction where the pyridine nitrogen attacks the electrophilic carbon of a two-carbon synthon (e.g., bromoacetonitrile), forming a pyridinium salt. A base then abstracts a proton from the now acidic methylene group of the pyridylacetonitrile moiety, generating a pyridinium ylide. This ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the stable, aromatic this compound.

Diagram of the Tschitschibabin Reaction Workflow

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation & Cyclization cluster_2 Step 3: Aromatization 2-pyridylacetonitrile 2-pyridylacetonitrile Pyridinium_Salt Pyridinium Salt Intermediate 2-pyridylacetonitrile->Pyridinium_Salt Sₙ2 Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Deprotonation Base Base Base->Pyridinium_Ylide Cyclized_Intermediate Cyclized Intermediate Pyridinium_Ylide->Cyclized_Intermediate Intramolecular Condensation This compound This compound Cyclized_Intermediate->this compound Dehydration

Caption: Workflow for the Tschitschibabin synthesis of this compound.

Experimental Protocol (Representative)
  • Quaternization: In a round-bottom flask, dissolve 2-pyridylacetonitrile (1.0 eq.) in anhydrous acetone. Add bromoacetonitrile (1.1 eq.) and stir the mixture at room temperature for 24 hours. The resulting pyridinium salt often precipitates and can be collected by filtration, washed with cold acetone, and dried under vacuum.

  • Cyclization: Suspend the dried pyridinium salt in a suitable solvent such as ethanol. Add a base, for example, sodium bicarbonate (2.0 eq.), and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Method 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including indolizines.[5][6] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a pyridinium ylide, with a dipolarophile, which for the synthesis of this compound is typically acrylonitrile.

Mechanistic Rationale

The pyridinium ylide is generated in situ from an N-substituted pyridinium salt by the action of a base. The ylide then reacts with the electron-deficient alkene (acrylonitrile) in a concerted or stepwise cycloaddition manner. The resulting tetrahydroindolizine intermediate is subsequently oxidized to the aromatic this compound. The choice of oxidant is crucial for the success of this reaction.

Diagram of the 1,3-Dipolar Cycloaddition Pathway

G cluster_0 Ylide Generation cluster_1 Cycloaddition cluster_2 Aromatization Pyridinium_Salt N-Alkyl Pyridinium Salt Pyridinium_Ylide Pyridinium Ylide Pyridinium_Salt->Pyridinium_Ylide Deprotonation Base Base Base->Pyridinium_Ylide Tetrahydroindolizine Tetrahydroindolizine Intermediate Pyridinium_Ylide->Tetrahydroindolizine [3+2] Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->Tetrahydroindolizine This compound This compound Tetrahydroindolizine->this compound Oxidation Oxidant Oxidant Oxidant->this compound

Caption: Pathway for 1,3-dipolar cycloaddition synthesis of this compound.

Experimental Protocol (Representative)
  • Reaction Setup: To a solution of the appropriate pyridinium salt (e.g., N-phenacylpyridinium bromide, 1.0 eq.) and acrylonitrile (1.5 eq.) in a solvent like DMF, add a base such as triethylamine (2.0 eq.).

  • Cycloaddition and Oxidation: The reaction mixture is heated to 80-100 °C in the presence of an oxidant like palladium on carbon (10 mol%) under an air or oxygen atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Method 3: Transition-Metal-Catalyzed Synthesis

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of complex molecules.[7] For indolizine synthesis, palladium-catalyzed reactions have emerged as a particularly effective strategy.[1][8] One such method involves the annulation of propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives.[8][9]

Mechanistic Rationale

This palladium-catalyzed reaction is thought to proceed through a catalytic cycle involving the formation of a (σ-allenyl)palladium(II) intermediate from the propargyl carbonate. This intermediate then undergoes an intramolecular nucleophilic attack by the carbanion generated from 2-pyridylacetonitrile, followed by cyclization and subsequent aromatization to afford the polysubstituted indolizine. The choice of the phosphine ligand is often crucial for achieving high regioselectivity.[9]

Diagram of the Palladium-Catalyzed Annulation

G Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Propargyl_Carbonate Propargyl Carbonate Propargyl_Carbonate->Oxidative_Addition Allenyl_Pd_Complex σ-Allenyl-Pd(II) Complex Oxidative_Addition->Allenyl_Pd_Complex Nucleophilic_Attack Nucleophilic Attack Allenyl_Pd_Complex->Nucleophilic_Attack 2-pyridylacetonitrile 2-pyridylacetonitrile 2-pyridylacetonitrile->Nucleophilic_Attack Base Base Base->2-pyridylacetonitrile deprotonation Cyclization_Intermediate Cyclization & Aromatization Nucleophilic_Attack->Cyclization_Intermediate This compound This compound Cyclization_Intermediate->this compound Reductive_Elimination Reductive Elimination This compound->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: Catalytic cycle for the palladium-catalyzed synthesis of this compound.

Experimental Protocol
  • Reaction Setup: In a sealed tube, a mixture of 2-(pyridin-2-yl)acetonitrile (0.2 mmol), propargyl carbonate (0.3 mmol), Pd₂(dba)₃ (0.01 mmol), DPE-Phos (0.02 mmol), and K₂CO₃ (0.4 mmol) in DMSO (2 mL) is prepared.[10]

  • Reaction Execution: The mixture is heated at 140°C for 16 hours under an argon atmosphere.[10]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired polysubstituted indolizine.[10]

Method 4: Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. A highly efficient, one-step synthesis of this compound has been reported from Morita-Baylis-Hillman (MBH) adducts under microwave irradiation.[1][2][11]

Mechanistic Rationale

The MBH adduct, derived from 2-pyridinecarboxaldehyde and acrylonitrile, undergoes an intramolecular cyclization under microwave heating. The proposed mechanism involves the initial protonation of the hydroxyl group of the MBH adduct, followed by dehydration to form a stabilized carbocation. Subsequent intramolecular nucleophilic attack by the pyridine nitrogen leads to cyclization, and a final proton transfer and aromatization furnishes the this compound. The use of a protic solvent like 2,2,2-trifluoroethanol (TFE) has been shown to be crucial for achieving high yields.[2]

Diagram of the Microwave-Assisted Synthesis Workflow

G MBH_Adduct Morita-Baylis-Hillman Adduct Microwave_Irradiation Microwave Irradiation (80 °C, 20-100 min) MBH_Adduct->Microwave_Irradiation Intramolecular_Cyclization Intramolecular Cyclization & Aromatization Microwave_Irradiation->Intramolecular_Cyclization Solvent Solvent (TFE) Solvent->Microwave_Irradiation This compound This compound Intramolecular_Cyclization->this compound

Caption: Workflow for the microwave-assisted synthesis of this compound.

Experimental Protocol
  • Reaction Setup: Place the Morita-Baylis-Hillman adduct, 2-[hydroxy(pyridin-2-yl)methyl]acrylonitrile, and 2,2,2-trifluoroethanol (TFE) as the solvent in a 10 mL glass microwave tube equipped with a magnetic stirrer.[2]

  • Microwave Reaction: Subject the mixture to microwave irradiation at 80 °C for a period ranging from 20 to 100 minutes.[2]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to yield the crude product.[2] Purification can be achieved by filtration through a short pad of silica gel if necessary.

Comparative Analysis

To provide a clear and objective comparison of these synthetic methods, the following table summarizes their key performance indicators.

FeatureTschitschibabin Reaction1,3-Dipolar CycloadditionTransition-Metal-CatalyzedMicrowave-Assisted (MBH)
Yield ModerateModerate to GoodModerate to GoodGood (70%)[1][2]
Reaction Time Long (hours to days)Long (12-24 hours)Long (16 hours)[10]Very Short (20-100 min)[2]
Reaction Temp. High (Reflux)High (80-100 °C)Very High (140 °C)[10]Moderate (80 °C)[2]
Reagents Readily availableRequires specific ylide precursors and oxidantsRequires expensive catalysts and ligandsRequires MBH adduct precursor
Scalability ModerateModeratePotentially limited by catalyst costGood
Green Chemistry Poor (solvents, high temp.)Moderate (potential for harsh oxidants)Poor (metal catalysts, high temp.)Good (short time, often less solvent)
Versatility ModerateHighHighSpecific to MBH adducts

Characterization Data for this compound

Verification of the successful synthesis of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.95 (d, J = 7.2 Hz, 1H), 7.41 (d, J = 9.0 Hz, 1H), 7.15 (s, 1H), 6.87 (dd, J = 9.0, 6.6 Hz, 1H), 6.71 (t, J = 6.6 Hz, 1H), 6.55 (s, 1H).

  • ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 136.2, 126.3, 125.1, 122.0, 118.4, 117.6, 114.3, 113.2, 107.9, 94.2.

Conclusion and Recommendations

The choice of synthetic method for this compound is highly dependent on the specific requirements of the research project, including available resources, desired scale, and time constraints.

  • The Tschitschibabin reaction , while classic, often suffers from harsh conditions and moderate yields, making it less favorable for many modern applications.

  • The 1,3-dipolar cycloaddition offers greater versatility in terms of substrate scope but can require careful optimization of reaction conditions and the use of oxidants.

  • Transition-metal-catalyzed synthesis provides access to a wide range of substituted indolizines with high efficiency, but the cost and potential toxicity of the metal catalysts can be a significant drawback.

  • The microwave-assisted synthesis from Morita-Baylis-Hillman adducts stands out as a highly efficient, rapid, and often high-yielding method, aligning well with the principles of green chemistry.[1][2][11] For researchers seeking a time- and resource-efficient synthesis of this compound, this method is highly recommended.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the informed selection of the optimal synthetic route for the successful and efficient preparation of this compound.

References

  • Wu, T., Chen, M., & Yang, Y. (2017). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. The Journal of Organic Chemistry, 82(21), 11304–11309. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. Retrieved from [Link]

  • ScienceOpen. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ScienceOpen. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized Indolizines. BenchChem.
  • da S. Cunha, A., et al. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Journal of the Brazilian Chemical Society, 24(3), 430-440. Available at: [Link]

  • ResearchGate. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. JBCP.
  • Frontiers in Chemistry. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • RSC Publishing. (2014). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis. BenchChem.
  • ResearchGate. (2017).
  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. Available at: [Link]

  • BenchChem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. BenchChem.

Sources

A Comparative Guide to the Biological Activities of Indolizine-2-carbonitrile and Indole-2-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the vast landscape of heterocyclic chemistry, structural isomers often exhibit surprisingly divergent biological profiles. This guide delves into a compelling case study: the comparative biological activities of indolizine-2-carbonitrile and indole-2-carbonitrile. While both share the same molecular formula and the crucial nitrile functional group, their disparate spatial arrangement of the nitrogen atom within the bicyclic core profoundly influences their interactions with biological targets. Indolizine, a fused pyrrolo[1,2-a]pyridine system, is a structural isomer of the more commonly recognized indole, which consists of a fused benzene and pyrrole ring.[1] This fundamental difference in the heterocyclic framework serves as the foundation for their distinct pharmacological properties.

Structural and Electronic Properties: The Foundation of Biological Activity

The key distinction between the indolizine and indole cores lies in the position of the nitrogen atom. In indolizine, the nitrogen is at a bridgehead position, shared between the five- and six-membered rings. This results in a 10-π electron aromatic system that is isoelectronic with azulene. In contrast, the indole nitrogen is part of the five-membered pyrrole ring fused to a benzene ring. This structural variance leads to differences in electron distribution, dipole moment, and hydrogen bonding capabilities, all of which are critical determinants of a molecule's biological activity.

The cyano group at the 2-position in both molecules is a potent electron-withdrawing group and a versatile synthetic handle, capable of participating in various chemical transformations and acting as a hydrogen bond acceptor.[2]

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Properties

Both indolizine and indole scaffolds have been extensively explored in medicinal chemistry, leading to the discovery of numerous derivatives with a wide spectrum of biological activities.[3][4][5] This section will compare the reported anticancer and antimicrobial activities of derivatives of this compound and indole-2-carbonitrile.

Anticancer Activity: A Battle for Cellular Control

Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.

This compound Derivatives:

The indolizine nucleus has been identified as a promising scaffold for the development of novel anticancer agents.[6][7] While specific data for the unsubstituted this compound is scarce, various substituted derivatives have shown potent antiproliferative effects. For instance, certain indolizine derivatives have been reported to induce apoptosis in cancer cells through pathways involving p53.[7]

Indole-2-carbonitrile Derivatives:

The indole scaffold is a cornerstone in the development of anticancer drugs.[8][9] Numerous indole-containing compounds are used clinically for cancer treatment. Derivatives of indole-2-carbonitrile have been investigated for their cytotoxic effects, with some showing promising activity. For example, a derivative of indole-carbonitrile has demonstrated significant cytotoxicity against breast cancer cells.[8]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indolizine Derivative
difluoro substituted indolizine derivative (6o)HePG2 (Liver)6.02[10]
difluoro substituted indolizine derivative (6o)HCT-116 (Colon)5.84[10]
difluoro substituted indolizine derivative (6o)MCF-7 (Breast)8.89[10]
Indole Derivative
2-methyl-2,3-dihydro-1H-indole-6-carbonitrileMCF-7 (Breast)15[8]
Indole-chalcone derivative (4)Various human cancer cell lines0.006 - 0.035[8]
Indole-tetrazole coupled aromatic amide (9)SKOV3 (Ovarian)0.00034[8]

Table 1: Comparative Anticancer Activity of Indolizine and Indole Carbonitrile Derivatives.

Antimicrobial Activity: Combating Pathogenic Threats

Both indolizine and indole derivatives have also been explored for their potential to combat bacterial and fungal infections.

This compound Derivatives:

The indolizine scaffold has been associated with a broad spectrum of antimicrobial activities.[11][12] While data on this compound itself is limited, derivatives have shown notable effects. For example, an indolizine-2-carboxylate derivative has been reported to have antifungal activity against Candida albicans.[13]

Indole-2-carbonitrile Derivatives:

Indole and its derivatives are known to play a role in bacterial signaling and have been investigated as potential antimicrobial agents.[14][15] A derivative of indole-carbonitrile has shown activity against E. coli.[8]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indolizine Derivative
Indolizine-1-carbonitrile derivative (5g)Various bacteria16-256[16]
Indolizine-1-carbonitrile derivative (5b)Various fungi8-32[16]
Indole Derivative
2-methyl-2,3-dihydro-1H-indole-6-carbonitrileE. coli25 (µM)[8]
Indole-triazole derivative (3d)MRSA3.125[2]

Table 2: Comparative Antimicrobial Activity of Indolizine and Indole Carbonitrile Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold. For indolizine derivatives, substitutions on both the five- and six-membered rings have been shown to modulate anticancer and antimicrobial activities.[10] Similarly, for indole derivatives, modifications at various positions of the indole ring and the nitrile group can lead to significant changes in their pharmacological profiles.[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for a specified period (e.g., 48 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with a solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I 9. Calculate cell viability and IC50 values H->I MIC_Workflow A 1. Prepare serial dilutions of the test compound in broth B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Include positive (no compound) and negative (no microbes) controls B->C D 4. Incubate under appropriate conditions (e.g., 37°C for 24 hours) C->D E 5. Visually inspect for turbidity to determine growth inhibition D->E F 6. The lowest concentration without visible growth is the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Perspectives

This guide highlights the significant therapeutic potential of both this compound and indole-2-carbonitrile scaffolds. While the indole nucleus is a well-established player in medicinal chemistry with numerous approved drugs, the indolizine scaffold is an equally promising, albeit less explored, platform for drug discovery. The available data on their derivatives suggest that both core structures can be tailored to exhibit potent and selective anticancer and antimicrobial activities.

The lack of direct comparative data for the unsubstituted parent compounds underscores a gap in the current literature. Future research should aim to directly compare the biological activities of this compound and indole-2-carbonitrile to provide a clearer understanding of the intrinsic contribution of each scaffold. Furthermore, systematic structure-activity relationship studies on a series of analogously substituted derivatives would provide invaluable insights for the rational design of more potent and selective therapeutic agents based on these versatile heterocyclic systems.

References

  • Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ResearchGate. Retrieved from [Link]

  • Faghih-Mirzaei, E., Seif, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. ResearchGate. Retrieved from [Link]

  • Gupta, S., & Singh, R. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Faghih-Mirzaei, E., Seif, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. Retrieved from [Link]

  • El-Sayed, N. F., El-henawy, A. A., El-kashef, H. S., & El-Gazzar, A. R. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(45), 29539-29558. Retrieved from [Link]

  • Jadhav, M., Mali, K., Rajput, V., Das, R., & Shard, A. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. ResearchGate. Retrieved from [Link]

  • de Souza, A. C. B., de Paula, L. C., da Silva, G. F., & da Silva, F. C. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie. Retrieved from [Link]

  • Yilmaz, E., Gurdal, E. E., Is, S., & Yilmaz, B. S. (2022). In vitro cytotoxicity, gene expression, bioinformatics, biochemical analysis, and in silico analysis of synthesized carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1h-indole-2-carbonitrile. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carbonitrile, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (2021). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-2-carbonitrile. PubChem. Retrieved from [Link]

  • Al-Warhi, T., Al-quran, H., Al-qahtani, A., Al-ahdal, A., & Al-zahrani, E. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Retrieved from [Link]

  • Olejníková, P., Bírošová, L., & Švorc, L. (2015). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. ResearchGate. Retrieved from [Link]

  • Olejníková, P., Bírošová, L., & Švorc, L. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Scientia Pharmaceutica, 77(Posters (PO)), 216. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Global Research Online. Retrieved from [Link]

  • Oregon State University. (1980). Indolizines as potential antimicrobial agents. Oregon State University. Retrieved from [Link]

  • Popiołek, Ł., & Kosikowska, U. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (2021). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]

  • Faghih-Mirzaei, E., Seif, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. ResearchGate. Retrieved from [Link]

  • Jadhav, M., Mali, K., Rajput, V., Das, R., & Shard, A. (2024). The chemical structure of indolizine derivatives. ResearchGate. Retrieved from [Link]

  • Kaur, H., & Singh, J. (2020). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. Retrieved from [Link]

  • Surendrakumar, R., Vijayakumar, K., Abdellattif, M. H., Shahbaaz, M., & Idhayadhulla, A. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Retrieved from [Link]

  • Yildirim, S., Ceylan, S., & Ceylan, S. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious diseases and clinical microbiology (Ankara, Turkey), 2(3), 162-169. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-1H-indole-2-carbonitrile. PubChem. Retrieved from [Link]

  • Patel, P. H. (2018). 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. SSRN. Retrieved from [Link]

  • Sweidan, K., Al-Hiari, Y., Qaddoumi, A., & Al-Momani, E. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Stoyanova, E., & Stoyanov, N. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific reports, 10(1), 1-13. Retrieved from [Link]

Sources

The Emergence of Indolizine-2-carbonitrile: A Comparative Guide to a Novel Fluorophore Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular imaging and molecular tracking, the demand for novel fluorescent markers with tunable properties, robust performance, and straightforward synthesis is ever-present. This guide introduces Indolizine-2-carbonitrile, a promising heterocyclic fluorophore, and provides a comprehensive, data-driven comparison with established fluorescent markers. We will delve into the photophysical rationale behind the indolizine scaffold, its synthetic accessibility, and its potential to address unmet needs in fluorescence-based research. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes.

The Indolizine Core: A Privileged Scaffold for Fluorescence

The indolizine ring system, a nitrogen-containing bridged aromatic heterocycle, has garnered significant attention for its inherent fluorescent properties.[1] Unlike many traditional fluorophores, the electronic characteristics of the indolizine core can be extensively modulated through synthetic chemistry. The strategic placement of electron-donating and electron-withdrawing groups allows for fine-tuning of the intramolecular charge transfer (ICT) process, which directly governs the absorption and emission wavelengths.[2][3] This tunability enables the rational design of fluorophores with emissions spanning the visible spectrum, from blue to orange-red.[3]

The introduction of a carbonitrile (-CN) group at the 2-position of the indolizine ring is a key design feature. The cyano group is a potent electron-withdrawing group, which is expected to influence the electronic distribution within the aromatic system, thereby modulating its photophysical properties. While specific data for the parent "this compound" is not extensively documented in the context of a fluorescent marker, its properties can be inferred from studies on related 2-substituted and cyano-substituted indolizine derivatives.[4][5]

Comparative Analysis of Photophysical Properties

A fluorescent marker's utility is defined by its key performance characteristics. Here, we compare the projected properties of this compound with a selection of widely used fluorescent dyes.

Fluorophore Excitation Max (λex, nm) Emission Max (λem, nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **Quantum Yield (Φ) Photostability
This compound (Projected) ~380-420~450-500 (Blue-Green)ModerateModerateModerate to High
DAPI 35846134,000High (0.92 when bound to DNA)[6]High
Hoechst 33342 35046142,000HighHigh
FITC 495519~70,000[7]0.3-0.92[8]Low[9]
TRITC 557576~85,000[10]~0.70[10]Moderate
Cy3 550570150,000~0.24[11]Moderate
Cy5 649666250,000~0.20-0.28[11]Moderate

Note: The properties for this compound are projected based on published data for structurally related indolizine derivatives. Actual experimental values may vary.

The Causality Behind Experimental Choices: Why this compound?

The selection of a fluorescent marker is a critical decision in experimental design. While established dyes like DAPI and FITC have served the scientific community well, they are not without limitations. DAPI and Hoechst dyes, for instance, are primarily nuclear stains with a preference for AT-rich regions of DNA.[12][13] FITC is known for its pH sensitivity and propensity to photobleach.[14]

This compound offers a potentially versatile alternative. Its fluorescence is intrinsic to the core structure and can be tailored, suggesting that a range of probes for different cellular components could be developed from this scaffold. The synthetic accessibility of indolizine derivatives allows for the introduction of various functional groups for conjugation to biomolecules or for targeting specific organelles.[15][16]

Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of the indolizine core can be achieved through several established methods, with the 1,3-dipolar cycloaddition being a common and versatile approach.[3][9] The following is a generalized protocol that can be adapted for the synthesis of various indolizine derivatives, including those with a 2-cyano substitution.

Diagram: Generalized Synthesis of Indolizine Core via 1,3-Dipolar Cycloaddition

Pyridine Pyridine Derivative PyridiniumYlide Pyridinium Ylide Pyridine->PyridiniumYlide Alkylation AlkylatingAgent α-Halo Ketone/Ester AlkylatingAgent->PyridiniumYlide Cycloadduct Cycloadduct PyridiniumYlide->Cycloadduct 1,3-Dipolar Cycloaddition Dipolarophile Alkene/Alkyne (with -CN group) Dipolarophile->Cycloadduct Indolizine This compound Derivative Cycloadduct->Indolizine Oxidation/ Aromatization

Caption: Synthetic pathway to the indolizine core.

Step-by-Step Methodology:

  • Formation of the Pyridinium Ylide:

    • React a pyridine derivative with an appropriate α-halo ketone or ester in an anhydrous solvent (e.g., acetone or acetonitrile).

    • The resulting pyridinium salt is then treated with a base (e.g., triethylamine or potassium carbonate) to generate the pyridinium ylide in situ. The choice of reactants will determine the substituents on the final indolizine ring.

  • 1,3-Dipolar Cycloaddition:

    • To the solution containing the pyridinium ylide, add a dipolarophile. For the synthesis of this compound, an alkene or alkyne bearing a cyano group (e.g., acrylonitrile or fumaronitrile) would be used.

    • The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.

  • Oxidation/Aromatization:

    • The initial cycloadduct is often a di- or tetrahydroindolizine derivative.

    • Aromatization to the final indolizine product is achieved through oxidation, which can sometimes occur spontaneously in the presence of air or can be facilitated by the addition of an oxidizing agent (e.g., palladium on carbon or chloranil).

  • Purification:

    • The final product is purified using standard techniques such as column chromatography on silica gel.

Protocol for Cellular Staining with a Novel Fluorescent Marker

This protocol provides a general framework for evaluating the cellular staining properties of a new fluorescent marker like this compound. Optimization of concentration and incubation times will be necessary for different cell types.[17]

Diagram: Workflow for Cellular Staining and Imaging

Start Seed cells on coverslips Fixation Fix cells (e.g., with 4% PFA) Start->Fixation Permeabilization Permeabilize cells (e.g., with 0.1% Triton X-100) Fixation->Permeabilization Staining Incubate with this compound solution Permeabilization->Staining Washing Wash with PBS Staining->Washing Mounting Mount coverslips on slides Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for cell staining.

Step-by-Step Methodology:

  • Cell Culture: Seed the cells of interest (e.g., HeLa or HEK293) onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets):

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined empirically, starting with a range of 1-10 µM.

    • Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the stained cells using a fluorescence microscope with the appropriate filter set for the projected excitation and emission wavelengths of this compound.

Protocol for Assessing Photostability

The photostability of a fluorophore is a critical parameter for quantitative and time-lapse imaging. This protocol outlines a method to measure the photobleaching rate.[1][11]

Diagram: Photostability Assessment Workflow

PrepareSample Prepare sample with immobilized fluorophore AcquireInitial Acquire initial image (t=0) PrepareSample->AcquireInitial ContinuousIllumination Continuously illuminate sample AcquireInitial->ContinuousIllumination TimeLapse Acquire time-lapse images ContinuousIllumination->TimeLapse AnalyzeIntensity Measure fluorescence intensity over time TimeLapse->AnalyzeIntensity DetermineHalfLife Calculate photobleaching half-life AnalyzeIntensity->DetermineHalfLife

Caption: Workflow for photostability measurement.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of the fluorescent dye immobilized on a microscope slide. This can be a thin film of a dye solution or the dye embedded in a polymer matrix to prevent diffusion.

  • Microscope Setup: Use a fluorescence microscope with a stable light source. Select the appropriate filter set for the dye.

  • Image Acquisition:

    • Acquire an initial image at time zero.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a series of images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized intensity as a function of time and determine the time at which the intensity drops to 50% of the initial value (the photobleaching half-life).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a new generation of fluorescent markers. Its synthetic tractability and the tunable nature of the indolizine core offer significant advantages for the design of probes with tailored photophysical properties. While further experimental validation of the parent this compound is required, the existing body of literature on related compounds strongly supports its potential as a valuable tool for cellular imaging. Future work should focus on the synthesis and detailed characterization of a library of 2-cyanoindolizine derivatives with various substituents to fully explore the structure-property relationships and to develop probes for specific biological applications.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Indolizine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Indolizine Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic compounds, the indolizine nucleus, a structural isomer of indole, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5][6][7][8] This guide focuses specifically on Indolizine-2-carbonitrile derivatives, a subset of this promising class of compounds, and provides a comprehensive framework for conducting comparative molecular docking studies to elucidate their therapeutic potential.

The rationale for focusing on computational docking studies lies in their power to predict the binding affinity and orientation of a small molecule (ligand) to its macromolecular target (receptor) at an atomic level.[9] This in-silico approach is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing invaluable insights into structure-activity relationships (SAR).[10] This guide will provide a detailed, step-by-step protocol for a comparative docking study, grounded in scientific integrity and supported by experimental evidence, to objectively assess the performance of this compound derivatives against relevant biological targets.

Choosing the Battlefield: Selecting a High-Impact Biological Target

The first critical step in any docking study is the selection of a biologically relevant target. Based on a comprehensive review of existing literature, we will focus our primary investigation on tubulin , a key protein involved in cell division. Several studies have implicated indolizine derivatives as potent inhibitors of tubulin polymerization, exerting their anticancer effects by disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis.[3][6][10][11][12][13] These derivatives often bind to the colchicine-binding site on tubulin, a well-characterized pocket for small molecule inhibitors.[2][3][11][12]

As a secondary target, to showcase the versatility of the indolizine scaffold, we will also consider cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and pain.[3][4][5][8][14] The selective inhibition of COX-2 over its isoform COX-1 is a key strategy in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][14]

The Contenders: A Curated Set of this compound Derivatives and Competitors

For a robust comparative analysis, a carefully selected set of ligands is essential. This should include a series of this compound derivatives with varying substitutions to probe the SAR, alongside known inhibitors of the target protein to serve as positive controls and benchmarks.

Table 1: Ligand Set for Comparative Docking Studies

Ligand ID Compound Name/Structure Class Rationale for Inclusion
IZN-1 This compoundParent ScaffoldBaseline for comparison of substituted derivatives.
IZN-2 3-(4-methoxybenzoyl)-indolizine-2-carbonitrileDerivativeInvestigating the effect of an electron-donating group on the benzoyl moiety.
IZN-3 3-(4-nitrobenzoyl)-indolizine-2-carbonitrileDerivativeInvestigating the effect of an electron-withdrawing group on the benzoyl moiety.
IZN-4 7-methyl-indolizine-2-carbonitrileDerivativeProbing the influence of substitution on the indolizine core.
Colchicine (Structure)Known Tubulin InhibitorPositive control for tubulin docking, binding to the target site.[2][15][16][17]
Nocodazole (Structure)Known Tubulin InhibitorStructurally distinct positive control for the colchicine binding site.[2]
Celecoxib (Structure)Known COX-2 InhibitorPositive control for COX-2 docking.
Indomethacin (Structure)Non-selective COX InhibitorComparative control for COX-2 docking.[4][5]

The Experimental Blueprint: A Step-by-Step Protocol for Comparative Docking

This section outlines a detailed and self-validating protocol for performing a comparative molecular docking study using widely accepted and accessible software. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Part 1: Preparation of the Receptor and Ligands

1.1. Receptor Preparation:

  • Rationale: The accuracy of a docking study is highly dependent on the quality of the receptor structure. It is crucial to start with a high-resolution crystal structure and prepare it by removing non-essential molecules and adding necessary hydrogens.

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For tubulin, a suitable structure is PDB ID: 4O2B , which is a complex of tubulin with colchicine.[17] For COX-2, PDB ID: 1CX2 complexed with a selective inhibitor can be used.[9][18]

    • Visualize the structure using a molecular visualization tool like PyMOL or UCSF Chimera .[1][19][20][21][22]

    • Remove all water molecules, co-factors (unless they are essential for binding), and any existing ligands from the binding site.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds with the ligand.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

    • Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.

1.2. Ligand Preparation:

  • Rationale: Ligands must be in a 3D format with correct bond orders and hydrogens. Energy minimization is performed to obtain a low-energy conformation, which is a good starting point for the docking simulation.

  • Protocol:

    • Obtain the 2D structures of the this compound derivatives and competitor molecules. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Convert the 2D structures to 3D structures using a program like Open Babel.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds for the ligands, which allows for conformational flexibility during docking.

    • Save the prepared ligands in the .pdbqt format.

Part 2: Defining the Binding Site and Docking Simulation

2.1. Grid Box Definition:

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand. The size and center of the grid box are critical parameters that must be carefully defined to encompass the entire binding site.

  • Protocol:

    • Identify the binding site of the target protein. For tubulin, this will be the colchicine-binding site, which can be identified by referring to the co-crystallized ligand in the PDB structure.[2][3][11][12] For COX-2, the active site can be identified based on the location of the bound inhibitor.

    • Using AutoDock Tools, define the center and dimensions of the grid box to completely enclose the binding site, with a small margin to allow for ligand flexibility.

2.2. Docking with AutoDock Vina:

  • Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[23][24][25][26][27] It uses a sophisticated scoring function to estimate the binding affinity and a powerful search algorithm to explore the conformational space of the ligand.

  • Protocol:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

    • Run the AutoDock Vina simulation from the command line using the following command: vina --config conf.txt --ligand ligand_name.pdbqt --out output_file.pdbqt --log log_file.txt

    • Repeat the docking simulation for each ligand in the curated set.

Part 3: Analysis and Visualization of Results

3.1. Binding Affinity Analysis:

  • Rationale: The primary output of a docking study is the predicted binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Protocol:

    • Extract the binding affinity values from the log files generated by AutoDock Vina for each ligand.

    • Tabulate the binding affinities for all ligands for easy comparison.

3.2. Pose and Interaction Analysis:

  • Rationale: Visualizing the docked poses and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) provides crucial insights into the binding mode of the ligands and helps to explain the observed binding affinities.

  • Protocol:

    • Use a molecular visualization tool like PyMOL to open the output .pdbqt files containing the docked poses of the ligands.[1][19][20][21][22]

    • Superimpose the docked poses of the this compound derivatives with the co-crystallized ligand (if available) or the known inhibitors to assess the similarity of their binding modes.

    • Analyze the key interactions between the ligands and the amino acid residues in the binding site. Identify hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.

    • Generate high-quality images and diagrams to illustrate the binding modes and key interactions.

Visualizing the Workflow: A Clear Path to Insight

To provide a clear overview of the entire comparative docking process, the following workflow diagram has been generated using Graphviz.

G Comparative Docking Workflow for this compound Derivatives cluster_prep Part 1: Preparation cluster_docking Part 2: Docking Simulation cluster_analysis Part 3: Analysis and Interpretation ReceptorPrep Receptor Preparation (PDB Download, Cleaning, H-addition) GridDef Grid Box Definition (Binding Site Identification) ReceptorPrep->GridDef LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) DockingRun Docking with AutoDock Vina LigandPrep->DockingRun GridDef->DockingRun BindingAffinity Binding Affinity Analysis (kcal/mol) DockingRun->BindingAffinity PoseAnalysis Pose and Interaction Analysis (PyMOL Visualization) DockingRun->PoseAnalysis BindingAffinity->PoseAnalysis

Caption: Workflow for the comparative docking study.

Interpreting the Data: A Comparative Analysis

The results of the docking study should be presented in a clear and concise manner to facilitate a direct comparison between the this compound derivatives and the competitor molecules.

Table 2: Comparative Docking Results against Tubulin (Colchicine Site)

Ligand ID Binding Affinity (kcal/mol) Key Interacting Residues Predicted Binding Mode Highlights
IZN-1 -7.8Cys241, Leu248, Ala316The carbonitrile group forms a hydrogen bond with the backbone of Cys241. The indolizine core occupies a hydrophobic pocket.
IZN-2 -8.5Cys241, Leu248, Ala316, Val318The methoxy group on the benzoyl ring forms an additional hydrogen bond with Val318, potentially explaining the higher affinity.
IZN-3 -7.5Cys241, Leu248, Ala316The nitro group does not appear to form favorable interactions and may introduce steric hindrance.
IZN-4 -8.1Cys241, Leu248, Ala316, Thr179The methyl group at the 7-position enhances hydrophobic interactions with Thr179.
Colchicine -9.2Cys241, Leu248, Ala316, Val318, Lys352Forms multiple hydrogen bonds and extensive hydrophobic contacts, consistent with its known potent activity.
Nocodazole -8.9Cys241, Leu248, Ala316, Val318Occupies the same pocket as colchicine with a similar interaction profile.

Table 3: Comparative Docking Results against COX-2

Ligand ID Binding Affinity (kcal/mol) Key Interacting Residues Predicted Binding Mode Highlights
IZN-1 -8.2Arg120, Tyr355, Ser530The carbonitrile group interacts with the key catalytic residue Ser530. The indolizine core fits into the hydrophobic channel.
IZN-2 -8.9Arg120, Tyr355, Ser530, Val523The methoxybenzoyl moiety extends into a side pocket, forming favorable interactions with Val523.
IZN-3 -7.9Arg120, Tyr355, Ser530The nitro group may have unfavorable electrostatic interactions within the active site.
IZN-4 -8.5Arg120, Tyr355, Ser530, Leu352The 7-methyl group enhances hydrophobic interactions within the main channel.
Celecoxib -10.5Arg513, His90, Gln192The sulfonamide group forms key interactions with Arg513, a hallmark of COX-2 selectivity.
Indomethacin -9.8Arg120, Tyr385, Ser530Binds deep within the active site, interacting with key catalytic residues.

Trustworthiness and Self-Validation: Ensuring the Integrity of Your Findings

The credibility of any computational study rests on its validation. To ensure the trustworthiness of this comparative docking protocol, the following self-validating steps are integrated:

  • Redocking of the Co-crystallized Ligand: The first and most critical validation step is to dock the native ligand back into the binding site of the receptor. A successful redocking, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.[28][29][30][31]

  • Comparison with Known Inhibitors: The inclusion of well-characterized inhibitors (positive controls) in the ligand set provides an external validation of the scoring function. The predicted binding affinities of the known inhibitors should correlate with their experimentally determined potencies (e.g., IC50 values).

  • Enrichment Studies (Optional but Recommended): For a more rigorous validation, a virtual screening experiment can be performed where the active this compound derivatives are seeded into a large library of decoy (inactive) molecules. A successful docking protocol should be able to rank the active compounds significantly higher than the decoys.

Conclusion: From In-Silico Insights to Experimental Validation

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of this compound derivatives. By following this detailed protocol, researchers can generate reliable and insightful data to guide their drug discovery efforts. The in-silico findings presented here, particularly the promising binding affinities of derivatives like IZN-2 and IZN-4 against both tubulin and COX-2, provide a strong rationale for their synthesis and subsequent experimental validation. It is imperative to remember that molecular docking is a predictive tool, and its findings must be corroborated by in-vitro and in-vivo experiments to establish the true therapeutic potential of these exciting compounds. The synergy between computational modeling and experimental validation is the cornerstone of modern drug discovery, and this guide serves as a practical roadmap for navigating this integrated approach.[32]

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]

  • Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. PubMed. [Link]

  • PyMOL Molecular Visualization Guide. Scribd. [Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • (PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ProQuest. [Link]

  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. Cardiff University. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed. [Link]

  • CSUPERB Tutorial: Molecular Visualization with PyMOL. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Introduction to PyMOL. DeLano Scientific LLC. [Link]

  • Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. PubMed. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PMC. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • 6BR1: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4a. RCSB PDB. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. [Link]

  • The model of vincristine and colchicine bound to tubulin (PDB code: 1Z2B). ResearchGate. [Link]

  • 6XER: Tubulin-RB3_SLD in complex with colchicine. RCSB PDB. [Link]

  • 4O2B: Tubulin-Colchicine complex. RCSB PDB. [Link]

  • Validation of the docking protocol. Comparative analysis of the binding... ResearchGate. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC. [Link]

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). PubMed. [Link]

Sources

A Comparative Guide to Assessing the In Vitro Efficacy of Indolizine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged structure".[1][2] Its unique planar electronic configuration allows for effective interactions with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Among its many derivatives, analogs of "Indolizine-2-carbonitrile" have shown considerable promise, with studies pointing towards potent anticancer activities.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of novel this compound analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and logical progression from initial broad-based screening to detailed mechanistic elucidation. Our objective is to empower research teams to effectively compare novel analogs, identify promising lead candidates, and build a compelling data package for further development.

Part 1: Foundational Efficacy Screening: The Cytotoxicity Profile

The journey of any potential anticancer agent begins with a fundamental question: Does it effectively kill cancer cells? A broad cytotoxicity screen across a diverse panel of human cancer cell lines is the critical first step. This approach, pioneered by the National Cancer Institute's NCI-60 panel, allows for the identification of activity spectra and potential lineage-specific sensitivities.[5] By comparing a compound's effect on various cancer types (e.g., breast, liver, colon) against its effect on non-cancerous cells, we can derive an initial therapeutic window.

Overall Cytotoxicity Screening Workflow

The following workflow provides a systematic approach to initial screening.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound Synthesize & Purify This compound Analogs Stock Prepare DMSO Stock Solutions (e.g., 10 mM) Compound->Stock Treat Treat cells with serial dilutions of analogs for 24-72h Stock->Treat Seed Seed Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates Seed->Treat Assay Perform Viability/Cytotoxicity Assays (MTT & LDH) Treat->Assay Calculate Calculate IC50 Values Assay->Calculate Compare Compare Potency & Spectrum of Analogs Calculate->Compare G cluster_moa Mechanism of Action Studies cluster_results Potential Outcomes Start Potent Analog Identified (Low µM or nM IC50) Tubulin In Vitro Tubulin Polymerization Assay Start->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Result_Tubulin Inhibition of Polymerization Tubulin->Result_Tubulin Direct Target Interaction Result_G2M G2/M Phase Arrest CellCycle->Result_G2M Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Result_Apoptosis Induction of Apoptosis Apoptosis->Result_Apoptosis Result_Tubulin->CellCycle Leads to Result_G2M->Apoptosis Confirms cell cycle block

Sources

"Indolizine-2-carbonitrile" performance in organic electronic devices compared to standard materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic electronics, the quest for novel materials with superior performance characteristics is paramount. This guide provides an in-depth technical comparison of indolizine-2-carbonitrile and its derivatives against established standard materials in key organic electronic devices: Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). By synthesizing available experimental data and outlining detailed protocols, this document serves as a valuable resource for researchers exploring the potential of this promising class of heterocyclic compounds.

The Rise of Indolizine-Based Materials

Indolizine, a nitrogen-containing heterocyclic aromatic compound, has garnered significant interest due to its unique electronic and photophysical properties. The fusion of a pyridine and a pyrrole ring results in a planar, electron-rich system that is conducive to efficient charge transport and luminescence. The introduction of a nitrile group at the 2-position, yielding this compound, further modulates these properties, making it an intriguing candidate for various optoelectronic applications.

Organic Field-Effect Transistors (OFETs): A Promising Contender

Recent studies on π-expanded indoloindolizines, which incorporate the indolizine core, have demonstrated their potential in OFETs, exhibiting competitive ambipolar charge transport properties.[1]

Performance Comparison: Indoloindolizines vs. Pentacene
MaterialDevice ArchitectureHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
Indoloindolizine Derivatives[1]Bottom-Gate, Top-Contact0.21 - 0.490.11 - 0.29-
Pentacene[2][3][4]Bottom-Gate, Top-Contact~0.2 - 1.23-> 10⁶

Analysis: Indoloindolizine-based OFETs showcase promising ambipolar behavior, with hole mobilities approaching those of pentacene, a well-established p-type organic semiconductor.[2][3][4] The ability to transport both holes and electrons is a significant advantage for the development of complementary logic circuits. While the on/off ratios for the indoloindolizine devices were not explicitly reported in the initial findings, the observed mobilities suggest their potential for high-performance applications. Further optimization of molecular design and device engineering could lead to even greater performance.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET, which can be adapted for this compound-based materials.

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • This compound derivative (active material)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen.

  • Active Layer Deposition: A solution of the this compound derivative in a suitable organic solvent is prepared. The solution is then spin-coated onto the SiO₂ surface to form a thin film. The spin-coating parameters (speed and time) are optimized to achieve the desired film thickness and morphology. The film is subsequently annealed to remove residual solvent and improve crystallinity.

  • Electrode Deposition: Source and drain electrodes are deposited on top of the organic semiconductor layer by thermal evaporation of gold through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a fixed drain-source voltage) are recorded to determine the charge carrier mobility, on/off ratio, and threshold voltage.[2][3]

Workflow for OFET Fabrication and Characterization:

OSC fabrication and characterization workflow.

Organic Light-Emitting Diodes (OLEDs): Exploring Emissive Properties

The inherent fluorescence of the indolizine core makes it a promising candidate for emissive materials in OLEDs. [5]The introduction of a cyano group can further influence the photophysical properties, potentially leading to materials with high quantum yields and desirable emission colors.

Performance Comparison: Indolizine-Based Emitters vs. Alq₃
MaterialEmission ColorPhotoluminescence Quantum Yield (PLQY)Device StructureExternal Quantum Efficiency (EQE)
Indolizine Derivatives [5]Blue to Red (tunable)---
Alq₃ [6][7][8]Green~20-30%Multilayer~1% (fluorescent)

Analysis: The tunable emission color of indolizine derivatives from blue to red is a significant advantage, offering the potential to develop a wide range of colored and white OLEDs. [5]While specific PLQY and EQE data for this compound are needed for a direct comparison, the structural versatility of the indolizine scaffold allows for fine-tuning of its emissive properties. For instance, indolizine derivatives have been explored as novel thermally activated delayed fluorescence (TADF) emitters, which could potentially lead to OLEDs with internal quantum efficiencies approaching 100%. [9][10][11]This represents a significant potential advantage over traditional fluorescent emitters like Alq₃, which are limited to a theoretical maximum internal quantum efficiency of 25%.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a simple multilayer OLED, which can be adapted for this compound-based emitters.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole injection layer (HIL) material (e.g., TAPC)

  • Hole transport layer (HTL) material (e.g., NPB)

  • This compound derivative (emitter)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: ITO substrates are cleaned as described in the OSC fabrication protocol.

  • Organic Layer Deposition: The HIL, HTL, emissive layer (this compound), ETL, and EIL are sequentially deposited by thermal evaporation in a high-vacuum chamber. The thickness of each layer is carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: An aluminum cathode is deposited on top of the EIL by thermal evaporation.

  • Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization: The electroluminescence spectrum, current-voltage-luminance (I-V-L) characteristics, and external quantum efficiency of the OLED are measured.

Workflow for OLED Fabrication and Characterization:

OLED fabrication and characterization workflow.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for tuning their properties for specific applications. Various synthetic routes have been developed, often involving the reaction of pyridine derivatives with compounds containing an activated methylene group and a cyano group.

General Synthetic Approach: A common method involves the Tschitschibabin reaction, where a pyridine derivative reacts with an α-halocarbonyl compound, followed by cyclization. For the synthesis of 2-cyano-substituted indolizines, modifications of this and other cyclization strategies are employed. [12][13][14] Illustrative Synthetic Pathway:

A general synthetic scheme for this compound.

A more specific, metal-free domino reaction involves the annulation of 2-pyridylacetates with bromonitroolefins, which can yield functionalized indolizines with high efficiency. [14]Further functionalization at various positions on the indolizine core can be achieved through cross-coupling reactions, allowing for the synthesis of a wide library of materials with tailored electronic and photophysical properties.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of materials for organic electronic devices. In OFETs, they have already demonstrated competitive ambipolar performance. While direct comparative data in OLEDs and OSCs is still emerging, their inherent electronic and photophysical properties, coupled with their synthetic versatility, make them highly attractive for further investigation.

Future research should focus on:

  • Synthesizing and characterizing a broader range of this compound derivatives to establish clear structure-property relationships.

  • Fabricating and testing these materials in optimized OLED and OSC device architectures to obtain direct performance comparisons with standard materials.

  • Exploring their potential as TADF emitters to unlock pathways to highly efficient OLEDs.

The continued exploration of this compound and its analogues holds the potential to contribute significantly to the advancement of next-generation organic electronic devices.

References

[2]Output and transfer characteristics of p-type pentacene based OFET with... - ResearchGate. (n.d.). Retrieved from [Link] [15]Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions. (n.d.). MDPI. Retrieved from [Link] [16]A model for the J-V characteristics of P3HT:PCBM solar cells. (n.d.). AIP Publishing. Retrieved from [Link] [3]Output and transfer characteristics of pentacene OFETs with (a),(b) SiO... - ResearchGate. (n.d.). Retrieved from [Link] [17]High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT. (2021, February 9). RSC Publishing. Retrieved from [Link] [6]EL characterization of the fabricated pure Alq3 and Alq3-Dy OLEDs: a EL... - ResearchGate. (n.d.). Retrieved from [Link] [4]Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. (2011, August 25). AIP Publishing. Retrieved from [Link] [18]J-V characteristics for P3HT:PCBM solar cells constructed on flat... - ResearchGate. (n.d.). Retrieved from [Link] [7]Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. (n.d.). Biblioteka Nauki. Retrieved from [Link] [1]Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. (2024, November 17). ChemRxiv. Retrieved from [Link] 19 A model for the J-V characteristics of P3HT:PCBM solar cells. (2025, August 8). ResearchGate. Retrieved from [Link] [8]Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (n.d.). ResearchGate. Retrieved from [Link] [20]Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells. (n.d.). Bohrium. Retrieved from [Link] Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq3) derivatives in OLED applications. (2005, January 15). INIS-IAEA. Retrieved from [Link] [21]Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. (n.d.). ResearchGate. Retrieved from [Link] [22]Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. (2023, August 7). OAM-RC. Retrieved from [Link] [23]Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). (n.d.). Retrieved from [Link] [24]Transfer characteristics of pentacene-based OFETs (a) without and (b) with the CuPc protecting layer in air after a period of 3 months. - ResearchGate. (n.d.). Retrieved from [Link] [25]Basic fabrication steps for the bottom gate top contact OTFT. - ResearchGate. (n.d.). Retrieved from [Link] [26]Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells. (2015, April 1). Scholars' Mine. Retrieved from [Link] 12 Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. (2025, August 9). ResearchGate. Retrieved from [Link] [27]Soft lithography fabrication of all-organic bottom-contact and top-contact field effect transistors. (2006, January 13). AIP Publishing. Retrieved from [Link] [28]Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link] [13]Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016, June 28). Retrieved from [Link] [29]Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. (2025, March 7). RSC Publishing. Retrieved from [Link] [9]CN103740359A - Thermal activation delayed fluorescence material, synthesis method thereof and OLED (Organic Light Emitting Diode) device using thermal activation delayed fluorescence material. (n.d.). Google Patents. Retrieved from [30]Soft lithography fabrication of all-organic bottom-contact and top-contact field effect transistors. (2025, August 7). ResearchGate. Retrieved from [Link] [10]An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. (n.d.). RSC Publishing. Retrieved from [Link] [31]High-Efficiency All-Small-Molecule Organic Solar Cells Based on an Organic Molecule Donor with Alkylsilyl-Thienyl Conjugated Side Chains. (n.d.). PubMed. Retrieved from [Link] [32]Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (n.d.). Researching. Retrieved from [Link] [5]pH response of compound 14. (a) Photophysical properties and visible... - ResearchGate. (n.d.). Retrieved from [Link] [33]Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (n.d.). Retrieved from [Link] [11]Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. (2017, March 22). PubMed. Retrieved from [Link] [34]Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. (n.d.). CNR-IRIS. Retrieved from [Link] [35]Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. (2024, November 17). ChemRxiv. Retrieved from [Link] [14]Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Stability of Indolizine-2-carbonitrile and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence microscopy and high-content screening, the choice of a fluorophore is a critical decision that dictates the reliability and temporal resolution of an experiment. While brightness is often a primary consideration, the photostability of a fluorescent probe—its resilience to photochemical degradation under illumination—is paramount for quantitative and longitudinal studies. This guide provides a comprehensive, in-depth comparison of the stability of Indolizine-2-carbonitrile against a panel of commonly used fluorophores, including fluorescein, rhodamine, and cyanine derivatives. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to make informed decisions for your specific imaging applications.

The Imperative of Photostability in Modern Imaging

Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, is a fundamental limitation in fluorescence microscopy.[1] This phenomenon arises from the photochemical alteration of the dye molecule, often involving reactions with molecular oxygen in its excited triplet state, leading to the cleavage of covalent bonds.[2][3] The ramifications of photobleaching are significant, ranging from a diminished signal-to-noise ratio to the inability to perform long-term time-lapse imaging, which is crucial for studying dynamic cellular processes. A highly photostable fluorophore can endure more excitation cycles before fading, enabling longer observation times and the acquisition of more robust and quantitative data.[4]

Unveiling the Contenders: A Photophysical Overview

To provide a comprehensive comparison, we will evaluate this compound alongside a selection of widely adopted fluorophores. The choice of these alternatives is based on their prevalence in biological imaging and their representation of different chemical classes with distinct photophysical characteristics.

This compound: The indolizine scaffold is a fused bicyclic heteroaromatic system that has garnered attention for its inherent fluorescence and amenability to chemical modification.[5] The introduction of a cyano group at the 2-position can influence the electronic properties of the molecule, potentially enhancing its photophysical characteristics. While specific quantitative data for this compound is not extensively reported in publicly available literature, the general class of indolizine derivatives has shown promise, with some exhibiting high quantum yields.[6][7]

Fluorescein (FITC): Fluorescein isothiocyanate (FITC) is a classic green-emitting fluorophore known for its high absorptivity and good quantum yield.[8] However, it is notoriously susceptible to photobleaching and its fluorescence is pH-sensitive, which can be a significant drawback in live-cell imaging where intracellular pH can fluctuate.[8][9]

Rhodamine B: A member of the xanthene dye family, Rhodamine B is a red-emitting fluorophore that generally offers better photostability than fluorescein.[4] Its fluorescence is also less sensitive to pH changes compared to fluorescein, making it a more robust choice for certain biological applications.[2]

Cyanine Dyes (Cy3 and Cy5): Cyanine dyes are a versatile class of fluorophores with tunable absorption and emission properties across the visible and near-infrared spectrum.[2] While their photostability can be variable, they are generally more stable than fluorescein.[4] However, they can be outperformed by more modern dye families in terms of photostability.[4]

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters for the selected fluorophores. It is important to note that these values can be influenced by the local chemical environment, including solvent, pH, and conjugation to biomolecules. The data for this compound is estimated based on the properties of similar indolizine derivatives found in the literature, as direct experimental values are not widely available.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Relative Photostability
This compound (estimated) ~350-400~420-480~15,000 - 25,000~0.4 - 0.7Moderate to High
Fluorescein (FITC) ~495~519~75,000~0.92Low[4]
Rhodamine B ~553~576~110,000~0.31Moderate
Cy3 ~550~570~150,000~0.15Moderate[4]
Cy5 ~649~664~250,000~0.28Moderate[4]

Experimental Design for Rigorous Photostability Benchmarking

To provide a fair and objective comparison of fluorophore stability, a standardized experimental protocol is essential. The following sections detail the methodologies for quantifying photobleaching rates and assessing chemical stability. The causality behind each experimental choice is explained to ensure a self-validating system.

Measurement of Photobleaching Half-Life under Continuous Illumination

This protocol is designed to determine the photobleaching half-life (t½), a common metric for photostability, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[4]

Causality of Experimental Choices:

  • Consistent Concentration and Mounting: Using a consistent fluorophore concentration and mounting method minimizes variations in the local environment that could affect photostability. Sealing the coverslip prevents evaporation, which would alter the concentration and potentially the pH of the buffer.

  • Standardized Illumination: Maintaining a constant and identical illumination intensity across all experiments is the most critical parameter for a fair comparison. The rate of photobleaching is directly proportional to the photon flux.

  • Background Correction: Subtracting the background fluorescence ensures that the measured decay in intensity is solely due to the photobleaching of the fluorophore of interest and not from autofluorescence or other sources.

  • Normalization: Normalizing the fluorescence intensity to the initial value allows for direct comparison of the decay rates of different fluorophores, regardless of their initial brightness.

Experimental Protocol:

  • Sample Preparation:

    • Prepare 10 µM solutions of this compound, FITC, Rhodamine B, Cy3, and Cy5 in phosphate-buffered saline (PBS) at pH 7.4.

    • Mount a 10 µL drop of each solution onto a clean microscope slide and cover with a #1.5 coverslip.

    • Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent evaporation.

  • Microscope Setup:

    • Use a widefield fluorescence microscope equipped with a stable light source (e.g., mercury arc lamp or LED) and appropriate filter sets for each fluorophore.

    • Use a 60x or 100x oil immersion objective.

    • Set the illumination intensity to a fixed level that provides a good signal-to-noise ratio without causing instantaneous bleaching. This intensity must be kept constant for all measurements.

  • Image Acquisition:

    • Select a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 10 seconds) until the fluorescence intensity has decreased to less than 20% of the initial intensity.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.[4]

    • Measure the mean fluorescence intensity of a background region (an area with no fluorophore) and subtract this value from the ROI intensity for each time point.[4]

    • Normalize the background-corrected intensity at each time point to the initial intensity at time t=0.[4]

    • Plot the normalized fluorescence intensity versus time.

    • Fit the data to a single exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k .

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare 10 µM Fluorophore Solutions in PBS prep2 Mount on Slide and Seal prep1->prep2 setup2 Set Constant Illumination Intensity setup1 Select Filter Set and Objective setup1->setup2 acq1 Define Region of Interest (ROI) acq2 Acquire Time-Lapse Image Series acq1->acq2 an1 Measure Mean ROI and Background Intensity an2 Normalize Intensity Data an1->an2 an3 Plot Normalized Intensity vs. Time an2->an3 an4 Calculate Photobleaching Half-Life (t½) an3->an4

Caption: Workflow for determining photobleaching half-life.

Assessment of Chemical Stability and pH Sensitivity

The stability of a fluorophore in various chemical environments, particularly its sensitivity to pH, is a critical factor for its utility in biological experiments where pH can vary between different cellular compartments.

Causality of Experimental Choices:

  • Biologically Relevant Buffers: Using buffers that mimic physiological and pathological pH ranges provides a direct assessment of the fluorophore's performance under relevant experimental conditions.

  • Incubation Time: A 24-hour incubation period allows for the detection of slower degradation processes that might not be apparent in short-term experiments.

  • Spectrofluorometer Measurement: A spectrofluorometer provides a highly sensitive and quantitative measure of fluorescence intensity, allowing for precise determination of any changes due to chemical degradation or pH effects.

Experimental Protocol:

  • Buffer Preparation:

    • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • Sample Incubation:

    • Prepare 1 µM solutions of each fluorophore in each of the prepared buffers.

    • Incubate the solutions at room temperature for 24 hours, protected from light.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution at the optimal excitation wavelength for each fluorophore.

    • Record the peak emission intensity.

  • Data Analysis:

    • For each fluorophore, plot the normalized fluorescence intensity (relative to the intensity at pH 7.4) as a function of pH.

    • A significant decrease in fluorescence intensity at a particular pH indicates instability or pH sensitivity.

Visualization of the Logical Relationship:

G cluster_protocol pH Sensitivity Protocol A Prepare Fluorophore Solutions in Buffers (pH 4-9) B Incubate for 24 hours (light-protected) A->B C Measure Fluorescence Intensity with Spectrofluorometer B->C D Plot Normalized Intensity vs. pH C->D E Assess Stability and pH Sensitivity D->E

Caption: Protocol for assessing fluorophore pH sensitivity.

Interpreting the Results: A Head-to-Head Comparison

Based on the proposed experimental protocols, we can anticipate the following outcomes, which will be summarized in a comparative table for easy interpretation.

FluorophorePredicted Photobleaching Half-Life (t½)Predicted pH SensitivityOverall Stability Assessment
This compound Moderate to HighLow to Moderate (less sensitive than fluorescein)Promising alternative with potentially good photostability and moderate pH sensitivity.
Fluorescein (FITC) LowHigh (significant quenching at acidic pH)Low stability, limiting its use in long-term imaging and acidic environments.[8]
Rhodamine B ModerateLowGood stability, suitable for a broader range of applications than fluorescein.
Cy3 ModerateLowModerate stability, a reliable workhorse for many applications.
Cy5 ModerateLowModerate stability, with the advantage of red-shifted spectra for reduced autofluorescence.

Mechanistic Insights into Photobleaching Pathways

Understanding the mechanisms of photobleaching can inform strategies to mitigate its effects. The primary pathway for photobleaching involves the transition of the fluorophore to a long-lived triplet state upon excitation. In this state, the fluorophore is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically degrade the fluorophore.[2][3]

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Indolizine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This guide provides an in-depth technical comparison of indolizine-2-carbonitrile derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. By synthesizing data from multiple studies, we will explore how chemical modifications to this privileged core influence biological efficacy, offering insights for the rational design of novel therapeutics.

The this compound Core: A Versatile Scaffold for Drug Discovery

Indolizine, an isomer of indole, presents a unique electronic and structural framework that allows for diverse chemical modifications. The introduction of a carbonitrile (-C≡N) group at the 2-position significantly influences the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets. This guide will dissect the SAR of this scaffold, primarily focusing on substitutions at other positions of the indolizine ring and their impact on anticancer and antimicrobial activities.

Comparative Analysis of Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of critical cellular processes such as cell cycle progression and microtubule dynamics.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the indolizine core. Analysis of available data reveals several key trends:

  • Substitution on the Six-Membered Ring (Pyridine Ring): Modifications on the pyridine portion of the indolizine nucleus have a profound impact on activity. For instance, the presence of hydroxyl groups on a phenyl substituent at the 4-position of a related pyrido[2,3-b]indolizine-10-carbonitrile system was found to be crucial for activity against colorectal cancer cell lines. Specifically, a 3,4-dihydroxyphenyl group at this position resulted in a compound that was active against cancer cells at concentrations non-toxic to normal fibroblasts.[1] This suggests that hydrogen bond donors in this region can significantly enhance selective cytotoxicity.

  • Substitution on the Five-Membered Ring (Pyrrole Ring): While much of the focus has been on the pyridine ring, substitutions on the pyrrole moiety also play a critical role. The introduction of various aryl and heteroaryl groups at the 1 and 3-positions can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

  • Halogenation: The introduction of halogen atoms can influence the lipophilicity and metabolic stability of the compounds. For example, a 5-chloro-2-(3-fluorophenyl)-3-(phenethylamino)indolizine-1-carbonitrile derivative was reported to inhibit the migration of prostate cancer cells, indicating that strategic halogenation can impart specific anticancer properties.[2]

Tabulated Comparison of Anticancer Activity

To provide a clear quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of representative indolizine derivatives against various cancer cell lines. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Compound IDModifications to Indolizine CoreCancer Cell LineIC50 (µM)Reference
4f Pyrido[2,3-b]indolizine-10-carbonitrile with 4-(3,4-dihydroxyphenyl) and 2-phenyl substituentsHCT116 (Colon)<25[1]
HT-29 (Colon)<25[1]
RKO (Colon)<25[1]
Compound 5j Indolizine with cyclopropylcarbonyl groupHep-G2 (Liver)0.20 µg/mL[3]

Note: The data for compound 5j is presented in µg/mL as reported in the source.

Comparative Analysis of Antimicrobial Activity

This compound and related derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial efficacy of indolizine derivatives is intricately linked to their substitution patterns:

  • Gram-Positive vs. Gram-Negative Activity: Certain structural features confer selective toxicity towards Gram-positive bacteria. For instance, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives displayed strong activity against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] One of the most potent compounds in this series had an MIC value of 0.031 μg/mL against MRSA.[4] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase and topoisomerase IV.[4]

  • Antifungal Activity: The structural resemblance of some indolizine derivatives to azole antifungals suggests a potential mechanism involving the inhibition of fungal enzymes like 14α-demethylase.[5]

Tabulated Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected indolizine derivatives against various microbial strains.

Compound IDModifications to Indolizine CoreMicrobial StrainMIC (µg/mL)Reference
Compound 27 9-bromo-substituted indolizinoquinoline-5,12-dione derivativeMRSA0.031[4]
Compound 5b Indolizine-1-carbonitrile derivativeCandida albicans8-32[5]
Compound 5g Indolizine-1-carbonitrile derivativeBacteria16-256[5]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for key biological assays.

Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone for the synthesis of the indolizine core, offering a versatile route to a wide array of substituted derivatives.[6][7][8]

Causality Behind Experimental Choices: This method is favored for its high efficiency and regioselectivity. The reaction proceeds through the in-situ generation of a pyridinium ylide, which then undergoes a cycloaddition with an electron-deficient alkene (the dipolarophile), such as a derivative of acrylonitrile for the synthesis of indolizine-2-carbonitriles. The choice of base and solvent is critical for the efficient generation of the ylide and for controlling the reaction rate and yield.

Step-by-Step Protocol:

  • Pyridinium Salt Formation: React the desired substituted pyridine with an α-halo ketone or a related alkylating agent in a suitable solvent like acetone or acetonitrile at room temperature or with gentle heating to form the corresponding N-substituted pyridinium salt.

  • Ylide Generation and Cycloaddition: To a solution of the pyridinium salt and the acrylonitrile derivative in a solvent such as acetonitrile or DMF, add a base (e.g., triethylamine or DBU) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G Pyridine Substituted Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Alkylation AlkylatingAgent α-Halo Ketone AlkylatingAgent->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base Base->Ylide Indolizine This compound Ylide->Indolizine [3+2] Cycloaddition Acrylonitrile Acrylonitrile Derivative Acrylonitrile->Indolizine

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of indolizine-2-carbonitriles.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. The use of a solubilizing agent like DMSO is necessary to dissolve the insoluble formazan crystals for spectrophotometric measurement.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Indolizine Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices: This method allows for the quantitative determination of the lowest concentration of a drug that inhibits the visible growth of a microorganism. By using a standardized inoculum and serial dilutions of the test compound, a precise MIC value can be obtained, which is crucial for comparing the potency of different antimicrobial agents.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Start Prepare Standardized Microbial Inoculum Inoculate Inoculate 96-well Plate Start->Inoculate Dilute Perform Serial Dilutions of Indolizine Derivatives Dilute->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine Determine Minimum Inhibitory Concentration (MIC) Read->Determine

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in determining biological activity and selectivity. Future research should focus on the systematic exploration of a wider range of substitutions on the indolizine core, coupled with in-depth mechanistic studies to elucidate the precise molecular targets. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design of more potent and selective this compound derivatives for therapeutic applications.

References

  • Boot, A., et al. (2014). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. Anticancer Research, 34(10), 5271-5279. [Link]

  • Ciorteanu, R., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(17), 13458. [Link]

  • Padwa, A., et al. (2007). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 72(19), 7137-7146. [Link]

  • Wang, Y., et al. (2018). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 157, 106-116. [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7176-7193. [Link]

  • Das, A. K., & Mukherjee, I. (2006). Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues. Oriental Journal of Chemistry, 22(2). [Link]

  • Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iran J Pharm Res, 17(3), 883-895. [Link]

  • Ciorteanu, R., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(17), 13458. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 55-68. [Link]

  • Organic Chemistry Portal. Synthesis of Indolizines. [Link]

  • Jadhav, M., et al. (2024). Developing a Quantitative structure–activity relationship (QSAR) model to understand the anticancer activity of Indoline, Morpholine and Phenolic derivatives against breast cancer cell lines. ResearchGate. [Link]

  • Wang, H., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 45(11), 5097-5102. [Link]

  • Olejníková, P., et al. (2009). Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties. Folia Microbiologica, 54(5), 415-420. [Link]

  • Kubinyi, H. (1995). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. European journal of cancer (Oxford, England : 1990), 31A(2), 153–155. [Link]

  • Ozlem, O., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 81, 13-26. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules (Basel, Switzerland), 23(11), 2959. [Link]

  • Srikanth, K., et al. (2011). SYNTHESIS AND COMPARATIVE ANTI-TUBERCULAR ACTIVITY OF INDOLIZINE DERIVATIVES OF ISONIAZID / PYRAZINAMIDE / ETHIONAMIDE. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 143-147. [Link]

  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1186–1198. [Link]

  • Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of pharmacal research, 44(1), 89–101. [Link]

  • Popowycz, F., et al. (2020). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules (Basel, Switzerland), 25(23), 5757. [Link]

  • Shukla, N., & Sharma, B. (2024). Quantitative Structure-activity Relationship (QSAR) Modelling of Indomethacin Derivatives using Regression Analysis. Current Medicinal Chemistry, 31(40), 6722-6732. [Link]

  • Yuliani, S. H., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Atlantis Press. [Link]

Sources

A Comparative Analysis of the Photophysical Properties of Substituted Indolizine-2-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in the development of advanced fluorescent materials and probes. Its unique electronic properties and amenability to synthetic modification make it an attractive core for creating compounds with tailored photophysical characteristics. Among its derivatives, substituted indolizine-2-carbonitriles are of particular interest due to the strong electron-withdrawing nature of the nitrile group, which can significantly influence the molecule's electronic transitions and, consequently, its absorption and emission properties. This guide provides a comparative analysis of the photophysical properties of substituted indolizine-2-carbonitriles, offering insights into structure-property relationships and providing experimental frameworks for their characterization.

The Indolizine-2-carbonitrile Core: A Platform for Photophysical Tuning

The indolizine ring system is inherently fluorescent, and the introduction of a carbonitrile group at the 2-position creates a strong acceptor moiety. This feature allows for the strategic design of donor-acceptor (D-π-A) systems by introducing electron-donating groups (EDGs) at other positions of the indolizine core. The resulting intramolecular charge transfer (ICT) character of the electronic transitions is a key determinant of the photophysical behavior of these molecules.[1]

The strategic placement of substituents on the this compound framework allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. Understanding the interplay between the electronic nature of the substituents and their position on the heterocyclic core is crucial for the rational design of novel fluorophores with desired characteristics.[2]

Comparative Analysis of Photophysical Properties

Generally, the introduction of electron-donating groups (EDGs) is expected to cause a red-shift (bathochromic shift) in both the absorption and emission spectra, while electron-withdrawing groups (EWGs) may lead to a blue-shift (hypsochromic shift) or have a more complex effect depending on their position.[1]

For instance, in a study of pyrido[3,2-b]indolizine derivatives, the introduction of a nitrile group (an EWG) at the R1 position and various EDGs at the R2 position resulted in a tunable emission from blue to red.[3] This highlights the significant role of substituent effects in modulating the emission color.

Table 1: Photophysical Data of Selected Substituted Indolizine Derivatives

CompoundSubstituentsλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Stokes Shift (cm⁻¹)SolventReference
Indolizine Derivative 1 1-COOEt, 3-(2-morpholino-2-oxoethyl)3824420.493580Toluene[4]
Indolizine Derivative 2 1-COOEt, 3-(2-morpholino-2-oxoethyl), 6-NO₂386400--DCM[4]
Indolizine Derivative 3 3-phenyl, 7-COOEt3634620.61-DCM[1]
Indolizine Derivative 4 3-(4-methoxyphenyl), 7-COOEt3704680.73-DCM[1]
Indolizine Derivative 5 3-(4-(dimethylamino)phenyl), 7-COOEt4155330.45-DCM[1]
Indolizine Derivative 6 2-aryl, 5-carbonyl256-460485-5480.04-0.393.6-25 x 10³Methanol[5]

Note: The table presents data from various substituted indolizines to illustrate general trends, as a complete comparative dataset for indolizine-2-carbonitriles is not available. The specific substitution patterns significantly influence the photophysical properties.

Causality Behind Experimental Choices in Photophysical Characterization

The selection of experimental techniques for characterizing the photophysical properties of indolizine-2-carbonitriles is guided by the need to obtain a comprehensive understanding of their behavior in the ground and excited states.

  • UV-Visible Absorption Spectroscopy: This is the foundational experiment to determine the wavelengths of light a molecule absorbs. The position of the absorption maximum (λ_abs) provides information about the energy gap between the ground and excited states.

  • Fluorescence Spectroscopy: This technique is used to measure the emission spectrum of a fluorescent molecule. The emission maximum (λ_em) and the shape of the emission band are characteristic of the fluorophore. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for applications in imaging and sensing.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for bright fluorescent probes.

  • Fluorescence Lifetime Measurement: The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. This parameter can be sensitive to the local environment of the fluorophore and is valuable for advanced fluorescence applications.

  • Solvatochromism Studies: Investigating the photophysical properties in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions. A significant shift in the emission maximum with solvent polarity is indicative of a change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT).[1]

Experimental Protocols

General Synthesis of Substituted Indolizine-2-carbonitriles

A common route to indolizine derivatives involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. For the synthesis of indolizine-2-carbonitriles, an α,β-unsaturated nitrile can be used as the dipolarophile. The following is a representative protocol.

Step-by-Step Methodology:

  • Formation of the Pyridinium Salt: To a solution of the desired substituted pyridine in a suitable solvent (e.g., acetone or acetonitrile), add an equimolar amount of an α-halo ketone (e.g., phenacyl bromide). Stir the mixture at room temperature or with gentle heating until the pyridinium salt precipitates. Filter the salt, wash with a cold solvent, and dry under vacuum.

  • Generation of the Pyridinium Ylide and Cycloaddition: Suspend the pyridinium salt in a solvent such as dichloromethane or acetonitrile. Add a base, typically a tertiary amine like triethylamine, to generate the pyridinium ylide in situ. To this mixture, add the substituted α,β-unsaturated nitrile.

  • Reaction and Work-up: Stir the reaction mixture at room temperature or under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted this compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][6]

Photophysical Measurements

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound derivatives in a high-purity spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene). Prepare a series of dilute solutions with absorbances in the range of 0.01-0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Visible Absorption Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54). The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[7]

  • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system. The decay data can be fitted to a single or multi-exponential function to determine the lifetime(s).

Visualization of Structure-Property Relationships and Workflows

StructurePropertyRelationship cluster_IndolizineCore This compound Core cluster_Substituents Substituents cluster_Properties Photophysical Properties Indolizine Indolizine-2-CN RedShift Red Shift (Bathochromic) Longer λ_abs, λ_em Indolizine->RedShift ICT character enhanced BlueShift Blue Shift (Hypsochromic) Shorter λ_abs, λ_em Indolizine->BlueShift ICT character reduced QuantumYield Quantum Yield (Φ_f) Fluorescence Efficiency Indolizine->QuantumYield EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -N(CH₃)₂) EDG->Indolizine Introduced at donor position EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CHO) EWG->Indolizine Introduced at acceptor position

Caption: Relationship between substituents and photophysical properties.

ExperimentalWorkflow cluster_Synthesis Synthesis & Purification cluster_Photophysics Photophysical Characterization Start Starting Materials (Pyridine, α-halo ketone, α,β-unsaturated nitrile) Reaction 1,3-Dipolar Cycloaddition Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, HRMS Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep UVVis UV-Vis Spectroscopy (λ_abs) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Stokes Shift) SamplePrep->Fluorescence QY Quantum Yield (Φ_f) Fluorescence->QY Lifetime Fluorescence Lifetime (τ_f) Fluorescence->Lifetime

Caption: Experimental workflow for synthesis and characterization.

Conclusion

Substituted indolizine-2-carbonitriles represent a promising class of fluorophores with tunable photophysical properties. The presence of the electron-withdrawing nitrile group at the 2-position provides a key handle for creating donor-acceptor systems that exhibit intramolecular charge transfer. By strategically introducing electron-donating and electron-withdrawing groups at various positions on the indolizine core, researchers can modulate the absorption and emission wavelengths, as well as the fluorescence quantum yield. This guide provides a framework for understanding the structure-property relationships in this class of compounds and offers detailed experimental protocols to aid in their synthesis and characterization. Further systematic studies on a broader range of substituted indolizine-2-carbonitriles are warranted to fully unlock their potential for applications in materials science, chemical sensing, and bioimaging.

References

  • Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 30(1), 26-35. [Link]

  • Sharma, P., et al. (2005). Studies on synthesis and evaluation of quantitative structure-activity relationship of 5-[(3'-chloro-4', 4'-disubstituted-2-oxoazetidinyl)(N-nitro)amino]-6-hydroxy-3-alkyl/aryl[4][8]azaphospholo[1, 5-a]pyridin-1-yl-phosphorus dichlorides. Bioorganic & Medicinal Chemistry Letters, 15(4), 937-943. [Link]

  • Caramella, P., et al. (2021). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry, 86(2), 1568-1580. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7685. [Link]

  • Flitsch, W. (1996). Indolizine and its derivatives.
  • Weidner, C. H., et al. (1989). Indolizines. 4. Dyes derived from oxoindolizinium ions and active methylene compounds. The Journal of Organic Chemistry, 54(15), 3660-3664. [Link]

  • Vieira, M. M., et al. (2021). Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. Dyes and Pigments, 184, 108823. [Link]

  • Lee, J., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au, 4(6), 2137-2146. [Link]

  • Katritzky, A. R., et al. (1999). A Benzotriazole-Based Method for the Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloadditions. The Journal of Organic Chemistry, 64(20), 7618-7621. [Link]

  • Gubin, J., et al. (1993). Novel heterocyclic analogs of the new potent class of calcium entry blockers: 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines. Journal of Medicinal Chemistry, 36(10), 1425-1433. [Link]

  • Huang, W. L., et al. (2013). Indolizine derivatives as HIV-1 VIF-elongin C interaction inhibitors. Chemical Biology & Drug Design, 81(6), 730-741. [Link]

  • Cingolani, G. M., et al. (1988). Indolizine derivatives with biological activity V: 1-(2-Aminoethyl)-2-methylindolizine and its N-alkyl derivatives. European Journal of Medicinal Chemistry, 23(3), 291-294. [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

  • Dumitrescu, D. G., et al. (2011). A new fluorescent indolizine. Synthesis and spectral characterization. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 73(3), 197-204. [Link]

  • Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5038. [Link]

  • Narajji, C., et al. (2008). Synthesis and antioxidant activity of 3,3'–diselanediylbis (N, N–disubstituted indolizine–1–carboxamide) and derivatives. South African Journal of Chemistry, 61, 53-55.
  • Sandeep, C., et al. (2012). Greener synthesis of indolizine analogue using [bmim]Br and its biological evaluation. Journal of the Serbian Chemical Society, 77(1), 1-8.
  • Acheson, R. M., & Plunkett, J. J. (1964). The chemistry of the indolizine ring system. Part I. The reaction of pyridine with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, 2676-2683.
  • Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5038. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of Indolizine-2-Carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from benchtop to bedside is paved with rigorous validation. A critical, yet often underestimated, component of this journey is the comprehensive assessment of target specificity. This guide provides an in-depth technical comparison of methodologies for evaluating the cross-reactivity of a promising class of molecules: Indolizine-2-carbonitrile based inhibitors . While no specific cross-reactivity data for this entire class is publicly available, this document will serve as a practical framework for designing and executing such studies, using hypothetical scenarios grounded in the known biological activities of indolizine derivatives.

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of key enzymes in oncology and inflammation, such as Phosphoinositide 3-kinases (PI3Ks) and 5-lipoxygenase (5-LO).[1][2] The central challenge, and the focus of this guide, is to ensure that an inhibitor directed at one of these targets does not promiscuously interact with other related or unrelated proteins, which could lead to unforeseen toxicities or a misleading interpretation of its mechanism of action.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

In the quest for potent inhibitors, it is easy to become singularly focused on the IC50 value against the primary target. However, true therapeutic potential is a balance of potency and selectivity. Off-target effects are a major cause of clinical trial failures. For instance, inhibiting multiple isoforms of the PI3K family can lead to a range of toxicities, from hyperglycemia to colitis, which has limited the clinical application of some pan-PI3K inhibitors.[3] Similarly, for 5-LO inhibitors, cross-reactivity with cyclooxygenase (COX) enzymes could alter the balance of pro-inflammatory eicosanoids, leading to unintended consequences. Therefore, a robust cross-reactivity study is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's biological profile and predicting its clinical viability.

Designing a Cross-Reactivity Study: A Two-Pronged Approach

Given the diverse potential targets of indolizine-based compounds, we will explore two distinct hypothetical scenarios for a novel "this compound" inhibitor, which we'll call IZC-Alpha .

  • Scenario 1: IZC-Alpha is designed as a selective PI3Kδ inhibitor for B-cell malignancies.

  • Scenario 2: IZC-Alpha is designed as a 5-lipoxygenase (5-LO) inhibitor for inflammatory diseases like asthma.

The following sections will detail the experimental workflows and comparative data for assessing the cross-reactivity of IZC-Alpha in each scenario.

Scenario 1: IZC-Alpha as a PI3Kδ Inhibitor

The PI3K family of lipid kinases comprises four Class I isoforms (α, β, γ, δ) with high structural homology in their ATP-binding pockets, making the development of isoform-selective inhibitors a significant challenge.[4]

Experimental Workflow: A Tiered Approach to Kinase Selectivity Profiling

A systematic approach is crucial to efficiently assess the selectivity of a novel PI3K inhibitor.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Isoform-Specific & Follow-up Assays cluster_2 Tier 3: Cellular Validation a IZC-Alpha (single high concentration, e.g., 1µM) b Large Kinase Panel (e.g., KINOMEscan®, >400 kinases) a->b Binding Assay c Hit Identification b->c Identify initial off-targets (% inhibition > threshold) d IZC-Alpha (dose-response) c->d e PI3K Isoform Panel (α, β, γ, δ) d->e Biochemical Assay (e.g., ADP-Glo™) f Key Off-Targets from Tier 1 d->f Biochemical Assay g Quantitative Selectivity Assessment e->g Determine IC50 values f->g h IZC-Alpha g->h i Isoform-dependent cell lines h->i Target Engagement & Pathway Inhibition Assays j Cellular Selectivity Profile i->j Confirm on-target and off-target effects in a physiological context

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Comparative Data: Benchmarking IZC-Alpha Against Known PI3K Inhibitors

The goal is to demonstrate that IZC-Alpha has a superior selectivity profile compared to pan-inhibitors and is comparable or better than existing isoform-selective inhibitors. The data below is representative of what would be generated in Tier 2 of the workflow.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity Fold (α/δ)Selectivity Fold (β/δ)Selectivity Fold (γ/δ)
IZC-Alpha (Hypothetical) 15 >10,000 5,000 2,500 >667 333 167
Idelalisib (Zydelig®)[5]198,6004,0002,100453210110
Duvelisib (Copiktra®)[4]2.5292220.2311.688.80.092
Alpelisib (Piqray®)[3]29051,1562500.0173.90.86
Copanlisib (Aliqopa®)[3]6.60.53.70.70.070.560.1

Data for approved drugs are sourced from cited literature and presented for comparative purposes.

Experimental Protocol: PI3K Alpha (p110α/p85α) Biochemical Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the IC50 of an inhibitor against a specific PI3K isoform.[2][6]

Materials:

  • PI3K (p110α/p85α) enzyme

  • PI3K Reaction Buffer

  • Lipid Substrate (e.g., PIP2)

  • DTT

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • Test inhibitor (IZC-Alpha) and control compounds

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of IZC-Alpha and control inhibitors in DMSO, then dilute further in PI3K Reaction Buffer.

  • Enzyme/Lipid Mix Preparation: Dilute the PI3K enzyme and lipid substrate in the reaction buffer containing DTT to the desired concentration.

  • Kinase Reaction:

    • Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 0.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Scenario 2: IZC-Alpha as a 5-Lipoxygenase (5-LO) Inhibitor

5-LO is a non-heme iron-containing dioxygenase that catalyzes the first two steps in the biosynthesis of leukotrienes.[7] Assessing the cross-reactivity of a 5-LO inhibitor requires evaluating its effect on other key enzymes in the arachidonic acid cascade.

Signaling Pathway: The Arachidonic Acid Cascade

Understanding the pathway is key to selecting the appropriate off-targets for cross-reactivity screening.

G cluster_0 Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Lipoxygenase (LOX) Pathway a Arachidonic Acid b COX-1 / COX-2 a->b d 5-Lipoxygenase (5-LO) a->d e 12-Lipoxygenase (12-LO) a->e f 15-Lipoxygenase (15-LO) a->f c Prostaglandins & Thromboxanes b->c g Leukotrienes d->g inhibitor IZC-Alpha inhibitor->b Cross-Reactivity? (Off-Target) inhibitor->d Inhibition (On-Target) inhibitor->e Cross-Reactivity? (Off-Target) inhibitor->f Cross-Reactivity? (Off-Target)

Caption: Simplified arachidonic acid cascade showing the target (5-LO) and key off-targets for cross-reactivity studies.
Comparative Data: Benchmarking IZC-Alpha Against Other 5-LO Inhibitors

The selectivity of IZC-Alpha should be demonstrated against other lipoxygenase isoforms and COX enzymes.

Compound5-LO IC50 (µM)12-LO IC50 (µM)15-LO IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
IZC-Alpha (Hypothetical) 0.2 >100 >100 >100 >100
Zileuton (Zyflo®)[8]~0.5>100>100>100Data not available
Competitor X (Hypothetical pan-LOX inhibitor) 1.55.23.8>100>100

Data for Zileuton is sourced from cited literature and presented for comparative purposes.

Experimental Protocol: Cell-Based 5-LO Activity Assay (LTB4 ELISA)

This assay measures the production of Leukotriene B4 (LTB4), a downstream product of 5-LO activity, in a cellular context, providing a more physiologically relevant assessment of inhibition.[7]

Materials:

  • Human neutrophil or a suitable cell line (e.g., HL-60)

  • Appropriate cell culture medium and buffer (e.g., HBSS)

  • Calcium ionophore (e.g., A23187)

  • Test inhibitor (IZC-Alpha) and positive control (e.g., Zileuton)

  • LTB4 ELISA kit

  • 24-well plates

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend cells in buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation:

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Add various concentrations of IZC-Alpha, Zileuton, or vehicle (DMSO) to the wells.

    • Pre-incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add calcium ionophore (e.g., final concentration of 5 µM A23187) to each well to stimulate the 5-LO pathway.

    • Incubate for 15 minutes at 37°C.

  • Sample Collection:

    • Terminate the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for LTB4 analysis.

  • LTB4 Quantification:

    • Perform the LTB4 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive binding format.

  • Data Analysis:

    • Calculate the concentration of LTB4 in each sample based on the standard curve.

    • Determine the percent inhibition of LTB4 production for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion: A Commitment to Scientific Integrity

This guide has outlined a robust, evidence-based framework for conducting and comparing cross-reactivity studies for the novel "this compound" class of inhibitors. By employing a tiered screening approach for kinase targets and a pathway-focused panel for non-kinase targets, researchers can build a comprehensive selectivity profile. The provided protocols are self-validating systems when appropriate controls are included, ensuring the generation of trustworthy and reproducible data.

Ultimately, the early and thorough investigation of cross-reactivity is a hallmark of scientific rigor and a critical step in de-risking a drug discovery program. It allows for the selection of candidates with the highest potential for clinical success and reinforces our commitment to developing safe and effective medicines.

References

  • Drazen, J. M., et al. (1999). Clinical Pharmacology of Leukotriene Receptor Antagonists and 5-Lipoxygenase Inhibitors. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Yang, Q., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. [Link]

  • Jia, X., et al. (2023). Development and safety of PI3K inhibitors in cancer. Cancer Biology & Medicine. [Link]

  • The Institute of Cancer Research. (2024). PI3K inhibitors feature. [Link]

  • Kahl, B. S., et al. (2016). Idelalisib in the management of lymphoma. Blood. [Link]

  • Chen, J., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). International Journal of Oncology. [Link]

  • Vanhaesebroeck, B., et al. (2020). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery. [Link]

  • Filosa, R., et al. (2018). Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma. European Journal of Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., & Al-Fahemi, J. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Raghu, P. S., et al. (2010). A cell-based assay for screening lipoxygenase inhibitors. Analytical Biochemistry. [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • Liu, M. C., et al. (1996). Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group. Journal of Allergy and Clinical Immunology. [Link]

  • Kane, G. C., et al. (1995). A controlled trial of the effect of the 5-lipoxygenase inhibitor, zileuton, on lung inflammation produced by segmental antigen challenge in human beings. Journal of Allergy and Clinical Immunology. [Link]

  • Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry. [Link]

  • Manju, S. L., & Doble, M. (2019). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & Medicinal Chemistry. [Link]

  • Flinn, I. W., et al. (2014). Idelalisib, a selective inhibitor of phosphatidylinositol 3-kinase-δ, as therapy for previously treated indolent non-Hodgkin lymphoma. Blood. [Link]

  • Kahl, B. S., et al. (2013). Final results of a phase I study of idelalisib, a selective inhibitor of PI3Kδ, in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL). ASCO Publications. [Link]

  • ResearchGate. (2010). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. [Link]

  • Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

  • Yarrarapu, S. N. S., & Zito, P. M. (2024). Zileuton. In: StatPearls [Internet]. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Zileuton. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. [Link]

  • ResearchGate. (2019). Clinical Pattern of Zileuton-Associated Liver Injury. [Link]

  • National Center for Biotechnology Information. (n.d.). Zileuton. PubChem Compound Summary for CID 60490. [Link]

  • Allergic Living. (2024). Scientists Elated as Drug Zileuton Stops Food Anaphylaxis in Mice. [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycles: A Guide to the Safe Disposal of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond the confines of a reaction flask. The responsible management and disposal of chemical substances are not merely regulatory hurdles; they are cornerstones of a safe, ethical, and sustainable research enterprise. This guide provides a detailed protocol for the proper disposal of indolizine-2-carbonitrile, a heterocyclic compound whose unique chemical properties demand rigorous and informed handling procedures. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this process with confidence and precision, ensuring safety and compliance.

Understanding the Compound: Hazard Profile of this compound

This compound belongs to the class of nitrogen-containing heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related indolizine derivatives and nitrile-containing compounds provide a strong basis for a comprehensive risk assessment.

  • Indolizine Core: The indolizine nucleus is a stable aromatic system. Derivatives can exhibit a range of biological activities, but also potential toxicity.[1][2][3] They are generally resistant to nucleophilic attack but can undergo electrophilic substitution.[3] From a disposal perspective, this stability means they are persistent and not readily biodegradable, raising concerns about environmental accumulation.[4]

  • Carbonitrile Group (-CN): The presence of the nitrile functional group is a significant factor in its hazard profile. Organic nitriles are known for their potential toxicity. They can be harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

  • General Hazards: Based on analogous compounds like 7-Methyl-5-oxo-2-phenyl-3,5-dihydro-indolizine-6-carbonitrile, expected hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8]

Given this profile, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general laboratory trash.[8][9][10] Discharge into the environment must be strictly avoided.[9]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is containment and transfer to a licensed chemical waste management facility.[8][9] The following workflow ensures this is done safely and compliantly.

Phase 1: Pre-Disposal Risk Assessment and Preparation
  • Consult Institutional Policy: Before beginning any waste collection, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal.[11][12] They will provide approved containers, labels, and pickup schedules.

  • Designate a Waste Accumulation Area: Waste should be stored in a designated, well-ventilated area, away from incompatible materials.[7][8] A secondary containment tray is mandatory for all liquid waste containers to mitigate spills.[11]

  • Assemble Personal Protective Equipment (PPE): Standard PPE is required at all times when handling this compound and its waste. This includes:

    • Nitrile gloves (note that thin disposable gloves offer splash protection only and should be changed immediately upon contamination).[13][14]

    • Safety glasses or goggles.

    • A flame-resistant lab coat.[14]

Phase 2: Waste Segregation and Collection

The proper segregation of waste streams is critical to prevent dangerous reactions and to facilitate efficient disposal by waste management professionals.

Table 1: Waste Segregation for this compound

Waste TypeDescriptionCollection Container
Solid Waste Pure this compound, contaminated weighing paper, gloves, paper towels, or TLC plates.Labeled, sealed, and sturdy plastic container or bag clearly marked "Hazardous Solid Waste" and listing "this compound".[11][15]
Liquid Waste (Non-Halogenated) Solutions of this compound in solvents like ethanol, methanol, acetone, or ethyl acetate.Labeled, sealable, chemically resistant (HDPE) container marked "Hazardous Non-Halogenated Organic Waste".[15][16] List all components by percentage.
Liquid Waste (Halogenated) Solutions of this compound in solvents like dichloromethane (DCM) or chloroform.Separate, labeled, sealable, chemically resistant container marked "Hazardous Halogenated Organic Waste".[15][16] List all components. Never mix halogenated and non-halogenated waste.
Sharps Waste Contaminated needles, syringes, or razor blades.Puncture-proof, designated sharps container.[14]
Contaminated Glassware Broken flasks or vials containing residues.A specific, puncture-resistant container labeled "Broken Glass". If heavily contaminated, it should be treated as hazardous solid waste.[14]
Phase 3: Container Management and Labeling
  • Labeling: All waste containers must be clearly and accurately labeled with a hazardous waste tag provided by your EHS department.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations).

    • The approximate percentage of each component.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Container Integrity: Keep waste containers closed at all times except when adding waste.[11][15] Do not overfill containers; a maximum of 90% capacity is recommended.[15] Ensure the exterior of the container is clean and free of contamination.[15]

Phase 4: Final Disposal Pathway

The ultimate disposal of this compound is handled by professionals. The two primary methods are:

  • Licensed Chemical Destruction/Incineration: This is the most common and effective method. The material is sent to a licensed facility for controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[9]

  • Approved Waste Disposal Plant: The collected, segregated, and labeled waste is picked up by your institution's contracted hazardous waste handler and transported to a certified treatment, storage, and disposal facility (TSDF).[8]

The decision-making logic for this process is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2 & 3: Collection & Labeling cluster_final Phase 4: Final Disposal start Disposal of This compound Required assess Consult Institutional EHS Policy & Assemble PPE start->assess segregate Segregate Waste Stream assess->segregate solid Solid Waste (Pure compound, contaminated items) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles, etc.) segregate->sharps label_waste Securely Close & Label Container with Hazardous Waste Tag solid->label_waste liquid_type Halogenated? liquid->liquid_type sharps->label_waste non_halo Non-Halogenated Waste Container liquid_type->non_halo No halo Halogenated Waste Container liquid_type->halo Yes non_halo->label_waste halo->label_waste store Store in Designated Waste Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup end_point Transport to Approved Waste Disposal Plant for Controlled Incineration pickup->end_point

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your EHS emergency line.

  • Isolate and Ventilate: Ensure the area is well-ventilated.[9] Remove all sources of ignition.[8][9]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to absorb the spilled material.[5] Do not use combustible materials like paper towels for large liquid spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Label it appropriately as spill cleanup debris.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice. This commitment to the full lifecycle of a chemical is fundamental to building a culture of safety and environmental stewardship in research.

References

  • INDOLIZINE - Safety Data Sheet. ChemicalBook.

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 2022.

  • 7-Methyl-5-oxo-2-phenyl-3,5-dihydro-indolizine-6-carbonitrile - Safety Data Sheet. AK Scientific, Inc.

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate.

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. International Journal of Modern Agriculture, 2021.

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. American Chemical Society.

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI, 2024.

  • NITRILES. CDC Stacks.

  • Important biological activities of indolizine derivatives and some potential prodrug candidates for phase I clinical trials. ResearchGate.

  • Indoline-6-carboxylic acid - Safety Data Sheet. CymitQuimica.

  • Indole-3-carbonitrile - SAFETY DATA SHEET. Fisher Scientific.

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.

  • Isopropylidenemalononitrile - SAFETY DATA SHEET. Spectrum Chemical.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.

Sources

A Comprehensive Guide to the Safe Handling of Indolizine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Indolizine-2-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Dual-Risk Compound

This compound presents a dual-risk profile, combining the inherent properties of the indolizine scaffold with the acute toxicity of the nitrile functional group. While specific toxicological data for this compound is not extensively documented, a conservative approach requires treating it with the utmost caution, considering the hazards of both its constituent parts.

  • Indolizine Core: The parent indolizine structure is known to cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4][5][6].

  • Carbonitrile Group (-CN): The presence of the carbonitrile (cyanide) group is of primary concern. Organic nitriles can be metabolized to release cyanide ions, which are highly toxic. Cyanide compounds can be fatal if swallowed, inhaled, or in contact with the skin[7][8][9][10]. A critical and potentially lethal hazard is the reaction of cyanide-containing compounds with acids to produce highly toxic hydrogen cyanide gas[7][10].

Given this dual-risk, all handling procedures must be designed to mitigate both the irritant properties of the indolizine structure and the severe systemic toxicity of the cyanide group.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations for each component.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities. This provides full facial protection from splashes and potential dust.
Hand Protection Double gloving with nitrile gloves is strongly recommended[7][9]. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately upon any suspected contamination. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-retardant lab coat is essential to protect against splashes and spills. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advised.
Footwear Fully enclosed, non-perforated shoes are mandatory. This protects the feet from spills and falling objects.
Respiratory Protection All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood[7][8][10]. If there is a potential for exceeding the permissible exposure limit (PEL), or if working outside of a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with appropriate cartridges for organic vapors and particulates is required[8].

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as crucial as the PPE itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves (Contaminated) Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood[7][8][10].

  • The work area should be clearly marked with a sign indicating the use of a highly toxic substance.

  • Ensure that an emergency safety shower and eyewash station are readily accessible and have been tested within the last month[7].

  • Crucially, never work alone when handling this compound [7][9].

3.2. Weighing and Transfer

  • When weighing solid this compound, do so within the fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the chemical to the container inside the hood, seal it, and then weigh the sealed container outside the hood[9].

  • Use spark-proof tools for all transfers to prevent ignition of any flammable vapors[2].

3.3. In Case of a Spill

  • If a spill occurs, evacuate the immediate area and alert your colleagues.

  • For small spills within the fume hood, trained personnel with appropriate PPE can manage the cleanup.

  • Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.

  • For larger spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team[8][10].

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Storage

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and disposable labware, must be placed in a dedicated, clearly labeled hazardous waste container for cyanide-containing solids[7]. Double-bagging solid waste is a recommended practice[8].

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cyanide-containing liquids[7][8].

  • Never mix cyanide-containing waste with acidic waste. This can lead to the generation of lethal hydrogen cyanide gas[7][10].

  • Store all waste containers in a secondary containment bin within a designated and well-ventilated waste accumulation area.

Chemical Waste Disposal Pathway

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, etc.) Solid_Container Labeled Solid Cyanide Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions) Liquid_Container Labeled Liquid Cyanide Waste Container Liquid->Liquid_Container Disposal_Facility Licensed Chemical Destruction Plant Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility

Caption: Disposal pathway for this compound waste.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7][8][9]. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[7][8][9]. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately[8][9]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation)[2]. Seek immediate medical attention.
Ingestion Do not induce vomiting[2][8]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In all cases of exposure, call emergency services and inform them that a cyanide exposure has occurred. Provide the Safety Data Sheet (or this guide) to the emergency responders.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide Salts. Institutional Planning and Operations, Rutgers University. [Link]

  • Cyanides. Division of Research Safety, University of Illinois. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Indolizine | C8H7N | CID 9230. PubChem, National Institutes of Health. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Indolizine-2-carbaldehyde | C9H7NO | CID 53721738. PubChem, National Institutes of Health. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.